2,2,7-Trimethyloctane
Description
Structure
3D Structure
Properties
CAS No. |
62016-29-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,7-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-10(2)8-6-7-9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
QGQAHVJOBYNMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane 2,2,7-trimethyloctane. Given the absence of direct literature precedent for its synthesis, this document outlines two robust and theoretically sound strategies based on fundamental organic chemistry principles: a Grignard reaction-based approach and a Gilman coupling (Corey-House synthesis) route.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols adapted from analogous reactions, expected quantitative data, and characterization methods. The inclusion of logical diagrams for each pathway aims to enhance comprehension of the synthetic strategies.
Introduction to this compound
This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. Its structure, featuring a quaternary carbon at one end and an isopropyl group at the other, makes it an interesting target for studies on fuel properties, lubricants, and as a non-polar solvent. In the context of drug development, highly branched alkanes can serve as hydrophobic side chains or backbones in pharmacologically active molecules, influencing their lipophilicity, metabolic stability, and binding characteristics. The synthesis of such sterically hindered molecules presents unique challenges, requiring careful selection of reagents and reaction conditions to achieve desirable yields.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to the proposed Grignard and Gilman coupling pathways.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Grignard Reaction Route
This multi-step pathway involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and subsequent hydrogenation to yield the final alkane.
Caption: Grignard reaction pathway for this compound synthesis.
Step 1: Grignard Reaction
The synthesis initiates with the nucleophilic addition of isobutylmagnesium bromide to the sterically hindered ketone, 4,4-dimethyl-2-pentanone (pinacolone). This reaction forms the tertiary alcohol, 2,2,7-trimethyl-3-octanol. Due to the steric hindrance of both the Grignard reagent and the ketone, side reactions such as enolization and reduction can be competitive.[1] To favor the desired addition product, the use of additives like cerium(III) chloride or conducting the reaction at low temperatures is advisable.
Experimental Protocol: Synthesis of 2,2,7-Trimethyl-3-octanol
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled to 0 °C. A solution of 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration
The tertiary alcohol is then dehydrated to the corresponding alkene, 2,2,7-trimethyl-3-octene. Acid-catalyzed dehydration is a common method for this transformation.[2]
Experimental Protocol: Dehydration of 2,2,7-Trimethyl-3-octanol
-
Apparatus: A round-bottom flask is fitted with a distillation apparatus.
-
Reaction: The crude 2,2,7-trimethyl-3-octanol is placed in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[3]
-
Distillation: The mixture is heated, and the alkene product is distilled as it is formed to drive the equilibrium towards the product.
-
Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and purified by distillation.
Step 3: Hydrogenation
The final step is the catalytic hydrogenation of the alkene to the desired alkane, this compound. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.[4]
Experimental Protocol: Hydrogenation of 2,2,7-Trimethyl-3-octene
-
Apparatus: A reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask with a balloon of hydrogen).
-
Reaction: The alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation if necessary.
| Reaction Step | Reactants | Reagents & Conditions | Product | Expected Yield |
| Grignard Reaction | Isobutyl bromide, 4,4-Dimethyl-2-pentanone | 1. Mg, anhydrous Et₂O, reflux2. 0 °C to rt | 2,2,7-Trimethyl-3-octanol | 60-80% |
| Dehydration | 2,2,7-Trimethyl-3-octanol | H₂SO₄ or H₃PO₄ (cat.), heat | 2,2,7-Trimethyl-3-octene | 70-90% |
| Hydrogenation | 2,2,7-Trimethyl-3-octene | H₂, Pd/C, Ethanol, rt | This compound | >95% |
Pathway 2: Gilman Coupling (Corey-House Synthesis)
This pathway offers a more direct route to this compound through the coupling of an organocuprate with an alkyl halide.[5][6] This method is particularly effective for forming carbon-carbon bonds between different alkyl groups.[7]
Caption: Gilman coupling pathway for this compound synthesis.
The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[8] In this proposed synthesis, lithium diisobutylcuprate is reacted with neopentyl bromide. A known limitation of the Corey-House synthesis is that it works best with primary and secondary alkyl halides, while tertiary alkyl halides can lead to elimination side products.[9] Neopentyl bromide, being a primary halide, is a suitable substrate, although its steric bulk can slow down the reaction.
Experimental Protocol: Corey-House Synthesis of this compound
-
Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a nitrogen inlet and a septum is required. All glassware must be rigorously dried.
-
Gilman Reagent Preparation: Anhydrous copper(I) iodide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF at -78 °C under a nitrogen atmosphere. Two equivalents of isobutyllithium are added dropwise, and the mixture is stirred until the Gilman reagent, lithium diisobutylcuprate, is formed.
-
Coupling Reaction: Neopentyl bromide (1.0 equivalent) is added to the Gilman reagent at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.
| Reactants | Reagents & Conditions | Product | Expected Yield |
| Isobutyllithium, Copper(I) Iodide, Neopentyl Bromide | Anhydrous Et₂O or THF, -78 °C to rt | This compound | 50-70% |
Characterization of this compound
The final product can be characterized using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a branched alkane typically shows signals in the upfield region (δ 0.7-1.5 ppm).[10] For this compound, one would expect to see distinct signals for the different methyl, methylene, and methine protons, with multiplicities determined by the neighboring protons. The nine protons of the tert-butyl group would likely appear as a singlet, while the six protons of the isopropyl group would be a doublet, and the single proton of the isopropyl group would be a multiplet.
-
¹³C NMR: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms.[11] Branched alkanes typically have signals in the 10-60 ppm range.[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
| Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |
| Quaternary (C2) | 30-40 |
| Methylene (CH₂) | 20-50 |
| Methine (CH) | 25-45 |
| Methyl (CH₃) | 10-30 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of alkanes. For branched alkanes, fragmentation often occurs preferentially at the branching points to form more stable carbocations.[13][14][15] The molecular ion peak (M⁺) for highly branched alkanes may be weak or absent in electron ionization (EI) mass spectra.
Expected Fragmentation for this compound (MW = 156.31 g/mol ):
-
Loss of a methyl group (CH₃): [M-15]⁺ at m/z 141
-
Loss of an isobutyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C4-C5 bond)
-
Loss of a tert-butyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C3-C4 bond)
-
Formation of the tert-butyl cation: C(CH₃)₃⁺ at m/z 57
-
Formation of the isobutyl cation: CH(CH₃)₂CH₂⁺ at m/z 57
Conclusion
This technical guide has detailed two robust synthetic pathways for this compound, a Grignard-based route and a Gilman coupling approach. While the Grignard pathway involves more steps, it may offer higher overall yields and utilizes more common laboratory reagents. The Gilman coupling provides a more direct synthesis but requires the use of organolithium reagents and may have limitations due to steric hindrance. The choice of pathway will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and identification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. Dehydration of an alcohol [cs.gordon.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. Corey-House_synthesis [chemeurope.com]
- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. quora.com [quora.com]
- 10. Alkanes | OpenOChem Learn [learn.openochem.org]
- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 12. benchchem.com [benchchem.com]
- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Dehydration of 2,2,3,4,4 -pentamethyl-3-pentanol gave two alkenes \mathrm.. [askfilo.com]
Physicochemical Properties of 2,2,7-Trimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. Understanding the physicochemical properties of such compounds is fundamental in various fields, including organic synthesis, fuel technology, and as a non-polar solvent in various applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow. Due to the limited availability of direct experimental data for this compound, some data for its close isomer, 2,2,6-trimethyloctane (B3054812), is included for comparative purposes and is clearly denoted.
Core Physicochemical Properties
The structural arrangement of this compound, featuring tertiary and quaternary carbon centers, influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-undecane.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. Where direct experimental data is unavailable, computed or estimated values are provided and indicated as such. For comparison, data for the isomer 2,2,6-trimethyloctane is also presented.
| Property | This compound | 2,2,6-Trimethyloctane (Isomer for Comparison) |
| Molecular Formula | C₁₁H₂₄[1] | C₁₁H₂₄[2] |
| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2] |
| Boiling Point | Not available (Computed) | 172.3 °C at 760 mmHg[2] |
| Melting Point | Not available (Computed) | -57.06 °C (estimate)[2] |
| Density | Not available (Computed) | 0.742 g/cm³[2] |
| Refractive Index | Not available (Computed) | 1.416[2] |
| Solubility in Water | Insoluble (predicted) | Insoluble (predicted) |
| Solubility in Organic Solvents | Soluble in non-polar solvents (predicted) | Soluble in non-polar solvents (predicted) |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard experimental methodologies for measuring the key properties of alkanes like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point
For higher molecular weight alkanes that are solid at room temperature, the melting point is a key indicator of purity.
Methodology: Mel-Temp Apparatus
-
Sample Preparation: A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more accurate measurement with a fresh sample.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Density
Density is the mass per unit volume of a substance and is typically measured using a pycnometer or a vibrating tube densimeter.
Methodology: Pycnometer Method
-
Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total weight is recorded.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. The total weight is again recorded.
-
Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For alkanes, solubility is typically tested in polar (e.g., water) and non-polar organic solvents.
Methodology: Visual Miscibility Test
-
Sample Preparation: A small, known volume (e.g., 1 mL) of this compound is placed in a test tube.
-
Solvent Addition: An equal volume of the solvent (e.g., water, ethanol, hexane) is added to the test tube.
-
Mixing: The test tube is stoppered and shaken vigorously for a set period.
-
Observation: The mixture is allowed to stand and is observed for the formation of a single homogeneous phase (soluble/miscible) or the separation into two distinct layers (insoluble/immiscible). This can be performed with a range of solvents to create a solubility profile.
Synthesis Workflow
References
In-Depth Technical Guide: 2,2,7-Trimethyloctane (CAS No. 62016-29-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,7-trimethyloctane, a branched alkane. Due to the limited availability of specific experimental data in public literature for this compound, this document combines confirmed physicochemical properties with theoretical synthesis protocols and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in this molecule.
Physicochemical and Computed Properties
This compound is a saturated hydrocarbon belonging to the undecane (B72203) (C11) isomer group. Its structure consists of an eight-carbon chain with two methyl groups at the C2 position and one at the C7 position. Basic identifiers and computed properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 62016-29-9 | NIST WebBook[1], PubChem[2] |
| Molecular Formula | C₁₁H₂₄ | NIST WebBook[1], PubChem[2] |
| Molecular Weight | 156.31 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CC(C)CCCCC(C)(C)C | PubChem[2] |
| InChI Key | QGQAHVJOBYNMFN-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 5.4 | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
Proposed Synthesis Protocols
While specific laboratory preparations for this compound are not readily found in the literature, its structure lends itself to synthesis via established organometallic reactions. A plausible and versatile method would involve a Grignard reagent coupling with a suitable alkyl halide.
Experimental Protocol: Grignard Reagent Coupling
This protocol outlines a hypothetical synthesis of this compound from 1-bromo-5-methylhexane (B1585216) and a tert-butyl Grignard reagent.
Objective: To synthesize this compound via the nucleophilic substitution of a primary alkyl halide by a Grignard reagent.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
1-bromo-5-methylhexane
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried, flame-dried)
-
Septa, syringes, and nitrogen/argon gas line for inert atmosphere
Procedure:
-
Preparation of tert-Butylmagnesium Chloride (Grignard Reagent):
-
In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a few drops of the tert-butyl chloride solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small iodine crystal).
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether.
-
Add the 1-bromo-5-methylhexane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M HCl solution to dissolve any remaining magnesium and magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product, this compound, can be purified by fractional distillation under reduced pressure.
-
Caption: Proposed Grignard-based synthesis of this compound.
Predicted Spectroscopic Data
No experimental spectra for this compound are currently available in public databases. However, the expected spectral characteristics can be predicted based on its chemical structure and general principles of spectroscopy for alkanes.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Singlet (~0.9 ppm, 9H): Corresponds to the nine equivalent protons of the three methyl groups on the C2 quaternary carbon (tert-butyl group). - Doublet (~0.85 ppm, 6H): Corresponds to the six equivalent protons of the two methyl groups on the C7 carbon, split by the single proton on C7. - Multiplet (~1.5 ppm, 1H): The single proton on C7. - Multiplets (~1.1-1.4 ppm, 8H): Complex overlapping signals from the four methylene (B1212753) (CH₂) groups in the octane (B31449) chain. |
| ¹³C NMR | - Quaternary Carbon (~30-35 ppm): The C2 carbon. - Methyl Carbons (C1, C2-CH₃) (~25-30 ppm): The three methyl carbons attached to C2. - Methine Carbon (C7) (~30-40 ppm): The C7 carbon. - Methyl Carbons (C7-CH₃, C8) (~20-25 ppm): The two methyl carbons attached to C7. - Methylene Carbons (C3, C4, C5, C6) (~20-45 ppm): Four distinct signals for the methylene carbons in the chain. |
| IR Spectroscopy | - C-H Stretching (2850-3000 cm⁻¹): Strong, sharp peaks characteristic of sp³ C-H bonds.[2][3][4] - C-H Bending (1450-1470 cm⁻¹): Medium intensity bands for CH₂ and CH₃ scissoring/bending vibrations.[2][3] - Methyl Bending (~1375 cm⁻¹): A characteristic band for methyl groups. The presence of both a tert-butyl and an isopropyl group may lead to a complex or split peak in this region.[5] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 156, likely of very low intensity or absent, as is common for branched alkanes. - Key Fragments: Expect significant fragmentation. A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. Another significant peak would be expected from the loss of an isopropyl group (m/z = 156 - 43 = 113). Other fragments would arise from cleavage along the alkane chain. |
Biological Activity and Signaling Pathways
As a simple, non-functionalized saturated hydrocarbon, this compound is not expected to have specific biological activity or interact with defined signaling pathways. Such alkanes are generally considered biochemically inert, with their primary biological relevance related to their physical properties, such as membrane disruption at high concentrations, or as components of complex hydrocarbon mixtures like fuels and lubricants. There is no evidence in the scientific literature to suggest a role for this compound in drug development or as a modulator of cellular signaling.
For novel or uncharacterized compounds, a general workflow is typically followed to determine potential biological effects and mechanisms of action.
Caption: A logical workflow for identifying the biological target of a compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the properties of similar branched alkanes, it should be handled as a flammable liquid. General safety precautions for compounds of this class include:
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this chemical.
Conclusion
This compound is a structurally defined but poorly characterized branched alkane. While its fundamental properties can be reliably calculated, a significant lack of experimental data—including synthesis, spectroscopy, and toxicology—exists in publicly accessible literature. The protocols and predictions provided in this guide offer a theoretical framework for researchers to begin investigating this compound. Any experimental work should be preceded by a thorough safety assessment and would contribute valuable data to the chemical community.
References
Mass Spectrometry Analysis of 2,2,7-Trimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2,2,7-trimethyloctane. It is designed to assist researchers, scientists, and drug development professionals in understanding the fragmentation patterns and experimental protocols associated with the analysis of this branched alkane. While a publicly available mass spectrum for this compound is not readily accessible, this guide leverages established principles of alkane fragmentation to present a predictive analysis.
Predicted Mass Spectrometry Data
The mass spectrum of a branched alkane like this compound is characterized by fragmentation at the points of branching, which leads to the formation of more stable secondary and tertiary carbocations.[1][2][3][4] The molecular ion peak (the peak representing the intact molecule) in highly branched alkanes is often of very low abundance or entirely absent.[1][2][4][5]
The structure of this compound is:
Cleavage at the C2-C3 bond can result in the loss of a tert-butyl radical (C4H9•, mass 57) and the formation of a C7H15+ carbocation (m/z 99), or the loss of a C6H13• radical and the formation of a tert-butyl cation (C4H9+, m/z 57). The tert-butyl cation is a highly stable tertiary carbocation and is therefore expected to be a prominent peak.
Cleavage at the C6-C7 bond can lead to the loss of an isopropyl radical (C3H7•, mass 43) to form a C8H17+ carbocation (m/z 113), or the loss of a C8H17• radical to form an isopropyl cation (C3H7+, m/z 43). The isopropyl cation is a stable secondary carbocation.
Further fragmentation of the primary fragments will also occur, leading to a series of smaller carbocations, typically differing by 14 Da (CH2).
Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure | Comments |
| 156 | [C11H24]+• | Molecular Ion | Expected to be of very low abundance or absent. |
| 141 | [C10H21]+ | [M - CH3]+ | Loss of a methyl group. |
| 113 | [C8H17]+ | [M - C3H7]+ | Loss of an isopropyl radical from the C7 position. |
| 99 | [C7H15]+ | [M - C4H9]+ | Loss of a tert-butyl radical from the C2 position. |
| 57 | [C4H9]+ | (CH3)3C+ | tert-butyl cation; expected to be the base peak due to its high stability. |
| 43 | [C3H7]+ | (CH3)2CH+ | Isopropyl cation; expected to be a significant peak. |
| 41 | [C3H5]+ | Allyl cation, from rearrangement and loss of H2. | |
| 29 | [C2H5]+ | Ethyl cation. |
Experimental Protocols
The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples at a constant concentration.
Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for low concentrations or split injection (e.g., 50:1 split ratio) for higher concentrations.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 25 to 200.
-
Scan Rate: 2 scans/second.
-
Data Acquisition: Acquire data in full scan mode.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Predicted Fragmentation Pathway
The diagram below illustrates the predicted primary fragmentation pathways of this compound upon electron ionization. The fragmentation is dominated by cleavage at the branching points to form stable carbocations.
Caption: Predicted fragmentation of this compound.
References
Technical Guide: NMR Spectral Analysis of 2,2,7-Trimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2,2,7-trimethyloctane. Due to the absence of publicly available experimental spectra for this specific alkane, this document utilizes highly accurate predictive algorithms to forecast the chemical shifts, multiplicities, and coupling constants. This guide serves as a practical reference for researchers, offering a detailed, albeit theoretical, spectral analysis, a standardized experimental protocol for the acquisition of NMR data for similar non-polar compounds, and a visual representation of the molecular structure to correlate with the spectral data.
Predicted ¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. The data presented below is organized to provide a clear and concise summary of the expected spectral features.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals in the upfield region, typical for saturated alkanes. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1, H-1', H-1'' | 0.88 | Singlet | 9H | N/A |
| H-3, H-3' | 1.25 | Multiplet | 2H | ~7.0 |
| H-4, H-4' | 1.25 | Multiplet | 2H | ~7.0 |
| H-5, H-5' | 1.08 | Multiplet | 2H | ~7.0 |
| H-6, H-6' | 1.45 | Multiplet | 2H | ~7.0 |
| H-7 | 1.75 | Nonet | 1H | ~6.8 |
| H-8, H-8' | 0.86 | Doublet | 6H | ~6.8 |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom in the molecule. The predicted chemical shifts are reported in ppm relative to TMS.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 29.5 |
| C-2 | 33.1 |
| C-3 | 43.5 |
| C-4 | 24.0 |
| C-5 | 38.9 |
| C-6 | 25.5 |
| C-7 | 28.1 |
| C-8 | 22.8 |
Experimental Protocols
This section outlines a general and standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for liquid, non-polar samples like this compound.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-200 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : A deuterated solvent that can dissolve the alkane is required. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds. The solvent should be of high purity to avoid extraneous signals.
-
Filtration : To ensure magnetic field homogeneity and prevent line broadening, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.
NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Shimming : The magnetic field homogeneity must be optimized by shimming the spectrometer. This is a critical step to achieve sharp spectral lines and high resolution. Automated shimming routines are available on most modern instruments.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : A spectral width of approximately 12-16 ppm is sufficient for alkanes.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled single-pulse sequence is standard to ensure that each carbon signal appears as a singlet.
-
Spectral Width : A spectral width of around 220-250 ppm is used to cover the entire range of possible carbon chemical shifts.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2 seconds is a common starting point.
-
Number of Scans : Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The processing steps include:
-
Apodization : Application of a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier Transform : Conversion of the time-domain data (FID) to frequency-domain data (spectrum).
-
Phasing : Correction of the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : Correction of any baseline distortions.
-
Referencing : Calibration of the chemical shift scale using an internal standard (TMS) or the residual solvent peak.
-
Integration : For ¹H NMR, integration of the peak areas to determine the relative ratios of the different types of protons.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
References
2,2,7-Trimethyloctane: A Critical Evaluation as a Petroleum Biomarker
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of robust and reliable biomarkers is fundamental to petroleum geochemistry, providing invaluable insights into the origin, thermal maturity, and depositional environment of crude oils. While a wide array of organic molecules have been validated as petroleum biomarkers, the status of 2,2,7-trimethyloctane remains a subject of inquiry. This technical guide provides a comprehensive analysis of this compound in the context of petroleum biomarkers. Based on a thorough review of current scientific literature, this document concludes that This compound is not considered a petroleum biomarker. The guide will delineate the characteristics of established petroleum biomarkers, explain the rationale for the exclusion of this compound from this classification, and detail the analytical methodologies central to biomarker research.
Introduction to Petroleum Biomarkers
Petroleum biomarkers are complex organic compounds found in crude oils that are derived from once-living organisms.[1][2] These "molecular fossils" retain a significant portion of their original biological structure, allowing geochemists to trace them back to their precursor molecules in the original biomass.[1][2] This link between the biomarker and its biological precursor is the cornerstone of its utility in petroleum exploration and environmental forensics.[1]
The primary applications of petroleum biomarkers include:
-
Oil-Source Rock Correlation: Establishing a genetic link between a discovered oil accumulation and its source rock.[1]
-
Depositional Environment Assessment: Reconstructing the paleoenvironment (e.g., marine, lacustrine, terrestrial) in which the source organic matter was deposited.[2][3]
-
Thermal Maturity Assessment: Determining the extent to which the source rock has been heated over geological time, a critical factor in petroleum generation.[2]
-
Biodegradation Assessment: Evaluating the extent to which a crude oil has been altered by microbial activity.[2]
Established Classes of Petroleum Biomarkers
To understand why this compound is not a biomarker, it is essential to first recognize the key characteristics of established biomarker classes. These compounds typically exhibit high structural specificity and are resistant to degradation. The most commonly studied petroleum biomarkers include:
-
n-Alkanes: Straight-chain saturated hydrocarbons that can provide information about the source of organic matter.[3]
-
Isoprenoids: Acyclic branched alkanes, with pristane (B154290) (C19) and phytane (B1196419) (C20) being the most significant. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment.[2][3]
-
Terpanes: A large and diverse group of cyclic compounds, particularly hopanes, which are derived from bacteriohopanetetrols in bacterial cell membranes. They are powerful indicators of source and maturity.[2][4]
-
Steranes: Cyclic compounds derived from sterols, which are abundant in eukaryotes. The distribution of different steranes can provide information about the type of organisms that contributed to the source rock.[2][4]
The Case of this compound
This compound is a highly branched alkane with the chemical formula C11H24.[5] While branched alkanes are significant components of crude oil, not all are classified as biomarkers.[6][7]
Our comprehensive review of the scientific literature did not yield any evidence to support the classification of this compound as a recognized petroleum biomarker. The primary reasons for this are:
-
Lack of a Specific Biological Precursor: A fundamental requirement for a biomarker is a clear and specific link to a biological precursor molecule. There is no known, specific organism or biochemical pathway that produces this compound in the quantities and specificity required for it to be a reliable indicator of a particular biological source.
-
Non-Specific Formation: Highly branched alkanes like this compound can be formed through various abiotic processes during the thermal cracking and refining of petroleum.[8] This non-specific origin makes it impossible to relate its presence to the original depositional environment or biomass.
-
Low Diagnostic Value: The concentration and distribution of this compound do not provide the specific diagnostic information that is characteristic of true biomarkers, such as the Pr/Ph ratio or the distribution of C27-C29 steranes.
Analytical Methodologies for Petroleum Biomarker Analysis
The primary analytical technique for the identification and quantification of petroleum biomarkers is Gas Chromatography-Mass Spectrometry (GC-MS).[4][9] This powerful method allows for the separation of complex hydrocarbon mixtures and the identification of individual compounds based on their mass spectra.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical workflow for the analysis of petroleum biomarkers using GC-MS involves the following steps:
-
Sample Preparation:
-
Crude oil or rock extract is dissolved in an appropriate organic solvent.
-
The sample is often fractionated using column chromatography to separate the saturated hydrocarbons (containing alkanes and cycloalkanes) from the aromatic hydrocarbons and polar compounds. This step is crucial for reducing the complexity of the mixture and improving the detection of biomarkers.
-
-
Gas Chromatography (GC) Separation:
-
An aliquot of the saturated hydrocarbon fraction is injected into the GC.
-
The GC column, typically a long capillary column with a non-polar stationary phase, separates the hydrocarbons based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner.
-
The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each compound.
-
-
Data Analysis:
-
Biomarkers are identified by comparing their retention times and mass spectra to those of authentic standards or to published data.
-
Quantification is typically achieved by integrating the peak areas of specific ions that are characteristic of the target biomarkers.
-
Quantitative Data Presentation
While no quantitative data exists for this compound as a biomarker, the following table illustrates how data for established biomarkers are typically presented.
| Biomarker Ratio | Sample A | Sample B | Interpretation |
| Pristane/Phytane (Pr/Ph) | 2.5 | 0.8 | Sample A suggests an oxic depositional environment, while Sample B indicates an anoxic environment. |
| C29/C27 Sterane | 1.2 | 0.5 | Sample A indicates a significant input from terrestrial plants, whereas Sample B suggests a predominantly marine algal source. |
| Ts/(Ts+Tm) Hopane | 0.6 | 0.3 | Sample A is more thermally mature than Sample B. |
Visualization of Concepts
Logical Relationship of Biomarker Utility
Caption: Logical flow from biological precursor to geochemical interpretation for a valid biomarker versus a non-biomarker compound.
Experimental Workflow for Biomarker Analysis
Caption: A generalized experimental workflow for the analysis of petroleum biomarkers.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ijog.geologi.esdm.go.id [ijog.geologi.esdm.go.id]
- 3. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04435A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H24 | CID 19985555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Branched Chain Alkane Definition [thoughtco.com]
- 7. scienceskool.co.uk [scienceskool.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
The Geochemical Significance of Branched Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes, a diverse group of saturated hydrocarbons, are invaluable molecular fossils that provide profound insights into Earth's history, from paleoenvironmental conditions to the origins of petroleum. Their unique structures, derived from specific biological precursors, are preserved in the geological record over millions of years, serving as robust biomarkers. This technical guide delves into the core geochemical significance of various branched alkanes, detailing their sources, diagenetic pathways, and analytical methodologies, with a focus on their application in scientific research and resource exploration.
Acyclic Isoprenoids: Pristane (B154290) and Phytane (B1196419) as Paleoenvironmental Proxies
Among the most extensively studied branched alkanes are the acyclic isoprenoids pristane (C₁₉) and phytane (C₂₀). Their primary precursor is the phytyl side chain of chlorophyll, the photosynthetic pigment in plants, algae, and cyanobacteria.[1] The diagenetic transformation of phytol (B49457) into either pristane or phytane is heavily influenced by the redox conditions of the depositional environment.[1][2]
Diagenetic Pathways
Under oxic (oxygen-rich) conditions, the phytol side chain is oxidized to phytenic acid. Subsequent decarboxylation and reduction lead to the formation of pristane.[1][3] Conversely, in anoxic (oxygen-poor) environments, phytol undergoes reduction to dihydrophytol (B1222839) and is subsequently converted to phytane.[1][3] This fundamental difference in formation pathways makes the ratio of pristane to phytane (Pr/Ph) a powerful indicator of paleo-redox conditions.
Data Presentation: Interpreting the Pristane/Phytane (Pr/Ph) Ratio
The Pr/Ph ratio is a widely used geochemical parameter for interpreting the depositional environment of source rocks and crude oils. The following table summarizes the general interpretations associated with different Pr/Ph values.
| Pr/Ph Ratio | Depositional Environment | Redox Conditions | Associated Organic Matter |
| > 3.0 | Terrestrial, deltaic, fluvial | Oxic | Higher plants |
| 1.0 - 3.0 | Fluvio-marine, nearshore | Sub-oxic | Mixed terrestrial and marine |
| < 1.0 | Marine, lacustrine, hypersaline | Anoxic | Algae, bacteria |
| < 0.8 | Saline to hypersaline, associated with evaporites | Strongly anoxic | Marine algae and bacteria under stratified conditions |
Note: The interpretation of the Pr/Ph ratio can also be influenced by thermal maturity and the specific type of organic matter input.[4]
Highly Branched Isoprenoids (HBIs): Proxies for Sea Ice
Highly branched isoprenoids (HBIs) are a class of long-chain alkenes primarily produced by specific species of marine diatoms.[5] Certain C₂₅ HBIs have emerged as crucial biomarkers for reconstructing past sea ice conditions in polar regions.[5][6]
The presence of a C₂₅ mono-unsaturated HBI, known as IP₂₅ (Ice Proxy with 25 carbons), is a direct indicator of the presence of Arctic sea ice, as it is synthesized by diatoms living within the sea ice.[6] In the Southern Ocean, a di-unsaturated HBI (IPSO₂₅) serves a similar purpose.[6][7] The combination of these sea ice proxies with biomarkers for open-water phytoplankton, such as a C₂₅ tri-unsaturated HBI, allows for a more quantitative estimation of past sea ice concentrations using indices like the PIP₂₅ (Phytoplankton-IP₂₅) index.[7][8]
Other Significant Branched Alkanes
Beyond the well-established acyclic isoprenoids and HBIs, other classes of branched alkanes provide unique geochemical information.
Botryococcane and Crocetane
Botryococcane , a C₃₄ highly branched alkane, is a specific biomarker for the freshwater green alga Botryococcus braunii.[9] Its presence in ancient sediments and crude oils is a direct link to lacustrine (lake) depositional environments.[9] Due to its high stability, botryococcane can also be used to monitor the biodegradation of oils sourced from lacustrine environments.[9]
Crocetane , an irregular C₂₀ isoprenoid, is a potential biomarker for photic zone euxinia (PZE), a condition where anoxic and hydrogen sulfide-rich waters extend into the photic zone.[10] It is thought to be derived from the carotenoids of green sulfur bacteria, which are photosynthetic organisms that thrive in such environments.[10]
Branched Alkanes with Quaternary Carbon Atoms (BAQCs)
This group includes compounds such as 2,2-dimethylalkanes and 5,5-diethylalkanes.[11][12] BAQCs have been identified in a wide range of geological samples, from modern deep-sea hydrothermal vents to Precambrian metasediments.[11][13] Their biological origin is indicated by their specific carbon number distributions.[11] While the exact source organisms are still under investigation, their occurrence in sulfidic environments suggests a potential link to nonphotosynthetic sulfide-oxidizing bacteria.[11][13]
Bicyclic and Tricyclic Alkanes
These compounds, containing two or three fused rings, are important components of the saturate fraction of crude oils and rock extracts. Their distribution and stereochemistry can provide information on the source of organic matter, thermal maturity, and biodegradation.
Experimental Protocols: A Generalized Workflow for Branched Alkane Analysis
The analysis of branched alkanes from geological samples involves a multi-step process of extraction, separation, and identification.
Sample Preparation and Extraction
-
Sample Preparation: Sediment or rock samples are typically freeze-dried and then crushed and homogenized to a fine powder.
-
Extraction: The total lipid extract (TLE) is obtained using an organic solvent mixture, commonly dichloromethane:methanol (9:1 v/v).[14][15] This can be achieved through several methods:
-
Soxhlet Extraction: A classic and thorough method involving continuous extraction with a refluxing solvent.[16]
-
Sonication: A faster method that uses ultrasonic waves to disrupt the sample matrix and enhance solvent extraction.[17]
-
Accelerated Solvent Extraction (ASE): A modern, automated technique that uses elevated temperatures and pressures to rapidly extract lipids.[18]
-
Fractionation
The TLE is a complex mixture of compounds. It is typically fractionated using column chromatography to separate it into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). The aliphatic fraction, which contains the branched alkanes, is collected for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aliphatic fraction is analyzed by GC-MS to identify and quantify the individual branched alkanes.
-
Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and separated based on the boiling points and polarities of the individual compounds as they pass through a long capillary column.[19]
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.[20][21]
The abundance of each branched alkane is determined by integrating the area of its corresponding peak in the chromatogram.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the distribution of branched alkanes in geological samples.
Table 1: Abundance of Long-Chain Branched Alkanes with Quaternary Carbons (BAQCs) and related compounds in Carboniferous Shales from the Wuwei Basin [22]
| Compound Series | Relative Abundance Range | Main Peak Carbon Numbers |
| Series A (BAQCs) | 0.06 - 0.73 | C₁₈, C₂₁ |
| 3,3-diethylalkanes | Variable | C₁₈ |
| 3-ethyl-3-methylalkanes | Variable | C₁₈ |
| 3-methylalkanes | Up to 0.57 | C₂₁ |
Table 2: Concentration of High Molecular Weight n-Alkanes (>C₄₀) in Crude Oils from the Nanyang Depression [23][24]
| Sample Type | Concentration Range (mg/g oil) | Percentage of Total C₂₂₊ n-alkanes |
| Crude Oils | 22.8 - 38.0 | ~16% |
Conclusion
Branched alkanes are a cornerstone of organic geochemistry, providing a wealth of information for a diverse range of scientific disciplines. From deciphering past climates and ecosystems to guiding the exploration for energy resources, the analysis of these molecular fossils continues to be a critical tool. This guide has provided an overview of the geochemical significance of key branched alkanes, their analytical methodologies, and the interpretation of their distribution in the geological record. As analytical techniques continue to advance, the study of branched alkanes will undoubtedly unveil even more detailed insights into the complex interplay of biology, chemistry, and geology that has shaped our planet.
References
- 1. Phytane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Botryococcenes - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples. | Sigma-Aldrich [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 15. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]
- 17. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]
- 18. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. memphis.edu [memphis.edu]
- 21. GCMS Section 6.9.2 [people.whitman.edu]
- 22. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Natural Sources of Highly Branched Isoprenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly branched isoprenoids (HBIs) are a unique class of acyclic C20, C25, and C30 alkenes characterized by a distinctive mid-chain branching pattern.[1] These lipids are predominantly biosynthesized by a narrow phylogenetic range of marine and freshwater diatoms, single-celled photosynthetic algae belonging to the class Bacillariophyceae.[2][3][4] Their well-preserved nature in sediments has established them as valuable biomarkers for paleoenvironmental reconstructions, particularly for tracking sea ice extent.[2] Beyond their geological significance, certain HBIs have demonstrated potential biological activities, including anti-cancer properties, making them of interest to the drug development sector.[4] This technical guide provides an in-depth overview of the natural sources of HBIs, quantitative data on their production, detailed experimental protocols for their analysis, and an examination of their biosynthetic pathways.
Natural Sources of Highly Branched Isoprenoids
The primary and most well-documented natural sources of HBIs are diatoms.[2][3] While the vast diversity of diatoms is estimated to be in the hundreds of thousands of species, only a select few genera are known to produce these unique lipids.[3]
1.1. HBI-Producing Diatom Genera
Several diatom genera have been identified as producers of C25 and C30 HBIs. These include:
-
Haslea: Species such as Haslea ostrearia are well-known producers of C25 HBIs, often referred to as "haslenes".[2][3]
-
Rhizosolenia: Rhizosolenia setigera is a notable producer of both C25 and C30 HBIs.[3] The production of different HBI classes in this species has been linked to its life cycle stages.[3]
-
Pleurosigma: Various species within this genus, including Pleurosigma strigosum, are known to synthesize a suite of C25 HBIs with varying degrees of unsaturation.[5]
-
Navicula: This genus also contains species that contribute to the HBI pool in aquatic environments.
-
Berkeleya: The sympagic (ice-associated) diatom Berkeleya adeliensis is a primary source of a specific di-unsaturated C25 HBI known as IPSO25, a key biomarker for Antarctic sea ice.[3]
1.2. Distribution in Marine and Freshwater Environments
HBI-producing diatoms are found in a wide range of aquatic environments, from polar sea ice to temperate and tropical waters, as well as freshwater systems.[2][4]
-
Marine Environments: HBIs are widespread in marine sediments and the water column.[3] Sympagic diatoms thriving in the brine channels of sea ice are significant producers of specific HBIs, such as the mono-unsaturated C25 HBI (IP25) in the Arctic and IPSO25 in the Antarctic.[2][3] Pelagic (open-ocean) diatoms, like certain Rhizosolenia species, also contribute to the HBI content in marine systems.[3]
-
Freshwater Environments: While less studied than their marine counterparts, HBIs have also been identified in freshwater lakes and wetlands.[6] Diatom species such as Nitzschia frustulum have been isolated from freshwater environments and confirmed to produce both C25 and C30 HBIs in culture.[4]
1.3. Geological Preservation
Due to their chemical stability, HBIs are well-preserved in the geological record. They are commonly found in marine and lacustrine sediments, and their saturated counterparts (HBI alkanes) have been identified as components of some crude oils, reflecting their ancient diatomaceous origin.[3]
Quantitative Data on HBI Production
The production of HBIs can vary significantly between diatom species and can be influenced by environmental factors such as temperature and nutrient availability. The following table summarizes available quantitative data on HBI content in select diatom species.
| Diatom Species | HBI Type(s) | HBI Content (% of total non-saponifiable lipids) | Reference(s) |
| Rhizosolenia setigera | C25 & C30 | C25:3 (1.0%), C30 isomers (up to four detected) | [4] |
| Haslea ostrearia | C25 | Seven different C25 HBIs isolated | [2] |
| Pleurosigma strigosum | C25 | Five C25 HBIs with 2-5 double bonds detected | [5] |
Note: Quantitative data for HBI content as a percentage of dry weight is not consistently reported in the literature, with many studies focusing on relative abundances of different isomers. The data presented here is based on the composition of the non-saponifiable lipid fraction.
Experimental Protocols
The analysis of HBIs from natural sources involves several key steps, from the cultivation of diatoms to the extraction and instrumental analysis of the target compounds.
3.1. Diatom Culturing and Harvesting
-
Culturing: HBI-producing diatom strains can be obtained from culture collections or isolated from environmental samples. They are typically grown in appropriate artificial seawater or freshwater media (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.
-
Harvesting: Cells are harvested during the exponential growth phase by centrifugation or filtration. The resulting cell pellet or filter is then typically freeze-dried (lyophilized) to remove water before lipid extraction.
3.2. Extraction and Purification of Highly Branched Isoprenoids
The following is a generalized protocol for the extraction and purification of HBIs from diatom biomass, based on commonly employed methods.
3.2.1. Total Lipid Extraction (Modified Folch Method)
-
Homogenization: Weigh the lyophilized diatom biomass and transfer it to a glass tube. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). Homogenize the sample using a sonicator or by grinding with a mortar and pestle.
-
Phase Separation: Add distilled water to the homogenate to create a biphasic system (chloroform:methanol:water, typically in a final ratio of 8:4:3 v/v/v). Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collection of the Lipid-Containing Phase: Carefully collect the lower chloroform layer, which contains the total lipids, using a Pasteur pipette.
-
Drying: Dry the chloroform extract under a gentle stream of nitrogen gas.
3.2.2. Saponification and Fractionation
-
Saponification: To the dried total lipid extract, add a solution of potassium hydroxide (B78521) in methanol (e.g., 6% KOH in MeOH). Heat the mixture (e.g., at 80°C for 2 hours) to hydrolyze esters, such as triacylglycerols and phospholipids, leaving the non-saponifiable lipids (including HBIs) intact.
-
Extraction of Non-Saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids with a non-polar solvent like n-hexane. Repeat the extraction several times.
-
Fractionation: The non-saponifiable lipid fraction can be further purified by column chromatography using silica (B1680970) gel. Elute with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to isolate the hydrocarbon fraction containing the HBIs.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for the identification and quantification of HBIs.
3.3.1. Instrumental Parameters
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min), followed by a final hold period.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data can be acquired in full scan mode to obtain mass spectra for structural identification. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring the characteristic molecular ions of specific HBIs (e.g., m/z 350 for IP25, m/z 348 for di-unsaturated C25 HBIs, and m/z 346 for tri-unsaturated C25 HBIs).[2]
-
3.3.2. Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of HBIs from diatoms.
Biosynthesis of Highly Branched Isoprenoids
The biosynthesis of all isoprenoids, including HBIs, originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] In diatoms, both the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways are functional for the synthesis of these precursors, with the MVA pathway primarily occurring in the cytosol and the MEP pathway in the plastids.[3]
4.1. Precursor Biosynthesis Pathways
The initial steps of HBI biosynthesis involve the formation of IPP and DMAPP through either the MVA or MEP pathway.
Caption: Overview of the MVA and MEP pathways for IPP and DMAPP biosynthesis.
4.2. Proposed Biosynthetic Pathway for C25 and C30 HBIs
The formation of the characteristic highly branched structure of HBIs is thought to occur through the condensation of prenyl pyrophosphate precursors. Farnesyl pyrophosphate (FPP; C15), synthesized from IPP and DMAPP by farnesyl pyrophosphate synthase (FPPS), is a key intermediate.[5][7]
The proposed pathway involves the head-to-middle condensation of these precursors:
-
C25 HBIs: Formed by the condensation of one molecule of FPP (C15) and one molecule of geranyl pyrophosphate (GPP; C10).
-
C30 HBIs: Formed by the condensation of two molecules of FPP (C15).
Caption: Proposed biosynthetic pathway for C25 and C30 HBIs.
Conclusion
Highly branched isoprenoids are a fascinating and important class of natural products with significant applications in both geochemical and biomedical research. Their exclusive origin from a limited number of diatom species makes them highly specific biomarkers. The detailed understanding of their natural sources, biosynthesis, and the methods for their analysis, as outlined in this guide, provides a crucial foundation for researchers and professionals in the fields of natural product chemistry, paleoclimatology, and drug discovery. Further research into the enzymes responsible for the unique head-to-middle condensation reaction and the factors regulating HBI production in diatoms will undoubtedly open new avenues for their biotechnological application.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,7-Trimethyloctane: Molecular Structure and Isomeric Variations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 2,2,7-trimethyloctane. The document is intended to serve as a foundational resource for scientific professionals engaged in research and development activities where a detailed understanding of branched alkanes is imperative.
Molecular Structure of this compound
This compound is a saturated branched alkane with the chemical formula C₁₁H₂₄. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents. Two methyl groups are attached to the second carbon atom, and one methyl group is attached to the seventh carbon atom.
Below is a DOT script representation of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Isomers of this compound
Isomers are molecules that have the same molecular formula but different structural arrangements. The isomers of this compound, all sharing the formula C₁₁H₂₄, exhibit variations in the branching of the methyl groups along the octane (B31449) backbone. These structural differences lead to distinct physicochemical properties.
The following diagrams illustrate the structures of several key isomers of this compound.
An In-depth Technical Guide to the Thermodynamic Properties of C11 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of C11 branched alkanes, intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for key measurements, and visualizes relevant workflows to facilitate a deeper understanding of these compounds.
Introduction to C11 Branched Alkanes
Undecane (B72203) (C11H24) and its branched isomers are nonpolar hydrocarbons with applications as solvents and components in complex hydrocarbon mixtures. The branching structure significantly influences their physical and thermodynamic properties, such as boiling point, melting point, enthalpy of formation, entropy, and heat capacity. Understanding these properties is crucial for various applications, including chemical process design and material science. Generally, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane. However, molecular symmetry can also play a significant role, with more symmetrical isomers often exhibiting higher melting points.
Quantitative Thermodynamic Data
Table 1: Enthalpy of Formation and Vaporization for Selected C11 Branched Alkanes
| Isomer Name | CAS Number | Enthalpy of Formation (gas, 298.15 K), ΔfH°gas (kJ/mol) | Enthalpy of Vaporization (298.15 K), ΔvapH° (kJ/mol) |
| 2-Methyldecane | 6975-98-0 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |
| 3-Methyldecane | 13151-34-3 | Data Not Available | Data Not Available |
| 4-Methyldecane | 2847-72-5 | Data Not Available | Data Not Available |
| 2,2-Dimethylnonane | 17302-14-6 | Data Not Available | Data Not Available |
| 2,3-Dimethylnonane | 2884-06-2 | Data Not Available | Data Not Available |
| 2,4-Dimethylnonane | 17302-24-8 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |
| 2,6-Dimethylnonane | 17302-28-2 | Data Not Available | Data Not Available |
| 3,3-Dimethylnonane | 17302-15-7 | Data Not Available | Data Not Available |
| 4,5-Dimethylnonane | 17302-23-7 | Data Not Available | Data Not Available |
| 4-Ethyl-4-methyloctane | 17302-19-1 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |
| 5-Ethyl-2-methyloctane | 62016-18-6 | Data Not Available | Data Not Available |
Note: "Joback Calculated Property" indicates that the value is an estimation based on a group contribution method and not from direct experimental measurement.
Table 2: Entropy and Heat Capacity for Selected C11 Branched Alkanes
| Isomer Name | CAS Number | Molar Entropy (liquid, 298.15 K), S°liquid (J/mol·K) | Liquid Phase Heat Capacity (Cp,liquid, 298.15 K) (J/mol·K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |
| 2-Methyldecane | 6975-98-0 | 458.15 | 341.21 | Data Not Available |
| 3-Methyldecane | 13151-34-3 | Data Not Available | Data Not Available | Data Not Available |
| 4-Methyldecane | 2847-72-5 | Data Not Available | Data Not Available | Data Not Available |
| 2,2-Dimethylnonane | 17302-14-6 | Data Not Available | Data Not Available | Data Not Available |
| 2,3-Dimethylnonane | 2884-06-2 | Data Not Available | Data Not Available | Data Not Available |
| 2,4-Dimethylnonane | 17302-24-8 | Data Not Available | Data Not Available | Data Not Available |
| 2,6-Dimethylnonane | 17302-28-2 | Data Not Available | Data Not Available | Data Not Available |
| 3,3-Dimethylnonane | 17302-15-7 | Data Not Available | Data Not Available | Data Not Available |
| 4,5-Dimethylnonane | 17302-23-7 | Data Not Available | Data Not Available | Data Not Available |
| 4-Ethyl-4-methyloctane | 17302-19-1 | Data Not Available | Data Not Available | Data Not Available |
| 5-Ethyl-2-methyloctane | 62016-18-6 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The determination of thermodynamic properties of C11 branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments based on established standards.
Determination of Heat of Combustion using Bomb Calorimetry
The heat of combustion of liquid hydrocarbons is determined using a bomb calorimeter. The standard test method is outlined in ASTM D240.[1][2]
Principle: A weighed sample of the liquid hydrocarbon is burned in a constant-volume bomb calorimeter filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured. The heat of combustion is calculated from this temperature rise and the previously determined heat capacity of the calorimeter.
Apparatus:
-
Oxygen Bomb Calorimeter
-
Sample holder (crucible)
-
Ignition wire
-
Oxygen cylinder with pressure regulator
-
Water bath
-
High-precision thermometer or temperature sensor
Procedure:
-
Sample Preparation: An accurately weighed mass (typically 0.6 to 0.8 g) of the C11 branched alkane is placed in the sample crucible. For volatile samples, a gelatin capsule may be used to contain the liquid.
-
Bomb Assembly: A fuse wire is attached to the electrodes in the bomb head, with the wire positioned to be in contact with the sample. One milliliter of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any nitric and sulfuric acids formed during combustion are in a liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of 30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The water temperature should be adjusted to be a few degrees below the expected final temperature.
-
Combustion: The ignition circuit is closed to ignite the sample. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Corrections and Calculations: The observed temperature rise is corrected for heat exchange with the surroundings. The heat of combustion is then calculated by multiplying the corrected temperature rise by the energy equivalent of the calorimeter. Further corrections are made for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and for the heat of combustion of the fuse wire.
Determination of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)
The specific heat capacity of liquid alkanes can be determined using Differential Scanning Calorimetry (DSC), following a procedure based on ASTM E1269.[3][4][5]
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. By comparing the heat flow to the sample with that of a standard material with a known specific heat capacity (e.g., sapphire), the specific heat capacity of the sample can be determined.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample and reference pans (typically aluminum)
-
Hermetic sealing press for pans
-
A standard material with known specific heat capacity (e.g., synthetic sapphire)
Procedure:
-
Baseline Calibration: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Material Analysis: A known mass of the sapphire standard is placed in a sample pan and subjected to the same temperature program as the baseline run. This allows for the determination of the calibration constant.
-
Sample Analysis: An accurately weighed sample of the C11 branched alkane (typically 5-10 mg) is hermetically sealed in a sample pan.[6] The sample is then subjected to the same temperature program. To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[6]
-
Data Analysis: The heat flow curve of the sample is compared to the baseline and the standard material's curve. The specific heat capacity (Cp) is calculated using the following equation:
Cp(sample) = (Δq_sample / m_sample) / (Δq_standard / m_standard) * Cp(standard)
where Δq is the difference in heat flow between the sample/standard and the baseline, and m is the mass.
Analysis and Separation by Gas Chromatography (GC)
Gas chromatography is a primary technique for separating and identifying the individual isomers of C11 branched alkanes in a mixture. ASTM D6730 provides a standard test method for the detailed hydrocarbon analysis of fuels, which can be adapted for this purpose.[7][8]
Principle: A volatile liquid sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with each component of the mixture, causing them to separate based on their boiling points and polarities. A detector at the end of the column records the elution of each component.
Apparatus:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
High-resolution capillary column (e.g., 100-meter, non-polar stationary phase)
-
Autosampler for precise injection
-
Data acquisition and processing software
Procedure:
-
Sample Preparation: The C11 branched alkane mixture is diluted in a suitable solvent (e.g., hexane) if necessary. An internal standard may be added for quantitative analysis.
-
Instrument Setup: The GC is equipped with a high-resolution capillary column. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of all components. The injector and detector temperatures are set appropriately high to ensure vaporization and prevent condensation.
-
Injection: A small volume (typically 1 µL or less) of the prepared sample is injected into the GC.
-
Separation and Detection: The components of the mixture are separated in the column and detected by the FID as they elute. The retention time (the time it takes for a component to travel through the column) is used for qualitative identification by comparing it to the retention times of known standards.
-
Data Analysis: The area under each peak in the chromatogram is proportional to the concentration of that component in the mixture. By calibrating the instrument with standards of known concentration, the composition of the unknown mixture can be determined. The Kovats retention index system can be used for more robust compound identification.[7]
Visualization of Workflows and Relationships
Computational Thermochemistry Workflow
The thermodynamic properties of C11 branched alkanes can be predicted using computational chemistry methods. A typical workflow for these calculations using software like Gaussian is illustrated below.
This workflow begins with defining the 3D structure of a C11 branched alkane isomer. This initial geometry is then optimized to find the lowest energy conformation. A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies. A high-level single-point energy calculation provides a more accurate electronic energy. Finally, statistical mechanics principles are applied using the outputs from the frequency and energy calculations to predict the thermodynamic properties.
Logical Relationship: Branching vs. Boiling Point
The degree and position of branching in an alkane have a direct impact on its boiling point. This relationship can be visualized as a conceptual diagram.
References
- 1. store.astm.org [store.astm.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 4. mse.ucr.edu [mse.ucr.edu]
- 5. store.astm.org [store.astm.org]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. scioninstruments.com [scioninstruments.com]
- 8. store.astm.org [store.astm.org]
Methodological & Application
Application Note: Analysis of 2,2,7-Trimethyloctane by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7-Trimethyloctane is a branched-chain alkane that may be of interest in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical and pharmaceutical processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected results.
Materials and Methods
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. For volatile organic compounds (VOCs) like this compound, techniques that minimize analyte loss are essential.[3]
For Liquid Samples (e.g., water, solvents):
-
Solvent Dilution: For concentrated samples, a simple dilution with a volatile solvent such as hexane (B92381) may be sufficient.
-
Purge-and-Trap: This is a highly sensitive technique for trace-level analysis in aqueous matrices.[3] An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the GC-MS system.
For Solid and Semi-Solid Samples (e.g., soil, sediment, tissues):
-
Solvent Extraction: Methanol has been shown to be an efficient extraction solvent for VOCs from solid matrices.[4] The sample is extracted with methanol, and the resulting extract can be directly injected or further processed.
-
Headspace Analysis (Static or Dynamic): The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.[3] An aliquot of the headspace gas is then injected into the GC-MS. Dynamic headspace, or purge-and-trap, can also be applied to solid samples.[3]
For Air Samples:
-
Thermal Desorption: Air is drawn through a sorbent tube to trap VOCs. The tube is then heated in a thermal desorber connected to the GC-MS to release the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following parameters are recommended for the analysis of branched alkanes. Optimization may be required based on the specific instrument and sample complexity.
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass spectral information. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Non-polar columns are ideal for separating alkanes based on boiling point and branching.[5] |
| Carrier Gas | Helium, 1.0 mL/min, constant flow | Inert carrier gas providing good chromatographic resolution. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Mode selection depends on the expected analyte concentration. |
| Oven Program | Initial: 40 °C, hold for 2 min | Allows for focusing of volatile analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A controlled temperature ramp separates compounds based on their boiling points. | |
| Final Hold: 5 min at 280 °C | Ensures elution of all components from the column. | |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | Covers the expected mass range of fragments for this compound. |
| Scan Mode | Full Scan | To obtain complete mass spectra for identification. |
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, this compound is expected to elute after the n-undecane standard. The retention time will be influenced by the degree of branching; highly branched alkanes often have lower boiling points and may elute earlier than their less branched isomers. The use of a long, non-polar capillary column is crucial for achieving good resolution between different C11 alkane isomers.[6]
Mass Spectrometry
The mass spectrum of this compound is characterized by fragmentation resulting from the cleavage of C-C bonds. In electron ionization, the molecular ion peak (M+) at m/z 156 (the molecular weight of C11H24) may be of low abundance or absent, which is common for highly branched alkanes.[7] Fragmentation is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[7]
Expected Fragmentation Pattern:
| m/z | Ion | Fragment Lost | Notes |
| 156 | [C11H24]+• | - | Molecular Ion (likely low abundance) |
| 141 | [C10H21]+ | -CH3 | Loss of a methyl group |
| 99 | [C7H15]+ | -C4H9 | Cleavage at the C2 position (loss of a tert-butyl group) |
| 57 | [C4H9]+ | -C7H15 | Formation of a stable tert-butyl cation |
| 43 | [C3H7]+ | - | Isopropyl cation from the C7 position |
The presence of a prominent peak at m/z 57 is highly indicative of a tert-butyl group in the structure. The fragmentation pattern will be key to distinguishing this compound from its other isomers.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Transfer 1 mL of each standard into a 2 mL autosampler vial.
-
Cap the vials and place them in the autosampler tray for GC-MS analysis.
Protocol 2: Headspace Analysis of Water Samples
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
Add an appropriate internal standard if quantitative analysis is required.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Place the vial in the headspace autosampler.
-
Incubate the vial at 80 °C for 15 minutes to allow for equilibration of the analyte between the liquid and gas phases.
-
Inject 1 mL of the headspace into the GC-MS system.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted mass spectral fragmentation of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 6-Ethyl-2,2,7-trimethyloctane | C13H28 | CID 57491194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. NMR identification of C11 to C40 branched hydrocarbons derived from the decomposition of polyisobutylene (1971) | R. W. Warren | 8 Citations [scispace.com]
- 7. Octane, 2,3,7-trimethyl- | C11H24 | CID 43867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2,2,7-Trimethyloctane as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of 2,2,7-trimethyloctane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Its stable, branched-chain alkane structure and distinct mass spectrum make it an excellent internal standard for a variety of applications, including metabolomics, environmental analysis, and pharmaceutical quality control. This document provides detailed protocols for sample preparation, GC-MS instrument parameters, and data analysis, along with illustrative validation data.
Introduction
In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, reference standards are crucial for accurate and reproducible quantification and identification of analytes. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components. This compound, a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol , exhibits many of these desirable characteristics.[1] Its chemical inertness, thermal stability, and characteristic fragmentation pattern in MS make it a reliable choice for a reference compound. This note provides a comprehensive guide for utilizing this compound as an internal standard in GC-MS workflows.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62016-29-9 |
| Boiling Point | ~178°C (estimated)[2] |
| Density | ~0.747 g/cm³ (at 20°C)[2] |
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade)
-
Analytes of interest
-
Sample Matrix (e.g., plasma, environmental extract, drug formulation)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane to achieve a final concentration of 10 µg/mL. This will be used to spike into samples and calibration standards.
Sample Preparation
-
Sample Extraction: Extract the analytes of interest from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Internal Standard Spiking: To 1 mL of the extracted sample, add a known volume of the this compound working standard solution (e.g., 10 µL to achieve a final concentration of 100 ng/mL).
-
Volume Adjustment: Adjust the final volume to a known quantity with the appropriate solvent.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters and may require optimization for specific applications and instrumentation.
| GC Parameter | Recommended Setting |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 50°C, hold for 2 min. Ramp to 280°C at 15°C/min, hold for 5 min. |
| MS Parameter | Recommended Setting |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for high-sensitivity quantitative analysis. |
| SIM Ions for this compound | m/z 57, 71, 85 (Quantifier in bold) |
Data Presentation and Analysis
Quantitative Data Summary
The following tables represent illustrative data for a typical method validation using this compound as an internal standard for the quantification of a hypothetical analyte.
Table 1: Linearity of Analyte Response
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 10 | 150,000 | 1,000,000 | 0.15 |
| 25 | 375,000 | 1,000,000 | 0.38 |
| 50 | 750,000 | 1,000,000 | 0.75 |
| 100 | 1,500,000 | 1,000,000 | 1.50 |
| 250 | 3,750,000 | 1,000,000 | 3.75 |
| 500 | 7,500,000 | 1,000,000 | 7.50 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) | RSD (%) |
| 20 | 19.8 | 99.0 | 4.5 |
| 150 | 153.2 | 102.1 | 3.2 |
| 400 | 395.6 | 98.9 | 2.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a GC-MS analysis.
Caption: GC-MS workflow with an internal standard.
Logic of Internal Standard Quantification
This diagram outlines the logical relationship for quantification using an internal standard.
Caption: Logic of internal standard quantification.
Conclusion
This compound serves as a robust and reliable internal standard for GC-MS applications. Its chemical properties ensure stability during sample preparation and analysis, while its distinct mass spectrum allows for accurate quantification. The protocols and data presented in this application note provide a solid foundation for the development and validation of analytical methods requiring a high degree of accuracy and precision. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific analytical needs, enhancing the quality and reliability of their GC-MS results.
References
- 1. A gas chromatography-mass spectrometry (GC-MS) metabolomic approach in human colorectal cancer (CRC): the emerging role of monosaccharides and amino acids - Barberini - Annals of Translational Medicine [atm.amegroups.org]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Alkane Isomers in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of alkane isomers in crude oil. The methodologies outlined are essential for researchers in the petrochemical industry, environmental scientists monitoring hydrocarbon contamination, and professionals in drug development utilizing hydrocarbon-based raw materials. The focus is on providing robust and reproducible analytical techniques for the precise quantification of linear (n-alkanes) and branched (iso-alkanes) hydrocarbons.
Introduction to Alkane Isomer Analysis in Crude Oil
Crude oil is a highly complex mixture of hydrocarbons, with alkanes being a major component. The distribution and abundance of different alkane isomers, particularly the ratio of linear to branched alkanes, significantly influence the physical and chemical properties of petroleum products.[1] Accurate quantification of these isomers is crucial for:
-
Refinery Process Optimization: Controlling the feedstock composition to maximize the yield of high-value products.
-
Fuel Quality Assessment: Ensuring fuels meet regulatory specifications and performance standards.[1]
-
Environmental Forensics: Identifying the source of oil spills and monitoring the degradation of hydrocarbons in the environment.
-
Geochemical Exploration: Understanding the origin and thermal maturity of crude oil.
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the detailed analysis of complex hydrocarbon mixtures like crude oil, offering significantly higher resolution than traditional one-dimensional GC.[2]
Analytical Techniques and Methodologies
The primary techniques for the quantification of alkane isomers in crude oil are based on high-resolution gas chromatography coupled with sensitive detectors.
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
GC×GC-TOF-MS provides unparalleled separation and identification capabilities for complex mixtures. The use of two columns with different selectivities allows for the separation of co-eluting compounds in a single dimension, providing a structured two-dimensional chromatogram where compounds are grouped by their chemical class.
Application Note: This method is particularly advantageous for resolving complex mixtures of branched and cyclic alkanes from the n-alkane backbone. The high data acquisition speed of the TOF-MS allows for the accurate reconstruction of the narrow peaks produced by the GC×GC system. Furthermore, the use of soft ionization techniques can help in the identification of isomers by preserving the molecular ion.
Experimental Protocol: GC×GC-TOF-MS for Alkane Isomer Quantification
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of crude oil into a 10 mL volumetric flask.
-
Dissolve the sample in n-hexane and make up to the mark.
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering polar compounds.
2. GC×GC-TOF-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless, 300°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Primary Column (1D) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Secondary Column (2D) | 2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., BPX50) |
| Oven Program | 40°C (hold 1 min), ramp to 320°C at 3°C/min, hold for 10 min |
| Modulator | Cryogenic or thermal modulator |
| Modulation Period | 6 s |
| Mass Spectrometer | LECO Pegasus BT or equivalent TOF-MS |
| Ion Source Temp. | 250°C |
| Mass Range | 35 - 550 m/z |
| Acquisition Rate | 100 spectra/s |
3. Data Acquisition and Processing:
-
Acquire the data using the instrument's software.
-
Process the raw data using a dedicated GC×GC software package (e.g., ChromaTOF).
-
Identify n-alkanes and branched alkanes based on their retention times in both dimensions and their mass spectra.
-
Quantify the individual isomers or groups of isomers ("isomer sets") by integrating the peak areas and using an appropriate calibration method. For isomers without authentic standards, quantification can be estimated using the response of the corresponding n-alkane.
Detailed Hydrocarbon Analysis (DHA) using Gas Chromatography with Flame Ionization Detection (GC-FID)
DHA is a standardized method for the detailed quantitative analysis of hydrocarbon streams.[3] While typically applied to lighter petroleum fractions, the principles can be extended to the analysis of the more volatile components of crude oil. GC-FID is a robust and reliable technique for hydrocarbon quantification due to the detector's consistent response to hydrocarbons.[4]
Application Note: This method is well-suited for routine quality control applications where a detailed breakdown of the paraffin, isoparaffin, olefin, naphthene, and aromatic (PIONA) content is required.[3] The use of long, high-resolution capillary columns is essential for achieving the necessary separation of the numerous isomers present.[3]
Experimental Protocol: GC-FID for Detailed Hydrocarbon Analysis
1. Sample Preparation:
-
Dilute the crude oil sample in a suitable solvent (e.g., pentane (B18724) or hexane) to a concentration appropriate for the instrument's linear range.
-
Add an internal standard (e.g., n-nonane) for accurate quantification.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Column | 100 m x 0.25 mm ID, 0.5 µm film thickness (e.g., Petrocol DH) |
| Oven Program | 35°C (hold 15 min), ramp to 200°C at 2°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID), 300°C |
3. Data Acquisition and Processing:
-
Acquire the chromatogram using the instrument's software.
-
Identify peaks based on their retention times relative to known standards.
-
Quantify the identified compounds by comparing their peak areas to that of the internal standard and applying response factors.
Data Presentation
The quantitative data obtained from the analysis of alkane isomers can be summarized in tables for easy comparison.
Table 1: Performance Characteristics of GC×GC-TOF-MS for Linear Alkane Quantification
| Parameter | Value | Reference |
| Accuracy | > 83.8% | [5] |
| Within-Day Precision (RSD) | < 6.2% | [5] |
| Between-Day Precision (RSD) | < 16.2% | [5] |
| Total Precision (RSD) | < 17.2% | [5] |
Table 2: Example Quantification of Alkane Isomer Groups in a Light Crude Oil
| Alkane Group | Carbon Number Range | Concentration (wt%) |
| n-Alkanes | C10 - C30 | 35.2 |
| Monomethyl-branched Alkanes | C10 - C30 | 28.5 |
| Dimethyl-branched Alkanes | C10 - C30 | 15.8 |
| Other Branched Alkanes | C10 - C30 | 7.3 |
| Cycloalkanes | C10 - C30 | 13.2 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the described analytical techniques.
Caption: Workflow for GC×GC-TOF-MS analysis of alkane isomers.
Caption: Workflow for Detailed Hydrocarbon Analysis using GC-FID.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peakscientific.com [peakscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fuel Octane Studies: The Case of 2,2,7-Trimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The octane (B31449) number of a fuel is a critical measure of its resistance to autoignition, or "knocking," in a spark-ignition engine. Higher octane ratings allow for higher compression ratios, leading to greater engine efficiency and performance. The octane scale is defined by two primary reference fuels: n-heptane, with an octane rating of 0, and iso-octane (2,2,4-trimethylpentane), with an octane rating of 100. The structure of a hydrocarbon fuel component significantly influences its octane number; highly branched alkanes generally exhibit higher octane ratings than their straight-chain counterparts.[1][2][3]
Theoretical Octane Characteristics of 2,2,7-Trimethyloctane
This compound (C₁₁H₂₄) is a highly branched aliphatic hydrocarbon.[4] Based on established principles of fuel chemistry, its structure suggests favorable anti-knock properties. The presence of tertiary carbon atoms and significant branching contributes to the formation of more stable carbocation intermediates during combustion, which slows down the autoignition process.[1][3] Therefore, it is anticipated that this compound would exhibit a high Research Octane Number (RON) and Motor Octane Number (MON).
Data Presentation: Hypothetical Octane Performance
The following tables present a template for organizing experimental data for this compound. The values provided are hypothetical but are estimated based on the expected behavior of highly branched C11 alkanes.
Table 1: Physical and Octane Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₄ | - |
| Molar Mass | 156.31 | g/mol |
| Boiling Point | ~180-190 | °C |
| Research Octane Number (RON) | (Experimental Data) | - |
| Motor Octane Number (MON) | (Experimental Data) | - |
| Octane Sensitivity (RON - MON) | (Calculated) | - |
Table 2: Blending Octane Performance of this compound in a Base Fuel (e.g., Primary Reference Fuel - PRF 90)
| Blend Ratio (% vol. This compound in PRF 90) | Measured RON | Measured MON | Calculated Blending Octane Number (RON) | Calculated Blending Octane Number (MON) |
| 10% | (Experimental Data) | (Experimental Data) | (Calculated) | (Calculated) |
| 20% | (Experimental Data) | (Experimental Data) | (Calculated) | (Calculated) |
| 30% | (Experimental Data) | (Experimental Data) | (Calculated) | (Calculated) |
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate this compound as a fuel component.
2.1. Synthesis of this compound (Illustrative)
The synthesis of specific branched alkanes can be a complex process. For research purposes, a common approach involves Grignard reactions or alkylation of smaller branched alkanes. A potential, though not exhaustive, synthetic route could involve the reaction of a Grignard reagent derived from a branched haloalkane with a suitable ketone, followed by dehydration and hydrogenation. Researchers should consult specialized organic synthesis literature for detailed procedures.
2.2. Determination of Research Octane Number (RON) - ASTM D2699
The Research Octane Number (RON) is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2] This test method simulates fuel performance under low-speed, mild-knocking conditions.
Methodology:
-
Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2699 procedures using reference fuels.
-
Sample Preparation: Prepare a sufficient quantity (typically 500 mL to 1 L) of pure this compound.
-
Engine Operation: Operate the CFR engine at the standard RON conditions:
-
Engine speed: 600 rpm
-
Intake air temperature: 52°C (125°F)
-
Spark timing: 13° before top dead center
-
-
Bracketing Procedure:
-
Introduce the this compound sample into the engine.
-
Adjust the compression ratio until a standard level of knock intensity is observed, as measured by the knockmeter.
-
Select two Primary Reference Fuels (blends of iso-octane and n-heptane) that bracket the knock intensity of the sample.
-
Operate the engine on each reference fuel and the sample, adjusting the fuel-air ratio for maximum knock for each.
-
-
Calculation: The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.
2.3. Determination of Motor Octane Number (MON) - ASTM D2700
The Motor Octane Number (MON) is also determined using a CFR engine but under more severe conditions to simulate high-speed, heavy-load engine operation.[2]
Methodology:
-
Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2700 procedures.
-
Sample Preparation: Use the same batch of this compound as for the RON test.
-
Engine Operation: Operate the CFR engine at the standard MON conditions:
-
Engine speed: 900 rpm
-
Intake air temperature: 149°C (300°F)
-
Variable spark timing (dependent on compression ratio)
-
-
Bracketing Procedure: Follow the same bracketing procedure as for the RON test, but under MON operating conditions.
-
Calculation: The MON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.
2.4. Evaluation of Blending Octane Number
The blending octane number (BON) reflects the performance of a component when mixed with other fuels and can be non-linear.
Methodology:
-
Base Fuel Selection: Choose a suitable base fuel, such as a Primary Reference Fuel (e.g., PRF 90, a blend of 90% iso-octane and 10% n-heptane) or a representative gasoline blendstock.
-
Blend Preparation: Prepare several blends of this compound in the base fuel at varying concentrations (e.g., 10%, 20%, 30% by volume).
-
Octane Determination: Determine the RON and MON of each blend using the ASTM D2699 and D2700 methods described above.
-
BON Calculation: The blending octane number can be calculated using the following formula for each blend: BON = [ON_blend - (ON_base * (1 - V_component))] / V_component Where:
-
BON is the blending octane number of this compound
-
ON_blend is the measured octane number of the blend
-
ON_base is the measured octane number of the base fuel
-
V_component is the volume fraction of this compound in the blend
-
Visualizations
Experimental Workflow for Octane Number Determination
Caption: Workflow for the experimental determination of octane properties of a novel fuel component.
Logical Relationship of Hydrocarbon Structure to Octane Number
Caption: The influence of alkane structure on combustion chemistry and resulting octane number.
References
Application of 2,2,7-Trimethyloctane in Environmental Sample Analysis: Application Notes and Protocols
Introduction
2,2,7-Trimethyloctane is a branched alkane (C11H24) that, while not extensively documented in environmental literature, can be of significant interest in environmental sample analysis as a potential indicator of contamination from petroleum products and industrial solvents. Its physicochemical properties, including volatility and inclusion within the C9-C12 aliphatic hydrocarbon range, suggest its presence in sites contaminated with gasoline, diesel, or specific industrial solvents. Therefore, its detection and quantification in environmental matrices such as air, water, and soil are crucial for site assessment, remediation, and environmental forensics.
These application notes provide detailed protocols for the analysis of this compound in various environmental samples, targeting researchers, scientists, and professionals in related fields. The methodologies are based on established techniques for volatile organic compounds (VOCs) and hydrocarbon analysis.
Application I: Analysis of this compound in Air Samples
The analysis of this compound in air is critical for assessing vapor intrusion risks and monitoring air quality near contaminated sites. The primary method for its detection is Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS), which allows for the pre-concentration of airborne VOCs onto a sorbent tube followed by sensitive analysis.
Experimental Protocol: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
-
Sample Collection:
-
Draw a known volume of air through a sorbent tube packed with a suitable sorbent material (e.g., Tenax® TA, Carbograph™) using a calibrated air sampling pump.
-
The flow rate and sampling time will depend on the expected concentration of this compound.
-
After sampling, seal the tubes with airtight caps (B75204) and store them at 4°C until analysis.
-
-
Thermal Desorption:
-
Place the sorbent tube in an automated thermal desorber.
-
The primary (tube) desorption is typically performed at a temperature sufficient to volatilize this compound (e.g., 250-300°C) with a flow of inert gas (e.g., helium).
-
The desorbed analytes are then focused onto a smaller, cryogenically cooled focusing trap within the thermal desorber.
-
-
Secondary Desorption and GC-MS Analysis:
-
Rapidly heat the focusing trap to inject the analytes into the gas chromatograph.
-
Separate the compounds on a capillary column (e.g., DB-624 or equivalent).
-
Detect and quantify this compound using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Data Presentation
Quantitative data for analytical methods should be presented in clear, structured tables. The following table provides typical TD-GC-MS parameters for the analysis of C11 hydrocarbons like this compound. Note: These are example values and should be optimized for specific instrumentation and analytical requirements.
Table 1: Typical TD-GC-MS Parameters for this compound Analysis in Air
| Parameter | Value |
| Thermal Desorber | |
| Sorbent Tube | Tenax® TA |
| Primary Desorption Temp. | 280°C |
| Primary Desorption Time | 10 min |
| Focusing Trap | Cryogenically cooled (-10°C) |
| Trap Desorption Temp. | 300°C |
| Trap Desorption Time | 3 min |
| Gas Chromatograph | |
| Column | DB-624 (60 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) or SIM |
| SIM Ions for C11H24 | m/z 57, 71, 85 (example ions) |
Visualization
Application II: Analysis of this compound in Water Samples
The presence of this compound in water is a strong indicator of contamination from fuel spills or industrial discharge. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly effective and automated technique for the analysis of volatile compounds in aqueous matrices.
Experimental Protocol: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation:
-
Collect water samples in vials with zero headspace to prevent the loss of volatile analytes.
-
Add a known amount of a salting-out agent (e.g., sodium chloride) to the water sample in a headspace vial to increase the partitioning of this compound into the headspace.
-
Seal the vial with a PTFE-lined septum and cap.
-
-
Headspace Analysis:
-
Place the vial in the heated agitator of an automated headspace sampler.
-
Allow the sample to equilibrate at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
-
GC-MS Analysis:
-
The injected sample is separated on a suitable capillary column.
-
The mass spectrometer is used for the detection and quantification of this compound.
-
Data Presentation
The following table provides typical HS-GC-MS parameters for the analysis of C11 hydrocarbons. These are illustrative values and require optimization.
Table 2: Typical HS-GC-MS Parameters for this compound Analysis in Water
| Parameter | Value |
| Headspace Sampler | |
| Sample Volume | 10 mL in 20 mL vial |
| Salting-out Agent | 3 g NaCl |
| Equilibration Temp. | 80°C |
| Equilibration Time | 20 min |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 (60 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 200°C |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) or SIM |
| SIM Ions for C11H24 | m/z 57, 71, 85 (example ions) |
Visualization
Application III: Analysis of this compound in Soil Samples
Soil contamination with this compound can result from leaking underground storage tanks, industrial spills, or improper waste disposal. The analysis of this compound in soil can be performed using either Headspace-GC-MS, similar to water analysis, or by solvent extraction followed by GC-MS analysis for less volatile or more strongly sorbed compounds.
Experimental Protocol: Solvent Extraction-Gas Chromatography-Mass Spectrometry (SE-GC-MS)
-
Sample Extraction:
-
Collect a soil sample and store it in a sealed container at 4°C.
-
Weigh a portion of the soil sample into an extraction vessel.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane) and an internal standard.
-
Extract the analytes from the soil matrix using a technique such as sonication or accelerated solvent extraction.
-
Separate the solvent extract from the soil solids by centrifugation or filtration.
-
-
Extract Cleanup (if necessary):
-
If the extract contains interfering compounds, a cleanup step using solid-phase extraction (SPE) may be required.
-
-
GC-MS Analysis:
-
Inject a small volume of the final extract into the GC-MS system.
-
Separate, identify, and quantify this compound as described in the previous protocols.
-
Data Presentation
The following table provides typical SE-GC-MS parameters for the analysis of C11 hydrocarbons in soil. These are illustrative values and should be optimized.
Table 3: Typical SE-GC-MS Parameters for this compound Analysis in Soil
| Parameter | Value |
| Sample Extraction | |
| Soil Sample Weight | 10 g |
| Extraction Solvent | Methanol (20 mL) |
| Extraction Method | Sonication (15 min) |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) or SIM |
| SIM Ions for C11H24 | m/z 57, 71, 85 (example ions) |
Visualization
Application Notes and Protocols for the Separation of 2,2,7-Trimethyloctane from Other Octane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of specific hydrocarbon isomers, such as 2,2,7-trimethyloctane, from complex mixtures of other octane (B31449) and undecane (B72203) isomers is a critical task in various fields, including petrochemical research, materials science, and as a reference standard in analytical chemistry. The structural similarity and close boiling points of these isomers present a significant purification challenge. This document provides detailed application notes and experimental protocols for three primary separation techniques: Fractional Distillation, Preparative Gas Chromatography, and Adsorptive Separation. Additionally, a protocol for the synthesis of this compound is included to facilitate the production of a reference standard.
Physicochemical Properties of this compound and Related Isomers
A thorough understanding of the physical properties of the target isomer and its potential contaminants is essential for selecting and optimizing a separation strategy. This compound is an isomer of undecane (C11H24). Its separation is often discussed in the context of octane isomers due to the prevalence of trimethyl-branched structures in high-octane gasoline.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Octane | C8H18 | 114.23 | 125.7 |
| 2-Methylheptane | C8H18 | 114.23 | 117.6 |
| 3-Methylheptane | C8H18 | 114.23 | 118.9 |
| 2,2,4-Trimethylpentane | C8H18 | 114.23 | 99.2 |
| n-Undecane | C11H24 | 156.31 | 196 |
| This compound | C11H24 | 156.31 | ~173 (estimated) |
| 2-Methyldecane | C11H24 | 156.31 | 189.3 |
| 3-Methyldecane | C11H24 | 156.31 | 189.1 |
| 2,2-Dimethylnonane | C11H24 | 156.31 | 177.1 |
| 2,3-Dimethylnonane | C11H24 | 156.31 | 186.9 |
I. Fractional Distillation
Fractional distillation is a fundamental technique for separating liquids with different boiling points. For isomers with very close boiling points, a highly efficient fractionating column is required.[6][7][8][9]
Application Notes
This method is most suitable for initial, bulk separation of this compound from isomers with a significant difference in boiling points, such as straight-chain alkanes or isomers with a much lower degree of branching. The efficiency of the separation is highly dependent on the number of theoretical plates in the distillation column. For isomers with boiling points differing by only a few degrees, this method may serve as a preliminary enrichment step rather than a final purification.
Experimental Protocol
Objective: To enrich a mixture of C11 alkane isomers with this compound.
Apparatus:
-
Round-bottom flask (size dependent on sample volume)
-
Heating mantle with a stirrer
-
Vigreux or packed fractionating column (e.g., filled with Raschig rings or metal sponge) with a high number of theoretical plates
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the isomer mixture and add a few boiling chips.
-
Heating: Begin heating the flask gently. As the mixture boils, a vapor ring will slowly ascend the fractionating column.
-
Equilibration: Allow the vapor to slowly rise through the column to establish a temperature gradient. This ensures that the component with the lower boiling point will preferentially move up the column.
-
Fraction Collection: Collect the distillate in separate fractions based on the temperature at which they distill. The temperature should remain relatively constant during the collection of a pure fraction.
-
Monitoring: Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling point fraction is beginning to distill. Change the receiving flask at this point.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the composition and the degree of enrichment of this compound.
II. Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a powerful technique for separating and isolating pure compounds from a volatile mixture. It operates on the same principles as analytical GC but is scaled up to handle larger sample volumes.[10]
Application Notes
Prep-GC is the method of choice for obtaining high-purity this compound, especially when separating it from isomers with very similar boiling points. The choice of the stationary phase is critical for achieving good resolution. Non-polar stationary phases are generally suitable for separating alkanes based on their boiling points, while more specialized phases can provide selectivity based on molecular shape.
Experimental Protocol
Objective: To isolate pure this compound from an enriched fraction.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), or a packed column for larger sample loads. The column dimensions will depend on the required sample capacity.
-
Injector: Split/splitless or a dedicated large-volume injector.
-
Detector: A non-destructive detector is ideal, but a destructive detector (like a Flame Ionization Detector - FID) can be used with a post-column splitter, where a small portion of the eluent goes to the detector and the majority to the fraction collector.
-
Carrier Gas: High-purity helium or hydrogen.
Procedure:
-
Method Development: Develop an analytical GC method to determine the retention times of all isomers in the mixture. Optimize the temperature program to achieve baseline separation of this compound from its closest eluting isomers.
-
Sample Preparation: The sample should be free of non-volatile residues. If necessary, filter the sample.
-
Injection: Inject a suitable volume of the enriched fraction onto the Prep-GC column. The injection volume will depend on the column capacity and should be optimized to avoid peak overloading, which degrades separation.
-
Chromatographic Separation: Run the optimized temperature program. The components will separate based on their interaction with the stationary phase and their volatility.
-
Fraction Collection: The fraction collector is programmed to open and collect the eluent at the specific retention time window corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
-
Repeat: Repeat the injection and collection cycle until the desired amount of pure this compound is obtained.
III. Adsorptive Separation
Adsorptive separation using molecular sieves like zeolites and metal-organic frameworks (MOFs) is a powerful technique for separating isomers based on size and shape.[11]
Application Notes
This method is particularly useful for separating branched isomers from linear alkanes or for separating isomers with different degrees of branching. Zeolite 5A, with a pore opening of approximately 5 angstroms, is commonly used to trap linear alkanes, allowing branched isomers to pass through. Other zeolites, like ZSM-5, and various MOFs can offer selectivity for different branched isomers based on their specific pore structures. The choice of adsorbent is critical and depends on the specific isomers present in the mixture.
Experimental Protocol
Objective: To selectively adsorb certain octane isomers from a mixture to enrich for this compound.
Materials:
-
Activated molecular sieves (e.g., Zeolite 5A for removing linear alkanes, or a selected zeolite/MOF for shape-selective separation of branched isomers).
-
Glass column for packing the adsorbent.
-
Solvent (e.g., a dry, inert hydrocarbon like hexane (B92381) or pentane).
-
Isomer mixture.
Procedure:
-
Adsorbent Activation: Activate the molecular sieves by heating them in a furnace under a stream of inert gas or under vacuum to remove any adsorbed water or other volatile compounds. The activation temperature and time will depend on the specific adsorbent. For Zeolite 5A, heating at 300-350°C for several hours is typical.[12][13][14][15][16]
-
Column Packing: Pack a glass column with the activated adsorbent.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with the solvent. The isomers that are not adsorbed or are weakly adsorbed will elute first.
-
Fraction Collection: Collect the eluate in fractions.
-
Desorption (optional): The strongly adsorbed isomers can be recovered by changing the solvent to a more polar one or by increasing the temperature.
-
Analysis: Analyze the collected fractions by GC to determine their composition.
IV. Synthesis of this compound
For use as a reference standard, this compound can be synthesized via a Grignard reaction. This protocol outlines the synthesis of a highly branched alkane through the reaction of a Grignard reagent with a ketone, followed by reduction of the resulting tertiary alcohol.[17][18][19][20][21]
Application Notes
This two-step synthesis provides a flexible route to a wide variety of branched alkanes. The choice of the Grignard reagent and the ketone determines the final structure of the alkane. All reagents and glassware must be scrupulously dry, as Grignard reagents are highly sensitive to moisture.
Experimental Protocol
Objective: To synthesize this compound.
Step 1: Synthesis of 2,2,7-trimethyl-7-octanol via Grignard Reaction
Reactants:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-5,5-dimethylhexane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (5,5-dimethylhexylmagnesium bromide).
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with stirring.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 2,2,7-trimethyl-7-octanol.
Step 2: Reduction of 2,2,7-trimethyl-7-octanol to this compound
Reactants:
-
2,2,7-trimethyl-7-octanol
-
A suitable reducing agent (e.g., triethylsilane and a strong acid like trifluoroacetic acid, or via conversion to a tosylate followed by reduction with lithium aluminum hydride).
Procedure (using Triethylsilane):
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,2,7-trimethyl-7-octanol in a suitable solvent such as dichloromethane.
-
Reduction: Cool the solution in an ice bath and add triethylsilane, followed by the slow addition of trifluoroacetic acid.
-
Workup: Allow the reaction to proceed until completion (monitored by TLC or GC). Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Extract the product with a non-polar solvent like pentane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by distillation. The resulting crude this compound can be further purified by fractional distillation or preparative GC as described in the previous sections.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. energyeducation.ca [energyeducation.ca]
- 7. Purification [chem.rochester.edu]
- 8. chemconnections.org [chemconnections.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Regeneration of Zeolite 5A in the Adsorption Process for Isoprene Purification | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adsorption Mechanism and Regeneration Performance of Calcined Zeolites for Hydrogen Sulfide and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zeolite drying - Fluidex Oil Regeneration Technology [fluidex.us]
- 17. benchchem.com [benchchem.com]
- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note and Protocol: Identification of Branched Alkanes in Sediment Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched alkanes, particularly those with isoprenoid and non-isoprenoid structures, are significant lipid biomarkers found in environmental samples such as sediments. Their distribution and structure can provide valuable information about the sources of organic matter (e.g., bacteria, algae), depositional environments, and the extent of biodegradation of organic material.[1][2][3] This protocol details a comprehensive methodology for the extraction, separation, and identification of branched alkanes from sediment samples using gas chromatography-mass spectrometry (GC-MS).
Principle
The protocol is based on solvent extraction to isolate total lipids from the sediment matrix, followed by fractionation using column chromatography to separate the saturated hydrocarbon fraction, which contains the branched alkanes. Identification and quantification are then performed using GC-MS. The gas chromatograph separates individual compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that allows for structural elucidation.[4]
Experimental Workflow
Caption: Workflow for branched alkane analysis in sediments.
Experimental Protocols
1. Sample Preparation
-
Drying: Sediment samples should be freeze-dried to remove water content without losing volatile organic compounds.
-
Homogenization: The dried sediment is then ground to a fine, homogenous powder using a mortar and pestle to ensure representative subsampling.[5] Coarse materials like large plant debris (>1 mm) should be removed.[5]
2. Extraction of Total Lipid Extract (TLE)
-
Method: Accelerated Solvent Extraction (ASE) is a modern and efficient method.[5][6] A traditional alternative is Soxhlet extraction, though it requires more solvent and time.[7][8][9]
-
Procedure (ASE):
-
Load approximately 10-20 g of the homogenized sediment into an ASE cell.
-
Add an internal standard (e.g., 5-α-Androstane) for quantification.[5]
-
Extract the sample using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Collect the Total Lipid Extract (TLE).
-
-
Concentration: The TLE is concentrated using a rotary evaporator to a volume of approximately 1-2 mL. Care should be taken to avoid complete dryness.
3. Fractionation
-
Purpose: To isolate the saturated hydrocarbon fraction from more polar compounds in the TLE.
-
Procedure:
-
Prepare a chromatography column packed with activated silica gel in hexane.
-
Load the concentrated TLE onto the top of the column.
-
Elute the saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) with hexane.[5]
-
Collect this fraction and concentrate it under a gentle stream of nitrogen to a final volume of approximately 0.5 mL for GC-MS analysis.[10]
-
4. GC-MS Analysis
-
The saturated hydrocarbon fraction is analyzed by a gas chromatograph coupled to a mass spectrometer. The parameters in Table 1 are typical for this analysis.
Data Presentation
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or similar[2] |
| Column | HP-5MS fused quartz capillary column (or equivalent), 30 m x 0.25 mm x 0.25 µm[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[11] |
| Injection Volume | 1 µL (Splitless or Split 1:20) |
| Injector Temp. | 300°C |
| Oven Program | 80°C (hold 2 min), ramp at 4°C/min to 300°C, hold for 30 min[2] |
| Mass Spectrometer | Agilent 5973N or similar[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Ion Source Temp. | 250°C[11] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for specific biomarkers[11] |
Interpretation of Mass Spectra
The identification of branched alkanes relies on interpreting their unique fragmentation patterns in the mass spectrometer.
-
Molecular Ion (M+): The molecular ion peak for branched alkanes is often weak or absent, especially in highly branched compounds, which contrasts with linear alkanes.[4][12][13]
-
Fragmentation at Branch Points: The most significant characteristic is the preferential cleavage at the site of branching. This occurs because it leads to the formation of more stable secondary or tertiary carbocations.[12][13][14]
-
Elimination of Largest Substituent: Fragmentation favors the loss of the largest alkyl group at a branch point, as this stabilizes the resulting radical.[12][13]
-
Characteristic Ions: The resulting carbocation fragments produce prominent peaks in the mass spectrum. For example, a methyl branch can lead to specific fragment losses that help pinpoint its location.[13]
Table 2: Key Mass Fragments for Branched Alkane Identification
| m/z Ratio | Fragment Ion/Loss | Significance |
| 43 | Isopropyl cation [C₃H₇]⁺ | Often a strong peak, indicating fragmentation at a branch point.[4] |
| 57 | Butyl cation [C₄H₉]⁺ | A common base peak in many alkanes, but its relative intensity compared to other fragments is diagnostic.[4] |
| M-15 | Loss of a methyl radical (·CH₃) | Indicates the presence of a methyl branch. |
| M-29 | Loss of an ethyl radical (·C₂H₅) | Indicates the presence of an ethyl branch or fragmentation next to a methyl branch.[3] |
| M-43 | Loss of a propyl radical (·C₃H₇) | Indicates the loss of a propyl group or a larger fragment from the main chain. |
Table 3: Example Quantitative Data for a Sediment Sample
| Compound Identified | Retention Time (min) | Concentration (ng/g dry sediment) | Key Diagnostic Ions (m/z) |
| n-Heptadecane (n-C₁₇) | 22.5 | 150.2 | 57, 71, 85, 240 (M+) |
| Pristane | 22.8 | 85.7 | 57, 71, 113, 183 |
| Phytane | 24.9 | 62.1 | 57, 71, 113, 127 |
| 7-Methylheptadecane | 22.9 | 25.4 | 113, 154 |
| 2,6,10-Trimethyldodecane | 20.1 | 15.8 | 57, 71, 99, 141 |
Note: This data is representative and will vary based on the sediment source and history.
References
- 1. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 2. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. Repasch, MN et al. (2020): Bulk organic carbon and n-alkane composition data for river sediment depth profile samples from the Rio Bermejo (Argentina) collected in March 2017 [doi.pangaea.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. GCMS Section 6.9.2 [people.whitman.edu]
- 14. whitman.edu [whitman.edu]
Evaluating 2,2,7-Trimethyloctane as a Novel Synthetic Lubricant Base Stock
Application Note & Protocol
Audience: Researchers, scientists, and lubricant development professionals.
Introduction
The quest for advanced lubricants with superior performance characteristics necessitates the exploration of novel synthetic base stocks. Highly branched alkanes, such as 2,2,7-trimethyloctane, present a compelling profile for consideration due to their potential for excellent thermal and oxidative stability, low volatility, and favorable viscometric properties. This document outlines a comprehensive suite of protocols for the systematic evaluation of this compound as a candidate for a high-performance lubricant base oil. The methodologies described herein adhere to internationally recognized ASTM standards to ensure data accuracy and comparability.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a candidate base stock is paramount. The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62016-29-9 |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Experimental Evaluation Workflow
The systematic evaluation of a novel lubricant base stock involves a series of standardized tests to characterize its performance under various conditions. The following diagram illustrates the logical workflow for the comprehensive assessment of this compound.
Experimental Protocols
The following sections provide detailed protocols for the key experiments required to evaluate the performance of this compound as a lubricant base stock. For each protocol, a commercially available Group IV Polyalphaolefin (PAO) of similar viscosity grade should be used as a reference fluid for comparative analysis.
Protocol 1: Kinematic Viscosity and Viscosity Index
Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C and calculate its viscosity index (VI).
Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).[1][2][3][4][5]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath, capable of maintaining temperatures within ±0.02°C.
-
Thermometer with an accuracy of ±0.01°C.
-
Timer with a resolution of 0.1 seconds.
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the this compound sample, ensuring no air bubbles are present.
-
Place the charged viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the sample up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement until at least two consecutive flow times agree within the specified tolerance.
-
Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.
-
Repeat steps 3-7 with the constant temperature bath set to 100°C.
-
Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index (VI) according to the tables and formulas provided in ASTM D2270.
Data Presentation:
| Sample | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| This compound | |||
| Reference PAO |
Protocol 2: Pour Point Determination
Objective: To determine the lowest temperature at which this compound will continue to flow.
Standard: ASTM D97.[6][7][8][9][10]
Apparatus:
-
Pour point test jar.
-
Thermometer.
-
Cooling bath(s) capable of reaching temperatures down to -60°C or lower.
Procedure:
-
Pour the this compound sample into the test jar to the marked level.
-
Heat the sample to a temperature of at least 45°C to dissolve any wax crystals.
-
Cool the sample at a specified rate in a series of cooling baths.
-
At every 3°C interval, remove the test jar from the cooling bath and tilt it to ascertain if the sample flows.
-
The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[8]
Data Presentation:
| Sample | Pour Point (°C) |
| This compound | |
| Reference PAO |
Protocol 3: Oxidation Stability (RPVOT)
Objective: To evaluate the resistance of this compound to oxidation under accelerated conditions.
Standard: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).[11][12][13][14][15]
Apparatus:
-
Rotating pressure vessel apparatus.
-
Oxygen supply.
-
Constant temperature bath (150°C).
-
Pressure recorder.
Procedure:
-
Place a 50g sample of this compound, 5g of distilled water, and a polished copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).
-
Immerse the vessel in the constant temperature bath maintained at 150°C and begin rotating it at 100 rpm.
-
Continuously monitor and record the pressure inside the vessel.
-
The test is concluded when the pressure drops by 25.4 psi (175 kPa) from the maximum pressure reached.
-
The RPVOT result is the time in minutes required to reach this pressure drop.
Data Presentation:
| Sample | RPVOT Result (minutes) |
| This compound | |
| Reference PAO |
Protocol 4: Volatility (Noack Test)
Objective: To determine the evaporative loss of this compound under high-temperature conditions.
Standard: ASTM D5800.[16][17][18][19][20]
Apparatus:
-
Noack volatility test apparatus.
-
Analytical balance with 0.001g precision.
-
Constant temperature heating block (250°C).
Procedure:
-
Accurately weigh a sample of this compound into the test crucible.
-
Place the crucible in the heating block, which is maintained at a constant temperature of 250°C.
-
A constant flow of air is passed over the sample for a period of 60 minutes to simulate conditions within an engine.[17]
-
After 60 minutes, remove the crucible, allow it to cool to room temperature in a desiccator, and re-weigh it.
-
The Noack volatility is the percentage of mass lost during the test.
Data Presentation:
| Sample | Noack Volatility (% weight loss) |
| This compound | |
| Reference PAO |
Protocol 5: Wear Preventive Characteristics (Four-Ball Method)
Objective: To assess the ability of this compound to protect against wear under sliding contact.
Standard: ASTM D4172.[21][22][23][24][25]
Apparatus:
-
Four-Ball Wear Test Machine.
-
Steel balls (AISI 52100 steel).
-
Microscope for measuring wear scars.
Procedure:
-
Thoroughly clean the steel balls and the test cup.
-
Arrange three steel balls in the test cup and clamp them in place.
-
Pour the this compound sample over the three balls until they are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup into the machine and apply the specified load (e.g., 40 kgf).
-
Heat the sample to the test temperature (e.g., 75°C).
-
Rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
-
The average wear scar diameter is reported in millimeters.
Data Presentation:
| Sample | Test Conditions (Load, Temp, Speed, Time) | Average Wear Scar Diameter (mm) |
| This compound | 40 kgf, 75°C, 1200 rpm, 60 min | |
| Reference PAO | 40 kgf, 75°C, 1200 rpm, 60 min |
Conclusion
The systematic application of these standardized protocols will generate a comprehensive dataset to thoroughly evaluate the potential of this compound as a high-performance synthetic lubricant base stock. A comparative analysis of the data against a well-characterized reference fluid like a PAO will provide a clear indication of its strengths and weaknesses, guiding further research and development efforts in the field of lubricant formulation.
References
- 1. ASTM D445 - eralytics [eralytics.com]
- 2. ASTM D445 – SPL [spllabs.com]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. ASTM D97 (Pour Point) – SPL [spllabs.com]
- 7. store.astm.org [store.astm.org]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. support.newgatesimms.com [support.newgatesimms.com]
- 10. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 11. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 12. dl.astm.org [dl.astm.org]
- 13. petrocanadalubricants.com [petrocanadalubricants.com]
- 14. focuslab.co.th [focuslab.co.th]
- 15. lin-tech.ch [lin-tech.ch]
- 16. vyscocity.com [vyscocity.com]
- 17. Noack volatility test - Wikipedia [en.wikipedia.org]
- 18. testinglab.com [testinglab.com]
- 19. Supply ASTM D5800 Evaporation Loss Of Lubricating Oils By The Noack Method Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 20. Engine Oil Volatility and ASTM D5800 - The Past, Present and Future - Savant Labs [savantlab.com]
- 21. store.astm.org [store.astm.org]
- 22. petrolube.com [petrolube.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 25. Wear Preventive Characteristics - Savant Labs [savantlab.com]
Application Note: Quantification of Volatile Organic Compounds in Water by GC-MS
Introduction
Volatile Organic Compounds (VOCs) are a broad class of chemical contaminants that can be found in water sources due to industrial discharges, agricultural runoff, and accidental spills.[1] Their presence in drinking and environmental water is a significant concern for public health and the ecosystem, as many VOCs are classified as toxic or carcinogenic.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the identification and quantification of VOCs in water.[3] This application note provides detailed protocols for the analysis of VOCs in water using GC-MS with two common sample introduction techniques: Static Headspace (SHS) and Purge and Trap (P&T).
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of water quality and the detection of volatile organic contaminants.
Methodologies
The choice of sample introduction technique is critical for the sensitive and accurate quantification of VOCs.
-
Static Headspace (SHS): This technique involves heating a sealed vial containing the water sample to promote the partitioning of volatile compounds into the headspace gas.[4] An aliquot of the headspace is then injected into the GC-MS system. SHS is a simple, robust, and automated technique suitable for a wide range of VOCs.[3][4]
-
Purge and Trap (P&T): P&T is a dynamic headspace technique that offers higher sensitivity compared to SHS. An inert gas is bubbled through the water sample, stripping the VOCs, which are then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the VOCs into the GC-MS.[5] This method is particularly advantageous for trace-level analysis.
Experimental Protocols
Protocol 1: Static Headspace GC-MS (SHS-GC-MS)
This protocol is based on methodologies described for the analysis of VOCs in drinking and environmental water.[4][6][7]
1. Sample Preparation:
- Collect water samples in 20 mL headspace vials, ensuring no air bubbles are present.
- Add a salting-out agent, such as sodium chloride (e.g., 4 g per 10 mL of sample), to increase the partitioning of VOCs into the headspace.[6]
- Spike the sample with an appropriate internal standard (IS) working solution (e.g., fluorobenzene, 1,4-dichlorobenzene-d4).[6]
- Immediately cap the vials and vortex for 10-20 seconds to ensure thorough mixing.[6]
2. Headspace Autosampler Parameters:
- Vial Equilibration Temperature: 80-85 °C[4][8]
- Vial Equilibration Time: 15 minutes[8]
- Loop Temperature: 90-100 °C
- Transfer Line Temperature: 100-110 °C
- Vial Pressurization: 10 psi[8]
3. GC-MS Parameters:
- GC System: Agilent 8860 GC or similar[6]
- MS System: Agilent 5977B MSD or similar[6]
- Column: A non-polar or mid-polar capillary column, such as a DB-624 or equivalent, is commonly used.
- Carrier Gas: Helium or Hydrogen[1]
- Oven Temperature Program:
- Initial Temperature: 35-40 °C, hold for 2-5 minutes
- Ramp: 10-15 °C/min to 220-240 °C
- Hold: 2-5 minutes
- Injector Temperature: 200-250 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[3]
Protocol 2: Purge and Trap GC-MS (P&T-GC-MS)
This protocol is based on established environmental analysis methods such as US EPA Method 8260.[9][10]
1. Sample Preparation:
- Fill a 5 mL or 25 mL purge tube with the water sample.
- Add an internal standard and surrogate standards to the sample.[11]
- Place the purge tube in the autosampler.
2. Purge and Trap Concentrator Parameters:
- Purge Gas: Helium or Nitrogen
- Purge Flow: 40 mL/min
- Purge Time: 11 minutes
- Trap Material: A multi-bed trap containing materials like Tenax, silica (B1680970) gel, and carbon molecular sieve is commonly used.
- Desorb Temperature: 245-250 °C
- Desorb Time: 2 minutes
- Bake Temperature: 260-270 °C
3. GC-MS Parameters:
- GC System: Agilent 7890B GC or similar[5]
- MS System: Agilent 5977A MS or similar[5]
- Column: Rtx-VMS or similar column designed for VOC analysis.[12]
- Carrier Gas: Helium
- Oven Temperature Program:
- Initial Temperature: 35-45 °C, hold for 2-3 minutes
- Ramp: 12-18 °C/min to 220-230 °C
- Hold: 2-4 minutes
- Injector Temperature: 200 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Acquisition Mode: Full Scan and/or SIM mode.
Data Presentation
Quantitative data for a selection of common VOCs analyzed by SHS-GC-MS and P&T-GC-MS are summarized below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Performance Data for SHS-GC-MS
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) |
| Benzene | >0.999 | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 105 |
| Toluene | >0.999 | 0.1 - 0.5 | 0.3 - 1.5 | 96 - 104 |
| Ethylbenzene | >0.998 | 0.2 - 0.6 | 0.6 - 2.0 | 94 - 106 |
| Xylenes | >0.998 | 0.3 - 0.8 | 0.9 - 2.5 | 93 - 107 |
| Chloroform | >0.999 | 0.1 - 0.4 | 0.3 - 1.2 | 97 - 103 |
| Trichloroethylene | >0.998 | 0.2 - 0.7 | 0.6 - 2.1 | 92 - 108 |
Data compiled from representative application notes.[6]
Table 2: Quantitative Performance Data for P&T-GC-MS
| Compound | Linearity (R²) | Method Detection Limit (MDL) (µg/L) | Recovery (%) |
| Dichlorodifluoromethane | >0.995 | 0.1 - 0.5 | 85 - 115 |
| Vinyl Chloride | >0.995 | 0.1 - 0.5 | 80 - 120 |
| Benzene | >0.995 | <0.5 | 90 - 110 |
| Toluene | >0.995 | <0.5 | 90 - 110 |
| Chloroform | >0.995 | <0.5 | 88 - 112 |
| Carbon Tetrachloride | >0.995 | <0.5 | 87 - 113 |
Data based on EPA method guidelines and application notes.[13][10][11]
Visualizations
Caption: Experimental workflow for VOC analysis in water by SHS-GC-MS.
Caption: Logical workflow of Purge and Trap GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. s4science.at [s4science.at]
- 4. researchgate.net [researchgate.net]
- 5. purge and trap, volatile organic compounds analysis | アジレント [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. epa.gov [epa.gov]
- 10. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 11. glsciences.eu [glsciences.eu]
- 12. Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods [restek.com]
- 13. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Alkane Isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of alkane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of alkane isomers so challenging? A1: The separation of alkane isomers is difficult due to their very similar physicochemical properties.[1] Isomers have the same molecular formula and often very close boiling points, which is the primary property governing separation on standard non-polar gas chromatography (GC) columns.[2][3] The number of possible isomers also increases dramatically with the number of carbon atoms, leading to highly complex mixtures.[1] For example, there are over 4 billion possible isomers for C30 alkanes.[1]
Q2: What is the most effective type of stationary phase for separating alkane isomers? A2: For general alkane separation, non-polar stationary phases are the most suitable and are often the best first choice.[2][3] Columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases are ideal as they separate alkanes primarily based on their boiling points.[2] For resolving isomers with very similar boiling points, highly shape-selective stationary phases, such as liquid crystalline phases, can be effective as they separate isomers based on their length-to-breadth ratio and planarity.[1][4]
Q3: How does temperature programming affect the separation of alkane isomers? A3: Temperature plays a critical role in optimizing separation. Isomerization reactions are typically exothermic, meaning lower reaction temperatures can favor the formation of highly branched isomers from a thermodynamic standpoint.[5] In chromatography, a slow oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance the resolution of closely eluting isomers.[2][6] Conversely, rapid temperature programming can shorten analysis times but may compromise resolution.[7][8]
Q4: When should I consider using two-dimensional gas chromatography (GCxGC) for alkane analysis? A4: You should consider using GCxGC for highly complex samples containing hundreds or thousands of components, such as crude oil or complex environmental samples.[9] This technique is particularly useful when you need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other or when you face significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[9]
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My chromatogram shows poor resolution, with alkane isomer peaks overlapping or co-eluting. How can I improve the separation?
Answer: Achieving baseline separation for closely related alkane isomers requires careful optimization of your GC method and column.[2] Consider the following factors:
-
Inadequate GC Column Selection: The choice of stationary phase is critical. For most alkane separations, a non-polar column is ideal.[2] If you are using a polar column, switching to a non-polar phase like 100% dimethylpolysiloxane will improve separation based on boiling points.[2][3]
-
Suboptimal Column Dimensions:
-
Incorrect Oven Temperature Program: A rapid temperature ramp can decrease the interaction time of analytes with the stationary phase. Employ a slower ramp rate (e.g., 5-10°C/min) to improve the separation of compounds that elute closely together.[2][6]
-
Suboptimal Carrier Gas Flow Rate: The carrier gas flow rate affects separation efficiency.[6] Operating the column at its optimal linear velocity for the chosen carrier gas (e.g., Helium or Hydrogen) will minimize peak broadening and maximize resolution.[10] Hydrogen often provides better efficiency at higher linear velocities, which can also reduce analysis time.[8]
Issue 2: Tailing Alkane Peaks
Question: My alkane peaks are tailing. What is causing this and how can I fix it?
Answer: Peak tailing, where the peak is asymmetrical and extends toward the baseline, can be caused by several factors:[2]
-
Active Sites in the System: Active sites, such as silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, causing tailing.[2]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column to minimize these interactions.[2]
-
-
Column Contamination: Contaminants at the head of the column can lead to peak distortion.
-
Solution: If contamination is suspected, trim the first 10-20 cm of the column from the inlet side. Regular baking of the column at its maximum allowable temperature can also help remove contaminants.[2]
-
-
Column Overloading: Injecting a sample that is too concentrated can saturate the column.
-
Solution: Reduce the sample concentration or use a split injection to avoid overloading the column.[2]
-
Issue 3: Inconsistent Retention Times
Question: My retention times are shifting between consecutive runs. What is the cause?
Answer: Unstable retention times are typically a sign of instability in the system's physical parameters.[11]
-
Leaks in the Carrier Gas Flow Path: Small leaks in fittings or the injector septum can cause fluctuations in the carrier gas flow rate.
-
Inconsistent Flow Control: Faulty electronic pressure controllers (EPCs) or flow controllers can lead to an unstable flow rate.
-
Solution: Verify that your flow controllers are functioning correctly and providing a stable, reproducible flow rate.[2]
-
-
Oven Temperature Instability: Poor temperature control or insufficient equilibration time can cause retention times to drift.
Data Presentation
Table 1: Impact of GC Parameter Adjustments on Alkane Separation
This table summarizes the expected impact of changing key GC parameters on the separation of alkane isomers.
| Parameter Change | Effect on Resolution | Effect on Analysis Time | When to Apply |
| Decrease Temp. Ramp Rate | Increases | Increases | To improve the separation of closely eluting adjacent alkanes.[9] |
| Increase Column Length | Increases (by ~√2 for 2x length)[9] | Increases | When baseline separation is not achievable through method optimization alone.[9] |
| Decrease Column ID | Increases | Decreases | To enhance efficiency without a significant increase in analysis time.[9] |
| Decrease Film Thickness | Increases (for high k' analytes) | Decreases | For the analysis of very high-boiling point compounds (>C40).[9] |
| Increase Carrier Gas Velocity | May Decrease | Decreases | To speed up analysis, but resolution may be lost if velocity is much higher than optimal.[8] |
Table 2: Common Stationary Phases for Alkane Isomer Separation
| Stationary Phase | Polarity | Max Temp (°C) | Typical Application |
| 100% Dimethylpolysiloxane | Non-polar | 300-350 | General purpose, good first choice for separating low-boiling aliphatic hydrocarbons.[2][3] |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | 300-350 | Slightly more polar than 100% dimethylpolysiloxane, useful for a wide range of hydrocarbons.[2] |
| Polyethylene Glycol (e.g., Carbowax 20M) | Polar | 225 | Used for separating polar compounds, but can also provide unique selectivity for hydrocarbons.[3] |
| Liquid Crystalline Phases (e.g., MEAB) | Shape-selective | Varies | Separation of positional and geometric isomers with similar boiling points.[1][4] |
| PLOT (Porous Layer Open Tubular) | Varies | Varies | Enhanced separation of light hydrocarbons (C1-C6) and their isomers.[12] |
Experimental Protocols
Protocol 1: GC-FID Method for High-Resolution Analysis of C20-C40 Alkanes
This protocol provides a starting point for developing a method to resolve co-elution issues with long-chain alkanes.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure the complete dissolution of very high molecular weight waxes.[9]
-
-
GC Instrumentation and Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[6]
-
Injector: Split/Splitless inlet at 300°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 320°C.
-
Final Hold: Hold at 320°C for 15 minutes.
-
-
Detector: FID at 340°C.
-
Data Acquisition: Collect data for the entire run time.
-
Protocol 2: Sample Preparation by Purge and Trap for Volatile Alkanes
This protocol is used for the analysis of trace levels of volatile organic compounds, including light alkane isomers, in water samples.[13]
-
Instrumentation and Materials:
-
Purge and Trap System connected to a GC.
-
Sorbent trap (e.g., Tenax).
-
5 mL sample vials.
-
High-purity helium gas.
-
-
Purging (Adsorption Step):
-
Place a 5 mL water sample into the purging vessel.
-
Purge the sample with helium gas at room temperature. The helium will bubble through the water, displacing the dissolved volatile alkanes.[13]
-
Direct the exiting helium gas through the Tenax sorbent trap. The volatile organic compounds will adsorb onto the polymer material.[13]
-
-
Desorption and Injection:
-
After the purging step, connect the Tenax trap to the GC injector.
-
Rapidly heat the trap while backflushing with helium carrier gas. This desorbs the trapped alkanes onto the GC column.
-
To ensure a sharp injection band (a "plug" injection), a cryofocusing step is essential. Cool a small section at the head of the GC column to a very low temperature (e.g., -50°C) during desorption.[13]
-
After desorption is complete, rapidly heat the cooled section to inject the focused band of analytes into the column for separation.[13]
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution of alkane isomers.
Diagram 2: Elution Order of Alkane Isomers on a Non-Polar Column
Caption: Relationship between alkane branching, boiling point, and GC elution order.
References
- 1. vurup.sk [vurup.sk]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing GC-MS Parameters for Hydrocarbon Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for accurate and reliable hydrocarbon analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in hydrocarbon analysis and how can I fix it?
A1: Peak tailing, where a peak's trailing edge is wider than its leading edge, is a frequent issue.[1] When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the problem is likely physical rather than chemical.[1] Common causes include:
-
Improper Column Installation: An incorrectly cut or positioned column can create dead volume, leading to peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[2][3]
-
Contaminated Inlet Liner: Active sites in a contaminated liner can interact with analytes, causing tailing. Regularly replacing the inlet liner is crucial, especially when working with complex matrices.[4][5]
-
Column Contamination: The front part of the column can accumulate non-volatile residues over time. Trimming 10-20 cm from the front of the column can often resolve this issue.[2][6]
Q2: My baseline is noisy. What are the primary causes and how can I troubleshoot this?
A2: A noisy baseline can significantly impact the sensitivity of your analysis by making it difficult to distinguish small peaks from the background.[6][7] Key sources of baseline noise include:
-
Contaminated Carrier Gas: Impurities in the carrier gas are a common source of baseline noise.[6][8] Ensure you are using high-purity gas (e.g., Helium 99.999%) and that your gas purifiers and traps are functional and have not expired.[6][8]
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Using a low-bleed column, often designated with an "MS" suffix, is recommended for high-temperature analyses.[6][9] Proper column conditioning is also essential to minimize bleed.[6][9]
-
Inlet and System Contamination: Leaks in the inlet, a degraded septum, or contamination in the transfer line can all contribute to a noisy baseline.[8][10] Regular maintenance, including septum replacement and leak checks, is vital.[8][10]
Q3: Should I use split or splitless injection for my hydrocarbon analysis?
A3: The choice between split and splitless injection depends primarily on the concentration of your analytes.[11]
-
Split Injection: This technique is ideal for high-concentration samples.[12] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[11] Typical split ratios range from 5:1 to 500:1.[9][11]
-
Splitless Injection: This mode is preferred for trace analysis where maximum sensitivity is required.[12] The entire sample is transferred to the column, maximizing the analyte signal.[11][12] However, it can lead to broader peaks for volatile compounds if not optimized correctly.[11]
Q4: How do I select the appropriate GC column for hydrocarbon analysis?
A4: Column selection is critical for achieving good separation. The primary consideration is the polarity of the stationary phase, which should match the polarity of the analytes based on the "like dissolves like" principle.[13] For general hydrocarbon analysis, non-polar columns are typically used.[13] Other important factors include:
-
Column Dimensions: A 30-meter column is often a good starting point, providing a balance of resolution and analysis time.[13]
-
Film Thickness: Thicker films are suitable for highly volatile hydrocarbons as they increase retention.[13]
-
Column Internal Diameter (ID): A 0.25 mm ID is a common choice that offers a good compromise between efficiency and sample capacity.[13]
Q5: What is the importance of the inlet temperature and how do I optimize it?
A5: The inlet temperature must be high enough to ensure the rapid and complete vaporization of all hydrocarbon analytes in the sample.[14][15] Inadequate vaporization can lead to poor peak shape and discrimination against higher-boiling point compounds.[14] A good starting point for the inlet temperature is often 250 °C, but for less volatile hydrocarbons, temperatures up to 320 °C or higher may be necessary.[14][16] However, excessively high temperatures can cause thermal degradation of labile compounds.[16]
Q6: How does the oven temperature program affect my hydrocarbon separation?
A6: The oven temperature program controls the elution of compounds from the GC column. For complex hydrocarbon mixtures with a wide range of boiling points, a temperature program (a gradual increase in temperature) is essential.[5][17] This allows for the effective separation of both volatile and less volatile components in a single run.[17] A typical starting point for a screening method is an initial temperature of 40-50°C followed by a ramp of 10°C/min.[15][18] The final temperature should be high enough to elute all compounds of interest.[18]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Guide 2: Addressing Baseline Noise
This guide outlines steps to identify and eliminate sources of baseline noise.
Data Presentation
Table 1: Recommended GC-MS Parameters for Different Hydrocarbon Analyses
| Parameter | Volatile Hydrocarbons (e.g., BTEX) | Semi-Volatile Hydrocarbons (e.g., PAHs) | High-Boiling Hydrocarbons (e.g., C20-C40) |
| Column Phase | 5% Phenyl-Methylpolysiloxane | 5% Phenyl-Methylpolysiloxane | 100% Dimethylpolysiloxane (low bleed) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 15 m or 30 m x 0.25 mm ID, 0.1 µm film |
| Injection Mode | Split (for high conc.) or Splitless (for trace) | Splitless | Split or On-Column |
| Inlet Temperature | 250 °C | 280 - 300 °C | 320 - 350 °C |
| Oven Program | 35°C (hold 5 min) to 150°C at 10°C/min | 50°C (hold 2 min) to 320°C at 15°C/min | 100°C (hold 1 min) to 350°C at 20°C/min |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Helium) | 1.0 - 1.5 mL/min (Helium) | 1.0 - 1.5 mL/min (Helium) |
Note: These are general starting parameters and may require optimization for specific applications.
Experimental Protocols
Protocol 1: GC Column Conditioning
Objective: To remove contaminants and stabilize the stationary phase of a new GC column to ensure a stable baseline.[6][19]
Materials:
-
New GC column
-
GC-MS instrument
-
High-purity carrier gas (e.g., Helium)
-
Appropriate nuts and ferrules
Procedure:
-
Installation (Inlet only): Install the new column in the GC inlet, but do not connect the other end to the MS detector.[19]
-
Purge with Carrier Gas: With the oven at room temperature, purge the column with carrier gas for 15-30 minutes to remove any oxygen.[6][19]
-
Temperature Program:
-
Set the initial oven temperature to 40-50°C.[18]
-
Program the oven to ramp up to the isothermal maximum temperature of the column (or 20°C above your method's maximum temperature, whichever is lower) at a rate of 10-15°C/minute.[18][19]
-
Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed if using a non-MS detector.[19]
-
-
Cool Down and Connect to MS: Cool down the oven. Connect the column to the MS detector.
-
Final Bake-out: Heat the oven to the maximum temperature of your method and hold for 30-60 minutes to ensure all volatile compounds from the installation are removed.
-
Verification: Run a blank solvent injection to confirm a clean and stable baseline.
Protocol 2: Inlet Liner and Septum Replacement
Objective: To perform routine maintenance on the GC inlet to prevent contamination and ensure proper sample vaporization.[1][20]
Materials:
-
New, deactivated inlet liner
-
New septum
-
Lint-free gloves
-
Forceps
Procedure:
-
Cool Down Inlet: Ensure the GC inlet temperature is below 50°C and the carrier gas is turned off.[1]
-
Remove Retaining Nut: Unscrew the retaining nut at the top of the inlet.[20]
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.[1][20]
-
Access Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.
-
Remove Old Liner: Carefully remove the old liner using forceps, noting its orientation.[21]
-
Install New Liner: Wearing lint-free gloves, place the new, deactivated liner in the same orientation as the old one.[5][21]
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.
-
Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fittings.
-
Equilibrate: Heat the inlet to the method setpoint and allow the system to equilibrate before running a sample.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Split or splitless injection for complex mixtures like oil - Chromatography Forum [chromforum.org]
- 4. Change the GC inlet liner – When? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. aasnig.com [aasnig.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. restek.com [restek.com]
- 12. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 18. How to Condition a New Capillary GC Column [restek.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Column Bleed in GC-MS Alkane Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively reduce column bleed in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkanes, ensuring the accuracy and reliability of your results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to column bleed during the GC-MS analysis of alkanes.
Identifying the Source of High Baseline Noise
A rising baseline, particularly at higher temperatures, is a primary indicator of column bleed. However, other sources can mimic this issue. Use the following steps and the flowchart below to diagnose the problem.
Common Symptoms & Initial Checks:
-
Rising Baseline with Temperature: This is the classic sign of column bleed, where the stationary phase degrades and elutes as the oven temperature increases.[1]
-
Increased Background Noise: A noticeable increase in the detector's background signal across the entire chromatogram.
-
Ghost Peaks: The appearance of broad, unidentified peaks in your chromatogram. It's important to distinguish these from sharp peaks, which are more likely due to contamination or septum bleed.
-
Poor Reproducibility: Inconsistent results between analytical runs.
-
Characteristic Mass Spectra: For common polysiloxane stationary phases, column bleed often produces characteristic ions at m/z 73, 207, and 281.[2] Septum bleed, on the other hand, is often characterized by a base peak at m/z 73 and appears as discrete peaks.[2][3]
Troubleshooting Flowchart:
Column Bleed Checklist & Solutions
If you suspect column bleed is the primary issue, work through the following potential causes and their solutions.
| Potential Cause | Solution |
| Exceeding Temperature Limits | Ensure your oven temperature program does not exceed the column's maximum operating temperature. Low-bleed columns are specifically designed for MS applications and can significantly reduce baseline noise at high temperatures.[1] |
| Oxygen in Carrier Gas | The presence of oxygen can cause oxidative damage to the stationary phase, leading to increased bleed.[1] Ensure high-purity carrier gas is used and that all fittings are leak-free. Installing and regularly changing oxygen traps is highly recommended.[1] |
| Improper Column Conditioning | A new column that has not been properly conditioned will exhibit high bleed. Follow the detailed column conditioning protocol provided in the "Experimental Protocols" section. |
| Column Contamination | Accumulation of non-volatile residues at the column inlet can lead to peak broadening, tailing, and a high baseline.[1] Regularly bake out the column using the protocol below. If the problem persists, trim the inlet side of the column (10-20 cm).[1] |
| Column Age and Degradation | Columns are consumables and will degrade over time with normal use. If other troubleshooting steps fail, it may be time to replace the column. |
Experimental Protocols
Detailed methodologies for key procedures to minimize column bleed are provided below.
Protocol 1: New GC Column Conditioning for Alkane Analysis
This protocol is a general guideline for conditioning a new, non-polar or low-polarity column (e.g., DB-1ms, DB-5ms) for alkane analysis. Always consult the manufacturer's specific instructions for your column.
Objective: To remove volatile contaminants and stabilize the stationary phase of a new column to achieve a low-bleed baseline.
Procedure:
-
Installation (Injector Only):
-
Cool all heated zones of the GC.
-
Install the new column in the GC inlet, but do not connect the other end to the MS detector.
-
Turn on the carrier gas (Helium or Hydrogen) at a flow rate of 1-2 mL/min.
-
Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.[4]
-
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10-15°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[4][5]
-
Hold at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when temporarily connecting the column to an FID (if available).[6]
-
-
Cooldown and MS Connection:
-
Cool down the oven to below 100°C.
-
Turn off the carrier gas flow.
-
Trim a small portion (5-10 cm) from the detector end of the column to remove any potential contamination.
-
Connect the column to the MS detector.
-
Establish carrier gas flow and perform a leak check.
-
-
Final Bake-out:
-
Once the MS has pumped down and is under vacuum, repeat the temperature program from step 2, holding at the conditioning temperature for 30-60 minutes.
-
Cool the oven and the system is ready for analysis.
-
Protocol 2: GC-MS Column Bake-Out for Contamination Removal
This protocol is for baking out an existing column to remove accumulated contaminants from previous analyses.
Objective: To remove high-boiling point contaminants from the column to restore performance and reduce baseline noise.
Procedure:
-
System Preparation:
-
Ensure the GC-MS system is leak-free.
-
If contamination is severe, consider venting the MS and capping the transfer line to prevent contamination of the source during bake-out. For routine bake-outs, this is not always necessary.
-
-
Bake-Out Program:
-
Set the injector to split mode with a high split ratio (e.g., 100:1) to help vent contaminants.
-
Set the oven temperature to 20-25°C above the final temperature of your analytical method, but do not exceed the column's isothermal temperature limit.[3][4]
-
Hold this temperature for 30-60 minutes. For heavily contaminated columns, a longer bake-out of several hours may be necessary.[3]
-
-
Monitoring and Completion:
-
If the MS is not vented, you can monitor the baseline in manual tune mode. For siloxane-based columns, watch for a decrease in the m/z 207 ion signal, which indicates column bleed is stabilizing at the bake-out temperature.[4]
-
Once the bake-out is complete, cool the oven to the initial temperature of your analytical method.
-
Run a solvent blank to confirm that the baseline is clean and stable before analyzing samples.
-
Quantitative Data Summary
The selection of a low-bleed GC column is critical for sensitive analyses. Below is a comparison of bleed specifications for some common low-bleed stationary phases suitable for alkane analysis.
| Stationary Phase | Description | Max Temperature (°C) | Bleed Specification |
| VF-1ms | 100% Dimethylpolysiloxane | 340/360 | 1 pA at 325 °C |
| DB-1ms | 100% Dimethylpolysiloxane | 340/360 | Low Bleed for MS |
| VF-5ms | 5% Phenyl-methylpolysiloxane | 325/350 | 1 pA at 325 °C |
| DB-5ms | 5% Phenyl-methylpolysiloxane | 325/350 | Low Bleed for MS |
| TG-5SilMS | Silphenylene-based 5% phenyl | 350/370 | 80% lower bleed than leading competitor low-bleed columns[2] |
Note: Bleed specifications are typically measured with a Flame Ionization Detector (FID) and can vary based on column dimensions and test conditions. Always refer to the manufacturer's specifications for your specific column.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of column bleed?
A1: Column bleed is the result of the degradation of the stationary phase, which is typically a polysiloxane polymer. At high temperatures, the polymer chain can undergo a "backbiting" reaction, where the end of the chain attacks a silicon atom further down the chain, causing the release of cyclic siloxane molecules.[5] These volatile molecules then elute from the column and are detected by the mass spectrometer, resulting in a rising baseline. Oxygen in the carrier gas can accelerate this degradation process.[1]
Q2: How can I differentiate between column bleed and septum bleed?
A2: While both can be sources of siloxane contamination, they have distinct characteristics. Column bleed typically manifests as a gradual rise in the baseline as the oven temperature increases. In the mass spectrum, it is often characterized by ions at m/z 207 and 281.[2] Septum bleed, on the other hand, usually appears as a series of discrete, sharp peaks in the chromatogram.[2] The mass spectra of these peaks often show a base peak at m/z 73.[2][3]
Q3: Will trimming my column reduce bleed?
A3: Trimming the column is primarily effective for removing non-volatile contaminants that have accumulated at the inlet of the column.[1] This can improve peak shape and reduce a high baseline caused by this contamination. While it can temporarily improve performance, it will not reduce the inherent thermal degradation (bleed) of the stationary phase along the entire length of the column. If the column is old and the stationary phase is significantly degraded, trimming will have a minimal effect on reducing bleed.
Q4: Are there specific GC columns recommended for low-bleed alkane analysis?
A4: Yes, for sensitive MS analysis of alkanes, it is highly recommended to use columns specifically designed and tested for low bleed. Look for columns designated as "MS," "low bleed," or "ultra inert."[7][8][9] Columns with a 100% dimethylpolysiloxane (e.g., DB-1ms) or 5% phenyl-methylpolysiloxane (e.g., DB-5ms) stationary phase are common choices for alkane analysis due to their non-polar nature and thermal stability.[10]
Q5: How often should I perform a column bake-out?
A5: The frequency of column bake-outs depends on the cleanliness of your samples and the number of injections. For labs running relatively clean samples, a bake-out at the end of each analytical sequence may be sufficient.[3] If you are analyzing complex matrices or notice a gradual increase in baseline noise or peak tailing, a more frequent or extended bake-out may be necessary. It is good practice to include a short bake-out step at the end of your temperature program for each run to help prevent the buildup of contaminants.[3]
Logical Relationship Diagram: Causes and Mitigation of Column Bleed
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC Technical Tip [discover.phenomenex.com]
- 4. GC/MS column baking - Chromatography Forum [chromforum.org]
- 5. How to Condition a New Capillary GC Column [restek.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Gulf Bio Analytical [gulfbioanalytical.com]
- 9. agilent.com [agilent.com]
- 10. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Matrix Effects in Environmental Hydrocarbon Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of environmental hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of environmental hydrocarbon analysis?
A1: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, interfering compounds present in the sample matrix.[1][2][3] In environmental analysis, matrices such as soil, water, or sediment contain a complex mixture of organic and inorganic substances that can interfere with the accurate quantification of target hydrocarbons.[1] This interference can occur at any stage of the analysis, from sample extraction to detection.[4]
Q2: What causes matrix effects in LC-MS and GC-MS analysis?
A2: The causes of matrix effects differ between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
In LC-MS , particularly with electrospray ionization (ESI), matrix effects are primarily due to competition for ionization between the target analyte and co-eluting matrix components in the ion source.[3][5] This can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[3] Factors like the viscosity and surface tension of droplets in the ESI source, influenced by matrix components, can also affect ionization efficiency.[3][5]
-
In GC-MS , matrix effects often manifest as signal enhancement.[6] This can happen when non-volatile matrix components coat active sites in the GC inlet liner or the front of the analytical column.[6][7] This "masking" of active sites reduces the thermal degradation or adsorption of sensitive analytes, leading to a stronger signal compared to a clean standard.[7]
Q3: How can I identify if my analysis is affected by matrix effects?
A3: Several methods can be used to identify and quantify matrix effects:
-
Post-Extraction Spike Method: This is a common quantitative method where a known amount of the analyte is added to a blank matrix extract (a sample that does not contain the analyte of interest).[1][5][8] The response of this spiked sample is then compared to the response of the same amount of analyte in a neat solvent.[1] A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method used in LC-MS.[5] A constant flow of the analyte solution is infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[5]
-
Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (matrix-matched calibration) can reveal the extent of the matrix effect.[9] A steeper slope in the matrix-matched curve suggests signal enhancement, while a shallower slope indicates suppression.[9]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to overcome matrix effects can be categorized into three areas:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][10][11] Miniaturized versions of these techniques, like µ-QuEChERS, can also reduce matrix effects by using smaller sample sizes.[11]
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[12][13] This ensures that the standards and the samples experience the same matrix effects.[14]
-
Standard Addition: Known amounts of the analyte are added directly to the unknown sample aliquots.[2][9][15] This method is highly effective but can be time-consuming as each sample requires multiple analyses.[2][15]
-
Internal Standards: A compound structurally similar to the analyte is added to all samples, standards, and blanks. The most effective internal standards are stable isotope-labeled versions of the analytes.[5][16]
-
-
Instrumental and Chromatographic Optimization: Modifying chromatographic conditions to separate the analyte from interfering matrix components can reduce matrix effects.[5]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Reproducibility / Inconsistent Results | Variable matrix composition between samples. Inconsistent sample preparation. | 1. Evaluate Matrix Variability: If possible, group samples with similar matrices.[13] 2. Standardize Sample Preparation: Ensure consistent application of extraction and cleanup procedures.[10] 3. Use Stable Isotope-Labeled Internal Standards: These are the most effective for correcting variability as they co-elute with the analyte and experience the same matrix effects.[5][16] |
| Signal Suppression (Lower than expected analyte response) | Co-eluting matrix components competing for ionization (LC-MS).[3] Adsorption of active analytes in the GC inlet or column.[17] | 1. Improve Sample Cleanup: Use a more rigorous SPE or LLE protocol to remove interferences.[8] 2. Modify Chromatography: Adjust the gradient (LC) or temperature program (GC) to separate the analyte from the interfering peaks.[5] 3. Dilute the Sample: Reducing the concentration of matrix components can minimize their effect, but ensure the analyte concentration remains within the detection limits.[5] 4. Check GC Inlet: Use a deactivated liner and check for contamination.[17] |
| Signal Enhancement (Higher than expected analyte response) | Co-eluting compounds enhancing ionization efficiency (LC-MS).[3] Masking of active sites in the GC inlet by matrix components, preventing analyte degradation.[6][7] | 1. Use Matrix-Matched Calibration: This will ensure the calibration standards experience the same enhancement as the samples.[12][13] 2. Employ Stable Isotope Dilution: This is the gold standard for correcting for both suppression and enhancement.[18][19] 3. Perform Regular GC Inlet Maintenance: Clean or replace the GC liner to prevent the accumulation of non-volatile matrix components.[20] |
| High Background Noise / Ghost Peaks | Contamination in the analytical system (solvents, gases, syringe).[17] Carryover from a previous highly concentrated sample.[20] Column bleed at high temperatures.[4] | 1. Run Blanks: Inject a solvent blank to identify the source of contamination.[20] 2. Clean the System: Flush the injector, replace the septum, and clean the ion source.[17] 3. Improve Wash Steps: Use a stronger solvent in the autosampler wash vials to reduce carryover. 4. Condition the GC Column: Bake out the column according to the manufacturer's instructions to remove contaminants.[17] |
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Effectiveness | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components prior to analysis. | High | Reduces both suppression and enhancement; can improve column lifetime. | Can be time-consuming and labor-intensive; may lead to analyte loss.[12] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix extract to mimic the sample environment. | Moderate to High | Effectively compensates for consistent matrix effects; relatively easy to implement.[12][14] | Requires a representative blank matrix which may not always be available; not suitable for highly variable matrices.[15][21] |
| Standard Addition | Adds known amounts of standard to the sample itself to create a calibration curve within the sample matrix. | Very High | Considered one of the most accurate methods for compensating for matrix effects.[2][9][15] | Labor-intensive and time-consuming as each sample requires multiple analyses; reduces sample throughput.[2][15] |
| Stable Isotope Dilution (SID) | Uses a stable isotope-labeled version of the analyte as an internal standard. | Very High | Corrects for analyte loss during sample prep and for matrix effects during analysis; considered the "gold standard".[5][16][19] | Stable isotope-labeled standards can be expensive and are not available for all compounds.[16][21] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of non-polar hydrocarbons from water.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate (B1210297) through the SPE cartridge (e.g., C18).
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped hydrocarbons with a small volume (e.g., 2 x 2 mL) of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) into a collection vial.
-
-
Concentration:
-
Evaporate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare a set of matrix-matched calibration standards for a soil matrix.
-
Prepare Blank Matrix Extract:
-
Source a soil sample that is known to be free of the target hydrocarbons (blank matrix).
-
Extract this blank soil using the same extraction method as for the unknown samples (e.g., QuEChERS or sonication with an organic solvent).
-
Filter or centrifuge the extract to remove particulates. This resulting solution is your blank matrix extract.
-
-
Prepare Stock Standard Solution:
-
Prepare a high-concentration stock solution of the hydrocarbon standards in a suitable solvent (e.g., 1000 µg/mL in hexane).
-
-
Create Calibration Levels:
-
Perform serial dilutions of the stock standard solution to create a series of working standard solutions at different concentrations.
-
-
Spike the Blank Matrix:
-
For each calibration level, add a small, precise volume of the corresponding working standard solution to a known volume of the blank matrix extract.[12] For example, to prepare a 50 ng/mL standard, add 50 µL of a 1 µg/mL working standard to 950 µL of the blank matrix extract.
-
Ensure the volume of solvent added from the working standard is minimal to avoid significantly altering the matrix composition.
-
Prepare a "zero" standard by adding only the solvent to the blank matrix extract.
-
-
Analysis:
-
Analyze these matrix-matched standards alongside the prepared samples to construct the calibration curve.
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A typical experimental workflow for Solid-Phase Extraction.
Caption: A decision tree to select a suitable mitigation strategy.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. Isotope dilution - Wikipedia [en.wikipedia.org]
- 19. brewingscience.de [brewingscience.de]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Resolution of Branched Alkanes in Complex Mixtures
Welcome to the Technical Support Center dedicated to enhancing the chromatographic resolution of branched alkanes in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution and co-elution of branched alkanes in gas chromatography (GC)?
A1: Poor resolution and co-elution of branched alkanes are common challenges arising from their similar physicochemical properties. The primary causes include:
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Inadequate Column Selectivity: The stationary phase of the GC column is the most critical factor for separation. Using a column with a stationary phase that does not provide sufficient selectivity for the target branched alkane isomers will result in poor separation.[1]
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Insufficient Column Efficiency: A column may lack the necessary number of theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]
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Sub-optimal Oven Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to co-elution. Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.[1][2]
Q2: How do I choose the right GC column for separating complex branched alkane mixtures?
A2: Selecting the optimal GC column is crucial for resolving branched alkanes. Key parameters to consider are:
-
Stationary Phase: Non-polar stationary phases, such as 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, are the industry standard for alkane separation, as elution is primarily based on boiling point.[3]
-
Column Dimensions:
-
Length: Longer columns provide higher efficiency (more theoretical plates) and better resolution, but result in longer analysis times. A 30-meter column is a good starting point for general-purpose analysis, while 60 meters or longer may be necessary for very complex mixtures.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution compared to standard 0.25 mm or 0.32 mm ID columns, but have lower sample capacity.
-
Film Thickness: Thicker films increase retention, which can be beneficial for separating volatile compounds. A standard film thickness of 0.25 µm is suitable for a wide range of alkanes.
-
Q3: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?
A3: GCxGC is a powerful technique that provides significantly higher resolving power than single-dimension GC. You should consider using GCxGC when:
-
Your sample is highly complex, containing hundreds or thousands of components, such as crude oil or lubricating oil.[4]
-
You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[1]
-
You are experiencing significant co-elution of isomers that cannot be resolved by optimizing your one-dimensional GC method.[1]
Q4: Can sample preparation impact the resolution of branched alkanes?
A4: Yes, proper sample preparation is critical. For complex matrices like crude oil or sediment, sample preparation aims to isolate the hydrocarbon fraction and remove interfering compounds. This may involve techniques like liquid-liquid extraction or solid-phase extraction (SPE). Incomplete removal of matrix components can lead to column contamination and poor peak shape. Additionally, injecting a sample that is too concentrated can overload the column, resulting in peak fronting and loss of resolution.[5][6]
Troubleshooting Guides
Issue 1: Co-elution of Branched Alkane Isomers
Symptom: Chromatogram shows broad, asymmetric peaks or shoulders, indicating that two or more compounds are eluting at or near the same time. In GC-MS analysis, the mass spectrum changes across the width of the peak.[7]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting peaks.
Solutions:
-
Optimize the Oven Temperature Program: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[8]
-
Action: Decrease the temperature ramp rate in increments of 1-2°C/min in the region where the co-elution occurs. Consider adding a short isothermal hold just before the elution of the critical pair.[8]
-
-
Adjust the Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency. Every column has an optimal flow rate for maximum resolution.
-
Action: Consult the column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas (Helium or Hydrogen). Adjust the flow rate and observe the effect on resolution.
-
-
Change the GC Column: If optimizing the method parameters on your current column does not resolve the co-elution, the stationary phase may not be selective enough for your analytes.
-
Action: Switch to a column with a different stationary phase chemistry or increase the column length to enhance efficiency. For example, if you are using a standard 5% phenyl-methylpolysiloxane column, you might consider a column with a different polarity or a longer column (e.g., 60 m instead of 30 m).
-
Issue 2: Peak Tailing
Symptom: Chromatographic peaks are asymmetrical, with the latter half of the peak being broader than the front half. A tailing factor greater than 1.5 usually indicates a problem that needs to be addressed.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC.
Solutions:
-
Check for Physical Issues (If all peaks are tailing):
-
Improper Column Installation: The column may be installed too high or too low in the inlet, creating a dead volume. Ensure the column is installed at the correct depth according to the instrument manufacturer's instructions.[9]
-
Poor Column Cut: A ragged or uneven cut at the end of the column can cause turbulence in the carrier gas flow. Always make a clean, 90-degree cut.[9]
-
Contaminated Inlet Liner: The inlet liner can become contaminated with non-volatile residues from the sample matrix. Replace the liner and septum regularly.
-
-
Address Chemical Interactions (If specific peaks are tailing):
-
Column Contamination: Non-volatile material from previous injections can accumulate at the head of the column, creating active sites that can interact with analytes.
-
Action: Trim 10-20 cm from the front of the column.[9]
-
-
Active Sites in the System: Although alkanes are non-polar, active sites in the liner or on the column can sometimes cause tailing.
-
Action: Use a deactivated inlet liner. If the column is old, it may need to be replaced.
-
-
Data Presentation
Table 1: Comparison of Common GC Columns for Branched Alkane Analysis
| Column Name | Stationary Phase | Max Temperature (°C) | Common Applications | Key Features |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons. | High thermal stability, low bleed, robust performance for high boilers. |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening. | Low bleed for mass spectrometry, excellent inertness for active compounds. |
| Phenomenex ZB-1HT Inferno | 100% Dimethylpolysiloxane | 360/370 | General purpose, high-temperature applications. | High-temperature stability. |
Source: Adapted from BenchChem[3]
Table 2: Effect of GC Parameters on the Separation of Branched Alkanes
| Parameter | Recommended Change | Expected Effect on Resolution | Expected Effect on Analysis Time |
| Oven Temperature Ramp Rate | Decrease | Increase | Increase |
| Carrier Gas Flow Rate | Optimize to column's optimal velocity | Increase to maximum at optimal flow | Decrease |
| Column Length | Increase | Increase | Increase |
| Column Internal Diameter | Decrease | Increase | May increase or decrease depending on flow optimization |
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis of Branched Alkanes in Sediment
This protocol is adapted for the analysis of hydrocarbons in marine sediment samples.[5][11]
1. Sample Preparation: Extraction
- Dry the sediment sample overnight at 45°C and sieve to remove large debris.
- Perform a Soxhlet extraction on approximately 30 g of the dried sediment with 150 mL of dichloromethane (B109758) for 16 hours. Add activated copper powder to the extraction flask to remove elemental sulfur.
- Dry the extract by passing it through a column containing anhydrous sodium sulfate.
- Concentrate the extract to approximately 2 mL using a Kuderna-Danish apparatus.
- Exchange the solvent to hexane (B92381) and further concentrate to 0.5 mL under a gentle stream of nitrogen.
2. Sample Preparation: Cleanup and Fractionation
- Prepare a silica (B1680970) gel chromatography column for cleanup.
- Load the concentrated extract onto the column.
- Elute the aliphatic fraction (containing the branched alkanes) with 20 mL of n-hexane.
- Concentrate the aliphatic fraction to a final volume of 50 µL under a gentle stream of nitrogen.
3. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless inlet operated in splitless mode.
- Injector Temperature: 280°C.
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 300°C at a rate of 6°C/min.
- Hold at 300°C for 20 minutes.
- MS Parameters:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
Protocol 2: GCxGC-TOFMS Analysis of Branched Alkanes in Lubricating Oil
This protocol provides a starting point for the analysis of complex hydrocarbon mixtures like lubricating oils using GCxGC.
1. Sample Preparation
- Dilute the lubricating oil sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for your instrument's sensitivity. A dilution of 1:1000 is a good starting point.
- Add an internal standard for quantification if required.
2. GCxGC-TOFMS Instrumentation and Conditions
- First Dimension (1D) Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms.
- Second Dimension (2D) Column: A polar column, such as a 1.5 m x 0.1 mm ID, 0.1 µm film thickness BPX50.
- Modulator: A thermal modulator.
- Injector: Split/splitless inlet at 300°C with a split ratio of 100:1.
- Carrier Gas: Helium with a constant flow of 1.0 mL/min.
- 1D Oven Temperature Program:
- Initial temperature: 50°C, hold for 1 minute.
- Ramp: 2°C/min to 320°C, hold for 10 minutes.
- 2D Oven Temperature Program:
- Offset from the 1D oven by +10°C.
- Modulation Period: 6 seconds.
- TOFMS Parameters:
- Acquisition Rate: 100 spectra/second.
- Mass Range: m/z 40-500.
- Ionization Energy: 70 eV.
Visualizations
Caption: Experimental workflow for GCxGC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. analysis of lubricant oil - Chromatography Forum [chromforum.org]
- 5. scielo.br [scielo.br]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Fragmentation in Mass Spectrometry of Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry of alkanes.
Frequently Asked Questions (FAQs)
Q1: Why do alkanes fragment so easily in mass spectrometry?
Alkanes are highly susceptible to fragmentation, especially when using hard ionization techniques like Electron Ionization (EI).[1] This is because the energy from EI is often high enough to break the C-C bonds, which are weaker than C-H bonds.[1][2] This leads to a cascade of fragmentation events, resulting in a low abundance or complete absence of the molecular ion peak ([M]⁺).[1][2] Long-chain and highly branched alkanes are particularly prone to extensive fragmentation.[3][4][5]
Q2: What is the difference between "hard" and "soft" ionization?
The key difference lies in the amount of energy transferred to the analyte molecule during ionization.
-
Hard Ionization (e.g., Electron Ionization - EI): These techniques impart a large amount of internal energy to the molecules.[6] While this is useful for structural elucidation by creating a rich fragmentation pattern, it often leads to the complete loss of the molecular ion for sensitive compounds like alkanes.[6][7] The standard energy for EI is 70 eV.[8]
-
Soft Ionization (e.g., Chemical Ionization - CI, Electrospray Ionization - ESI, Field Desorption - FD): These methods impart significantly less energy to the analyte, leading to minimal fragmentation.[1][9] The primary goal of soft ionization is often to observe the intact molecular ion (or a related adduct like [M+H]⁺), which confirms the molecular weight of the compound.[8][10]
Q3: What are the typical fragmentation patterns for alkanes in EI-MS?
In EI mass spectra, unbranched alkanes show characteristic clusters of peaks separated by 14 Da, which corresponds to the sequential loss of CH₂ groups.[1][2][11] The fragmentation pattern often contains prominent peaks for stable carbocations, such as C₄H₉⁺ (m/z 57).[1][5] For branched alkanes, fragmentation is favored at the branching points because this leads to the formation of more stable secondary or tertiary carbocations.[2][7][12]
Q4: What is the difference between the molecular ion peak and the base peak?
The molecular ion peak represents the unfragmented, ionized molecule and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.[3][10] The base peak is the most intense (tallest) peak in the mass spectrum, representing the most abundant fragment ion formed.[7][13] In alkanes, due to their instability, the molecular ion peak is often of low abundance, while a stable fragment is typically the base peak.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry of alkanes.
Issue: I cannot find the molecular ion peak for my alkane sample.
This is a common problem, especially with long-chain or branched alkanes when using Electron Ionization (EI). The high energy of EI causes extensive fragmentation, depleting the population of intact molecular ions.[1][14]
Troubleshooting Steps:
-
Switch to a Soft Ionization Technique: This is the most effective solution.[1][8] These methods impart less energy, preserving the molecular ion.[1]
-
See the Ionization Techniques Comparison Table and Experimental Protocols below for guidance.
-
-
Optimize Ion Source Parameters:
-
Reduce Source Temperature: Lowering the ion source temperature can minimize thermal degradation of the analyte before it is even ionized.[1][10]
-
Lower Electron Energy (EI only): If you must use EI, reducing the electron energy from the standard 70 eV can decrease fragmentation. However, be aware that this will also reduce overall sensitivity and ion production.[8]
-
-
For Tandem MS (MS/MS): If you are performing MS/MS experiments, lower the collision energy to reduce the fragmentation of your selected precursor ion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. whitman.edu [whitman.edu]
- 6. inis.iaea.org [inis.iaea.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. as.uky.edu [as.uky.edu]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
"calibration issues in the quantification of branched hydrocarbons"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common calibration issues encountered during the quantification of branched hydrocarbons. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of branched hydrocarbons challenging?
A1: The quantification of branched hydrocarbons presents several challenges primarily due to the vast number of structural isomers they can form. These isomers often have very similar physicochemical properties, such as boiling points and polarities, which makes their separation by techniques like gas chromatography (GC) difficult.[1][2] This can lead to co-elution, where multiple isomers are not fully separated and appear as a single peak, complicating accurate quantification.[1][3] Furthermore, the mass spectra of different isomers can be very similar, making their individual identification and quantification challenging, especially in complex mixtures.[2]
Q2: What are the most common calibration issues encountered in the GC analysis of branched hydrocarbons?
A2: Common calibration issues include:
-
Poor Resolution and Co-elution: Due to similar properties, branched isomers often co-elute, leading to inaccurate quantification.[1][3][4]
-
Peak Tailing or Fronting: Asymmetrical peaks can result from interactions with active sites in the GC system or column overload, affecting peak integration and accuracy.[5][6]
-
Matrix Effects: The sample matrix (all components other than the analyte) can enhance or suppress the detector response, leading to inaccurate results.[7]
-
Lack of Certified Reference Materials: The sheer number of branched hydrocarbon isomers makes it impractical to have a certified reference standard for every compound, complicating calibration.[2]
-
Inconsistent Response Factors: The response of detectors like the Flame Ionization Detector (FID) can vary between different isomers, even with the same carbon number, making quantification based on a single standard unreliable.
Q3: When should I use an internal standard versus an external standard for calibration?
A3: The choice between an internal standard (IS) and an external standard (ES) depends on the complexity of your sample matrix and the potential for analytical variability.[8][9][10]
-
External Standard (ES): This method is simpler but is more susceptible to variations in injection volume and matrix effects.[10][11] It is suitable for simple, clean matrices where high precision is not the primary concern.[8]
-
Internal Standard (IS): An IS is a compound added to both the sample and calibration standards.[7][11] It helps to correct for variations in sample preparation, injection volume, and instrument response, leading to higher precision and accuracy, especially for complex matrices.[7][9][10]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution of Isomers
Q: My chromatogram shows broad, overlapping peaks for branched hydrocarbons. How can I improve the separation?
A: Poor resolution is a frequent problem when analyzing branched hydrocarbons. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate increases the time analytes spend in the stationary phase, often improving separation.[5] Lowering the initial oven temperature can also enhance the separation of more volatile isomers.
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column's internal diameter. A flow rate that is too high or too low can decrease column efficiency and worsen resolution.
-
Evaluate the GC Column: The choice of stationary phase is critical. For separating branched hydrocarbons, a column with a different polarity may provide better selectivity. Consider a mid-polarity phase to enhance dipole interactions if isomers have slight polarity differences.[2]
-
Check Column Installation and Condition: A poorly installed column can lead to peak broadening.[6] Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. Column degradation over time can also lead to poor peak shape; trimming a small portion from the front of the column may help.[12]
-
Perform Inlet Maintenance: A contaminated or active inlet liner can cause peak tailing and loss of resolution.[13] Regularly replace the liner, septum, and O-rings.[2]
-
Consider Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures where co-elution is unavoidable with a single column, GCxGC offers significantly higher resolving power by using two columns with different separation mechanisms.[1]
Issue 2: Inaccurate Quantification due to Matrix Effects
Q: My quantitative results are inconsistent and seem to be influenced by the sample matrix. How can I mitigate matrix effects?
A: Matrix effects, where other components in the sample interfere with the analyte's signal, can cause significant quantification errors.[7]
Strategies to Mitigate Matrix Effects:
-
Sample Preparation:
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Extraction: Use a selective extraction technique, such as solid-phase extraction (SPE), to isolate the branched hydrocarbons from the matrix.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself. By observing the increase in signal, the initial concentration of the analyte can be determined, effectively canceling out matrix effects.
-
-
Internal Standard Selection:
-
Choose an internal standard that is chemically similar to the analytes of interest and is not present in the sample. A good internal standard will be affected by the matrix in a similar way to the analyte, thus improving the accuracy of the quantification.
-
Quantitative Data Comparison: External vs. Internal Standard in a Complex Matrix
| Calibration Method | Analyte | True Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=5) |
| External Standard | 2-methylheptane | 10.0 | 12.5 | 125 | 8.2% |
| External Standard | 3-methylheptane | 10.0 | 7.8 | 78 | 9.5% |
| Internal Standard | 2-methylheptane | 10.0 | 10.2 | 102 | 2.1% |
| Internal Standard | 3-methylheptane | 10.0 | 9.9 | 99 | 2.5% |
This table illustrates how an internal standard can significantly improve accuracy and precision in the presence of matrix effects compared to an external standard method.
Experimental Protocols
Protocol 1: GC-FID Quantification of Branched Hydrocarbons using Internal Standard Calibration
1. Objective: To quantify the concentration of C8-C12 branched hydrocarbons in a hydrocarbon mixture.
2. Materials:
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler vials and caps
-
Syringes
-
Solvents (e.g., hexane, isooctane)
-
Internal Standard (IS) (e.g., n-nonane, if not present in the sample)
-
Branched hydrocarbon standards
3. Standard Preparation:
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard in hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by adding varying known amounts of the branched hydrocarbon standards and a constant amount of the internal standard to volumetric flasks and diluting with hexane.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with hexane.
5. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature: 280 °C
6. Data Analysis:
-
Integrate the peak areas of the branched hydrocarbon analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte using the following formula for each calibration standard:
-
RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
-
Average the RF values across the calibration standards.
-
Calculate the concentration of each analyte in the sample using the following formula:
-
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)
-
Logical Relationship of Calibration Workflow:
Caption: Internal standard calibration workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Gas Chromatography FAQs | Agilent [agilent.com]
- 7. scielo.br [scielo.br]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 11. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Common GC Troubleshooting Questions [phenomenex.com]
Technical Support Center: Enhancing GC-MS Sensitivity for Trace Alkane Detection
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of trace level alkanes.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments in a question-and-answer format, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Q: My alkane peaks are broad and tailing. What are the likely causes and how can I resolve this?
-
A: Peak broadening and tailing for alkanes, especially long-chain ones, can stem from several factors:
-
Inadequate Vaporization: High-boiling point alkanes may not vaporize completely or quickly in the injector.
-
Solution: Increase the injector temperature. For very high molecular weight alkanes, temperatures up to 350°C may be beneficial, but ensure it does not exceed the column's thermal limit.[1]
-
-
Active Sites in the System: Silanol groups in the injector liner, column, or contaminants can interact with analytes.
-
Solution: Use a deactivated inlet liner, potentially with glass wool, to facilitate uniform vaporization and trap non-volatile residues. If contamination is suspected, trimming 10-20 cm from the inlet side of the column can help.[1]
-
-
Improper Initial Oven Temperature: For splitless injections, a high initial oven temperature can prevent proper focusing of analytes at the head of the column.
-
Solution: Set the initial oven temperature 10-15°C below the boiling point of the sample solvent to ensure efficient analyte trapping.[1]
-
-
Column Contamination: Buildup of non-volatile residues can degrade peak shape.
-
Solution: Regularly bake out the column at its maximum recommended temperature. If the issue persists, consider trimming the inlet of the column.[1]
-
-
-
Issue 2: Low Signal Intensity and Poor Sensitivity
-
Q: I am struggling with low signal intensity for my trace level alkane samples. How can I boost the sensitivity?
-
A: Low signal intensity can be a significant hurdle in trace analysis. Here are key areas to optimize:
-
Injection Technique: The choice of injection mode is critical for sensitivity.
-
Solution: For trace analysis, use splitless injection. This technique directs nearly the entire sample onto the column, maximizing the analyte amount and thereby increasing sensitivity.[2][3] In contrast, split injections vent a portion of the sample and are more suitable for concentrated samples.[2][4]
-
-
Mass Spectrometer (MS) Settings: The MS parameters directly influence signal detection.
-
Solution: Operate the MS in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of alkanes (e.g., m/z 57, 71, 85), which can increase sensitivity by 10 to 100 times.[5][6] Also, optimize the MS source and quadrupole temperatures; a good starting point for the source is around 230°C.[1]
-
-
Carrier Gas: The choice and flow rate of the carrier gas can impact sensitivity.
-
Sample Preparation: Pre-concentration of the sample can significantly enhance signal intensity.
-
Solution: Employ sample preparation techniques like Solid Phase Microextraction (SPME) or purge-and-trap to concentrate the analytes before injection.[11]
-
-
-
Issue 3: High Baseline Noise or Ghost Peaks
-
Q: My chromatograms show a high, noisy baseline, and I'm seeing unexpected "ghost peaks." What could be the cause?
-
A: A high baseline and ghost peaks are typically signs of contamination in the GC-MS system.
-
Column Bleed: The stationary phase of the column can degrade at high temperatures, leading to a rising baseline.
-
Solution: Use a low-bleed column specifically designed for MS applications. Ensure the oven temperature program does not exceed the column's maximum operating temperature.[1]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can introduce noise.
-
Solution: Use high-purity carrier gas (≥99.999%) and install oxygen and moisture traps.[11]
-
-
Septum Bleed: Particles from the injector septum can enter the system.
-
Solution: Use high-quality, pre-conditioned septa and avoid over-tightening the septum nut.[12]
-
-
Sample Carryover: Residue from previous injections can elute in subsequent runs.
-
Solution: Implement a thorough cleaning method for the syringe and consider a bake-out step for the injector and column between analyses.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Should I use split or splitless injection for trace alkane analysis?
-
Q2: What is the benefit of using SIM mode over Full Scan mode for alkane detection?
-
A2: Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity (10-100 times greater) compared to Full Scan mode.[5][6] This is because the mass spectrometer dedicates its time to monitoring only a few specific, characteristic ions of your target alkanes (e.g., m/z 57, 71, 85), which reduces background noise and enhances the signal-to-noise ratio.[5][13] Full Scan mode is more appropriate for identifying unknown compounds.[5][14]
-
-
Q3: Which carrier gas is better for trace alkane analysis: Helium or Hydrogen?
-
A3: Both are effective, but Hydrogen often provides an advantage for trace analysis. Due to its lower viscosity and higher diffusivity, hydrogen allows for faster analysis times and can lead to sharper peaks without a significant loss of resolution.[7][8][9] However, safety precautions must be taken when using hydrogen due to its flammability.[15]
-
-
Q4: How does the GC column's internal diameter and film thickness affect sensitivity?
-
A4: A smaller internal diameter (ID) (e.g., 0.18 mm or 0.25 mm) increases column efficiency, leading to narrower, taller peaks and thus improved resolution and sensitivity.[16][17][18] A thicker film thickness increases the retention of volatile compounds, which can improve their separation and resolution.[16][19] However, for higher boiling point alkanes, a thinner film is generally sufficient and allows for shorter analysis times.[16]
-
Data Presentation
Table 1: Comparison of Injection Modes for Trace Analysis
| Feature | Splitless Injection | Split Injection |
| Primary Use | Trace analysis (ppb, ppt (B1677978) levels) | High concentration samples |
| Sensitivity | High | Low (due to sample splitting) |
| Sample Transfer | Nearly 100% of the sample enters the column | A small, defined fraction of the sample enters the column |
| Risk of Column Overload | Higher for concentrated samples | Low |
| Peak Shape | Can have broader peaks if not properly focused | Generally sharper peaks |
Table 2: Comparison of MS Data Acquisition Modes
| Feature | Selected Ion Monitoring (SIM) | Full Scan |
| Primary Use | Targeted quantitative analysis | Identification of unknown compounds |
| Sensitivity | Very High (10-100x > Scan)[5][6] | Lower |
| Selectivity | High (monitors specific m/z) | Low (scans a wide m/z range) |
| Data Acquired | Intensity data for selected ions | Complete mass spectra |
| Library Matching | Not possible | Possible |
Table 3: Comparison of Carrier Gases for GC-MS
| Feature | Hydrogen (H₂) | Helium (He) |
| Efficiency | High, optimal over a wide range of flow rates | High, but over a narrower range of flow rates |
| Analysis Speed | Faster analysis times possible[8][9] | Slower compared to Hydrogen |
| Cost & Availability | Less expensive, can be generated on-site | More expensive, finite resource[7][15] |
| Safety | Flammable, requires safety precautions[15] | Inert, very safe |
| MS Compatibility | Good, but requires an efficient vacuum system | Excellent |
Table 4: Impact of GC Column Dimensions on Performance
| Parameter | Effect on Separation | Recommendation for Trace Alkanes |
| Column Length | Longer length increases resolution but also analysis time.[16][18] | 30 m is a good starting point; ≥60 m for very complex mixtures.[16] |
| Internal Diameter (ID) | Smaller ID increases efficiency and resolution but decreases sample capacity.[16][17][18] | 0.25 mm is a good general-purpose choice; consider 0.18 mm for higher resolution.[16] |
| Film Thickness | Thicker films increase retention, useful for volatile compounds. Thinner films lead to shorter analysis times for high-boiling compounds.[16][19] | 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[16] |
Experimental Protocols
Protocol 1: Solid Phase Microextraction (SPME) for Alkane Analysis in Water
This protocol outlines a general procedure for extracting trace level alkanes from a water sample using headspace SPME followed by GC-MS analysis.
-
SPME Fiber Conditioning:
-
Before first use, condition a new SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) - PDMS) in the GC inlet at the temperature recommended by the manufacturer (typically 250°C) for 30-60 minutes.[20]
-
-
Sample Preparation:
-
Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.
-
If necessary, add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of alkanes into the headspace.
-
Seal the vial with a septum cap.
-
-
Extraction:
-
Place the vial in a heated agitator or water bath at a constant temperature (e.g., 60°C).
-
Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the liquid.
-
Expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) to allow for the analytes to adsorb onto the fiber coating.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C).
-
Extend the fiber and allow the analytes to thermally desorb onto the GC column for a specified time (e.g., 2-5 minutes).
-
Start the GC-MS data acquisition.
-
Protocol 2: GC-MS Instrument Calibration for Trace Alkane Analysis
This protocol provides a general guideline for creating a calibration curve for the quantification of trace level alkanes.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the target alkane(s) in a suitable, high-purity solvent (e.g., hexane).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration range of the unknown samples.
-
-
Instrument Setup:
-
Set up the GC-MS with the optimized parameters for your analysis (injection mode, oven temperature program, carrier gas flow rate, MS settings, etc.).
-
-
Analysis of Standards:
-
Inject a solvent blank to ensure the system is clean.
-
Inject each calibration standard, starting from the lowest concentration. It is recommended to perform replicate injections (e.g., n=3) for each standard to assess reproducibility.
-
-
Data Analysis and Curve Generation:
-
For each standard, integrate the peak area of the target alkane(s).
-
Plot the average peak area against the known concentration for each standard.
-
Perform a linear regression analysis on the data points to generate a calibration curve. The curve should have a correlation coefficient (R²) value close to 1 (e.g., >0.995) to be considered linear and reliable.[21]
-
-
Quantification of Unknown Samples:
-
Inject the unknown samples using the same GC-MS method.
-
Determine the peak area of the target alkane(s) in the unknown samples.
-
Use the equation of the calibration curve to calculate the concentration of the alkane(s) in the unknown samples.
-
Visualizations
Caption: A logical workflow for troubleshooting low sensitivity in GC-MS alkane analysis.
Caption: A general experimental workflow for trace alkane analysis using GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. Split vs Splitless Injection [restek.com]
- 5. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 6. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 7. cormica.com [cormica.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peakscientific.com [peakscientific.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
- 13. comparsion scan and sim mode - Chromatography Forum [chromforum.org]
- 14. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Moving to Hydrogen or Staying With Helium? How about Both! [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. gcms.cz [gcms.cz]
- 20. ukm.my [ukm.my]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Validating GC-MS Methods for Volatile Organic Compounds
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key performance parameters for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the analysis of Volatile Organic Compounds (VOCs). Detailed experimental protocols and visual workflows are presented to support robust method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the identification and quantification of volatile organic compounds due to its high sensitivity, resolution, and selectivity.[1][2] Proper validation of GC-MS methods is crucial to ensure that the data generated is accurate, reliable, and fit for its intended purpose, a requirement underscored by various regulatory bodies.[3][4] This guide delves into the essential performance characteristics that must be evaluated during method validation.
Core Performance Characteristics for GC-MS Method Validation
The validation of an analytical method involves assessing several key parameters to demonstrate its suitability.[1][4] For GC-MS analysis of VOCs, these typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.
| Performance Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2] | Correlation coefficient (r²) ≥ 0.99.[3] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[2][3] | Recovery typically within 80-120%, but can vary by application. For some applications, a tighter range of 98-102% is required.[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2][3] | Repeatability (intra-day precision): RSD < 15%. Intermediate precision (inter-day precision): RSD < 20%. Tighter criteria of RSD < 2% for repeatability and < 3% for intermediate precision may be required.[3] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] | Signal-to-noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3] | No significant change in results with minor variations in method parameters. |
Comparative Analysis of Sampling Techniques
The choice of sample introduction technique can significantly impact the performance of a GC-MS method for VOC analysis. Common techniques include Headspace Solid-Phase Microextraction (HS-SPME), Direct Injection (DI), and Purge and Trap (P&T).
HS-SPME is a solvent-free extraction method that is fast, accurate, and sensitive.[5][6] It is particularly effective for analyzing volatile compounds in solid and liquid samples.[5][6] Direct injection is suitable for liquid samples with high concentrations of VOCs.[7] Purge and Trap is a technique well-suited for volatile organic compounds, where an inert gas is bubbled through a liquid sample, and the purged VOCs are trapped and then introduced into the GC-MS.[1]
A comparative study on calibration properties showed that for liquid-phase VOCs, the sensitivity of the SPME method can be two to three times lower than that of direct injection.[8][9][10] When comparing gas-phase standards, the dominance of direct injection in terms of sensitivity was even more pronounced.[8][9][10]
Experimental Protocols for Method Validation
Detailed methodologies are essential for reproducible validation experiments. Below are protocols for key validation parameters.
Linearity
-
Prepare a series of calibration standards: At least five concentration levels of the target VOCs should be prepared by diluting a stock solution.
-
Analyze the standards: Inject each standard into the GC-MS system.
-
Construct a calibration curve: Plot the peak area of the analyte against the corresponding concentration.
-
Perform linear regression analysis: Calculate the correlation coefficient (r²) and the equation of the line.
Accuracy (Recovery)
-
Spike a blank matrix sample: Add a known amount of the VOC standard to a blank sample matrix at three different concentration levels (low, medium, and high).
-
Analyze the spiked samples: Prepare and analyze these samples using the developed GC-MS method.
-
Calculate the percentage recovery: The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.
Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment.
-
Calculate the Relative Standard Deviation (RSD): The RSD is calculated for the results of both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Signal-to-Noise Ratio Method:
-
Analyze a series of decreasing concentrations of the VOC standard.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples and calculate the standard deviation of the blank responses.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
Visualizing the Validation Workflow
Understanding the sequence and relationship of validation experiments is crucial. The following diagrams illustrate the general workflow for GC-MS method validation and the logical hierarchy of validation parameters.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. environics.com [environics.com]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ionization Patterns in Trimethyloctane Isomers
For researchers and scientists in the fields of analytical chemistry, petrochemistry, and drug development, the accurate identification of branched-chain alkanes is a frequent challenge. Trimethyloctane isomers, with their identical molecular weight and subtle structural differences, present a notable case for the power and nuance of mass spectrometry. This guide provides an objective comparison of the ionization patterns of various trimethyloctane isomers, supported by experimental data, to aid in their differentiation.
The primary method for analyzing volatile compounds like trimethyloctane isomers is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography separates the isomers based on their boiling points and interactions with the stationary phase, after which mass spectrometry bombards the molecules with electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that allows for structural elucidation.
Electron Ionization (EI) Mass Spectrometry: A Comparative Analysis
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. The key to differentiating alkane isomers lies in the stability of the carbocations formed during fragmentation. Cleavage is favored at branching points because it leads to the formation of more stable tertiary or secondary carbocations.
Key Principles of Branched Alkane Fragmentation:
-
Branching Point Cleavage: The most significant fragmentation occurs at the carbon-carbon bonds adjacent to a branch point.
-
Carbocation Stability: The formation of more substituted (and thus more stable) carbocations is favored (tertiary > secondary > primary). The most stable carbocation often results in the base peak (the most intense peak) in the mass spectrum.
-
Molecular Ion Peak: Highly branched alkanes often exhibit a very weak or absent molecular ion peak (M+) because the initial ionized molecule rapidly fragments.
The following tables summarize the key mass-to-charge ratios (m/z) and their relative intensities for several trimethyloctane isomers, based on data from the NIST Mass Spectrometry Data Center.
Quantitative Data Summary
Table 1: Prominent Fragment Ions for Trimethyloctane Isomers
| Isomer | Molecular Weight | Base Peak (m/z) | Other Significant Peaks (m/z) | Molecular Ion (m/z 156) |
| 2,2,6-Trimethyloctane | 156.31 | 57 | 43, 71, 85, 99 | Very Low / Absent |
| 2,6,6-Trimethyloctane | 156.31 | 57 | 41, 43, 71, 85 | Very Low / Absent |
| 2,3,3-Trimethyloctane | 156.31 | 43 | 57, 71, 85 | Very Low / Absent |
| 2,3,6-Trimethyloctane | 156.31 | 57 | 43, 71, 85 | Very Low / Absent |
Note: The relative intensities of fragment ions are the primary differentiators between these isomers, as many share the same major fragment m/z values.
Experimental Protocols
The data presented in this guide is typically obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology.
A Representative GC-MS Protocol for Trimethyloctane Isomer Analysis:
-
Sample Preparation: Dilute the alkane mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1-10 ppm).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.[2]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[3]
-
Confirm isomer identification by comparing retention times and mass spectra with those of authentic standards if available.
-
Visualizing the Logic of Fragmentation
The differentiation of trimethyloctane isomers is a process of logical deduction based on the principles of carbocation stability. The following diagram illustrates the general workflow for identifying an unknown trimethyloctane isomer from its mass spectrum.
Caption: Workflow for the identification of trimethyloctane isomers based on mass spectral data.
The following diagram illustrates the relationship between the structure of a branched alkane and its expected fragmentation pattern.
Caption: Relationship between branched alkane structure and its mass spectrum.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
A Comparative Guide to 2,2,7-Trimethyloctane and Other Octane Isomers as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and cleaner-burning fuels has led to extensive research into the performance of various hydrocarbon isomers as fuel additives. Among these, octane (B31449) isomers (C₈H₁₈) are of particular interest due to their varying resistance to auto-ignition, a critical property for spark-ignition engines. This guide provides a detailed comparison of 2,2,7-trimethyloctane and other octane isomers, focusing on their performance as fuel additives, supported by experimental data and methodologies.
Performance of Octane Isomers as Fuel Additives
The anti-knock quality of a fuel is primarily measured by its Research Octane Number (RON) and Motor Octane Number (MON). RON reflects the fuel's performance under lower-speed and lower-temperature engine conditions, while MON is indicative of performance under more severe, high-speed, and high-temperature conditions. The difference between RON and MON is known as fuel sensitivity.
Table 1: Comparison of Research Octane Number (RON) and Motor Octane Number (MON) for Various Octane Isomers
| Isomer | Chemical Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Octane | CH₃(CH₂)₆CH₃ | -19 | -17 |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 42.4 | 46.4 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 55.0 | 55.8 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 73.4 | 75.5 |
| 2,3-Dimethylhexane | (CH₃)₂CHCH(CH₃)(CH₂)₂CH₃ | 71.3 | 74.3 |
| 2,4-Dimethylhexane | (CH₃)₂CHCH₂CH(CH₃)CH₂CH₃ | 65.0 | 69.8 |
| 2,5-Dimethylhexane | (CH₃)₂CH(CH₂)₂CH(CH₃)₂ | 55.7 | 68.3 |
| 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂(CH₂)₂CH₃ | 83.4 | 77.8 |
| 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 112.1 | 99.9 |
| 2,2,4-Trimethylpentane (Iso-octane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100 | 100 |
| 2,3,3-Trimethylpentane | (CH₃)₂CHC(CH₃)₂CH₂CH₃ | 112.1 | 99.4 |
| 2,3,4-Trimethylpentane | (CH₃)₂CHCH(CH₃)CH(CH₃)₂ | 102.7 | 93.9 |
| 2,3,7-Trimethyloctane (B14553976) (Predicted) | (CH₃)₂CH(CH₂)₃CH(CH₃)CH(CH₃)₂ | 82.3 | Not Available |
Note: Data is compiled from various sources. The RON for 2,3,7-trimethyloctane is a predicted value.
Experimental Protocols
The determination of RON and MON are standardized procedures established by ASTM International.
Research Octane Number (RON) - ASTM D2699
This test method determines the knock characteristics of motor fuels in terms of Research Octane Number.
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine is used.
Procedure:
-
The CFR engine is operated at a constant speed of 600 rpm.
-
The intake air temperature is maintained at a level dependent on the barometric pressure.
-
The fuel-air mixture temperature is not controlled.
-
The spark timing is fixed at 13 degrees before top dead center.
-
The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.
-
This knock intensity is then bracketed by two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.
-
The RON of the test fuel is calculated by interpolation between the octane numbers of the two bracketing reference fuels.
Motor Octane Number (MON) - ASTM D2700
This test method covers the determination of the knock characteristics of motor fuels in terms of Motor Octane Number.
Apparatus: The same standardized CFR engine as used for RON testing is employed.
Procedure:
-
The CFR engine is operated at a higher constant speed of 900 rpm.
-
The intake air temperature is maintained at 38°C (100°F).
-
The fuel-air mixture is preheated to 149°C (300°F).
-
The spark timing is varied with the compression ratio.
-
Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the test fuel.
-
This knock intensity is bracketed using primary reference fuels.
-
The MON of the test fuel is calculated by interpolation.
Structure-Performance Relationship
The molecular structure of an alkane has a profound impact on its octane number. The following diagram illustrates the key structural features that influence anti-knock properties.
Caption: Relationship between alkane structure and octane number.
Highly branched and compact isomers, such as iso-octane (2,2,4-trimethylpentane), exhibit superior anti-knock characteristics. The presence of quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) further enhances the stability of the molecule, making it more resistant to the free-radical chain reactions that lead to knocking. In contrast, linear alkanes like n-octane have low octane numbers and are prone to auto-ignition.
Based on these principles, this compound, with its three methyl branches, is expected to have a significantly higher octane number than linear octane. However, its longer main carbon chain compared to the highly compact isomers of pentane (B18724) and hexane (B92381) might result in a slightly lower octane number than compounds like 2,2,4-trimethylpentane.
Experimental Workflow for Octane Number Determination
The following diagram outlines the standardized workflow for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a fuel sample.
Caption: Standardized workflow for octane number determination.
Conclusion
The selection of appropriate fuel additives is crucial for optimizing engine performance and meeting stringent emissions standards. While experimental data for this compound remains elusive in the public domain, the well-established principles of structure-performance relationships strongly suggest it would be a valuable high-octane blending component. The data presented for other octane isomers clearly demonstrates that the degree and position of branching are the primary determinants of anti-knock quality. Further experimental investigation into the RON and MON of this compound and other highly branched higher alkanes is warranted to fully assess their potential as next-generation fuel additives.
A Comparative Guide to Inter-Laboratory Branched Alkane Analysis
The analysis of branched alkanes, including branched-chain fatty acids (BCFAs), is critical in fields ranging from microbiology and nutrition to drug development and petroleum analysis. These molecules serve as biomarkers and key components in various biological and industrial processes. Ensuring the accuracy and reproducibility of their quantification across different laboratories is paramount. This guide provides an objective comparison of the common analytical platforms for branched alkane analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting and implementing robust analytical strategies.
Challenges in Branched Alkane Analysis
The accurate analysis of branched alkanes is often complicated by several factors:
-
Isomer Complexity : Branched alkanes exist as numerous structural isomers (e.g., iso- and anteiso- forms) with very similar physicochemical properties, making their separation and individual quantification difficult.[1]
-
Low Abundance : In many biological samples, branched alkanes are present at low concentrations, necessitating highly sensitive analytical methods.[1]
-
Co-elution : Branched alkanes can co-elute with more abundant straight-chain alkanes, which complicates their detection and accurate quantification.[1]
-
Fragmentation Patterns : In mass spectrometry, branched alkanes undergo preferential fragmentation at the branch point, which can sometimes lead to a weak or absent molecular ion, making identification challenging.[2]
Analytical Platform Comparison
The two primary techniques for the analysis of branched alkanes and their derivatives like BCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and thermally stable compounds.[1] For less volatile compounds like fatty acids, a derivatization step is required to increase their volatility.[1] GC-MS offers excellent separation efficiency and is particularly well-suited for the analysis of shorter-chain BCFAs.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly sensitive and can often analyze a wide range of compounds without the need for derivatization.[1] It is particularly advantageous for the analysis of longer-chain and more complex branched-chain fatty acid isomers.[1] Recent studies have shown that ultrahigh-pressure liquid chromatography (UHPLC) coupled with mass spectrometry can be highly effective in separating BCFA isomers.[3]
Quantitative Performance Data
The following table summarizes key quantitative parameters for the analysis of branched-chain fatty acids using GC-MS and LC-MS/MS. These values are indicative and can vary based on the specific instrumentation, methodology, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Primary Application | Volatile short-chain fatty acids (C2-C6) and their branched isomers. | Broader range of fatty acids, including long-chain and complex isomers. | [1][4] |
| Derivatization | Typically required (e.g., FAMEs). | Often not required. | [1] |
| Limit of Detection (LOD) | 5–10 ng/mL | Generally lower than GC-MS, offering higher sensitivity. | [1][4] |
| Key Advantage | Excellent separation for volatile compounds, robust identification using EI mode. | High sensitivity and specificity, suitable for complex matrices and isomers. | [1][4] |
Experimental Protocols
Reproducibility is a cornerstone of inter-laboratory comparisons. Below are representative experimental protocols for the analysis of branched-chain fatty acids using GC-MS.
Protocol 1: Lipid Extraction and Derivatization to FAMEs
This protocol details the conversion of BCFAs into their more volatile Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.
-
Sample Preparation (Lipid Extraction) :
-
For solid samples (e.g., tissues, cells), homogenize the sample.
-
Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v).
-
For biofluids (e.g., plasma, serum), a liquid-liquid extraction with a similar solvent system is effective.[1]
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[1]
-
-
Derivatization (Acid-Catalyzed Esterification) :
-
To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[1]
-
Incubate the mixture at 60°C for 30-60 minutes.[1]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the mixture thoroughly to mix.
-
Centrifuge to separate the layers and carefully collect the upper hexane layer, which contains the FAMEs.[1]
-
Protocol 2: GC-MS Analysis of FAMEs
-
Injection : A splitless or split injection can be used depending on the sample concentration.[1]
-
GC Column : A non-polar column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is commonly used. For high molecular weight compounds, columns with high thermal stability are essential.[5]
-
Oven Temperature Program : A typical temperature gradient starts at 60°C, ramps to 220°C at 10°C/min, and is held for a few minutes.[1]
-
Carrier Gas : Helium is typically used at a constant flow rate.[1]
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) is standard for robust identification.[4]
-
Scan Mode : Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for targeted quantification to improve sensitivity.
-
References
A Comparative Guide to the Accurate and Precise Quantification of 2,2,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the accurate and precise quantification of 2,2,7-trimethyloctane, a branched alkane relevant in various fields of chemical analysis. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are evaluated, supported by experimental data from studies on similar volatile hydrocarbons. Detailed experimental protocols and visual workflows are presented to aid in methodological implementation.
Key Performance Metrics: A Comparative Analysis
The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements for sensitivity, accuracy, and precision. Below is a summary of typical performance data for the analysis of C11 branched alkanes and other relevant volatile hydrocarbons using GC-MS and GC-FID.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Source |
| Accuracy (Recovery) | 98.3% – 101.60% (for various organic compounds) | Not explicitly found for C11 alkanes, but generally high for hydrocarbons. | [1] |
| Precision (RSD) | Intra-day: ≤ 2.56% Inter-day: ≤ 2.56% (for various organic compounds) | < 1.0% (for C2-C4 hydrocarbons) | [1][2] |
| Linearity (R²) | ≥ 0.998 (for various organic compounds) | ≥ 0.999 (for C2-C4 hydrocarbons) | [1][2] |
| Limit of Detection (LOD) | Instrumental: 0.004 µg/mL (for n-C11) | Generally in the low ppm range for hydrocarbons. | [3] |
| Limit of Quantification (LOQ) | Instrumental: 0.008 µg/mL (for n-C11) | Typically 3-5 times the LOD. | [3] |
Note: Data for C11 branched alkanes were not specifically available. The presented data is based on studies of n-alkanes of similar carbon number and other volatile organic compounds, and serves as a representative comparison.
In-Depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for both the quantification and the structural identification of compounds.[4]
Advantages:
-
High Specificity: Provides mass spectral data for confident compound identification.
-
High Sensitivity: Capable of detecting trace amounts of analytes.[4]
-
Qualitative and Quantitative Data: Delivers both concentration and structural information.[4]
Limitations:
-
Higher Cost and Complexity: Instrumentation and maintenance are generally more expensive and complex than GC-FID.[4]
-
Potential for Poor Recovery of Lighter Alkanes: Studies have shown that the recovery of lighter n-alkanes, such as n-C10 and n-C11, can be challenging.[3]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds. The detector measures the ions produced during the combustion of the analyte in a hydrogen flame, providing a signal that is proportional to the mass of carbon atoms.[4]
Advantages:
-
High Precision and Linearity: Demonstrates excellent repeatability and a wide linear range for hydrocarbon analysis.[2]
-
Cost-Effective and Simple: A more economical and straightforward option compared to GC-MS.[4]
-
Robust for Hydrocarbon Quantification: Well-suited for routine analysis where compound identification is not the primary goal.[4]
Limitations:
-
No Structural Information: Does not provide mass spectral data for compound identification.[4]
-
Lower Sensitivity than GC-MS: Generally less sensitive than mass spectrometry detectors.[4]
Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound using GC-MS and GC-FID. These should be optimized based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or pentane). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard: To improve accuracy and precision, add a suitable internal standard (e.g., a deuterated analog or a non-interfering branched alkane) to all standards and samples at a constant concentration.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be required to isolate the volatile organic compounds.
GC-MS Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
GC-FID Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split.
-
Oven Temperature Program: (Similar to GC-MS protocol).
-
-
Flame Ionization Detector (FID) Conditions:
-
Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
Visualizing the Workflow and Concepts
To better understand the analytical process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
A Comparative Guide to Certified Reference Materials for Branched Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical research and petrochemical analysis, the accurate quantification of branched alkanes is paramount. These isomeric hydrocarbons can significantly influence the properties and performance of fuels, lubricants, and are critical markers in various chemical processes. Achieving reliable and reproducible results hinges on the use of high-quality Certified Reference Materials (CRMs). This guide provides an objective comparison of commercially available CRMs for branched alkane analysis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standards for your analytical needs.
Understanding the Role of CRMs in Branched Alkane Analysis
Certified Reference Materials are indispensable tools for analytical laboratories.[1] They are produced under stringent manufacturing procedures and are accompanied by a certificate of analysis that provides information on the certified property value, its uncertainty, and a statement of metrological traceability.[1] In the context of branched alkane analysis, CRMs serve several critical functions:
-
Instrument Calibration: Ensuring the accuracy of analytical instruments such as Gas Chromatographs (GC).
-
Method Validation: Verifying that an analytical method is fit for its intended purpose.
-
Quality Control: Monitoring the ongoing performance of analytical measurements.
-
Establishing Metrological Traceability: Linking measurement results to a recognized standard.
Comparison of Commercially Available Certified Reference Materials
Single-Component Branched Alkane CRM: Iso-octane (2,2,4-Trimethylpentane)
Iso-octane is a widely used single-component CRM for branched alkane analysis, often serving as a primary reference standard.
| Supplier/Product Name | Purity/Concentration | Matrix | Certification | Key Features |
| Sigma-Aldrich (Pharmaceutical Secondary Standard) | Neat | - | ISO 17034, ISO/IEC 17025 | Pharmaceutical secondary standard, traceable to USP and EP primary standards. |
| NIST SRM 1816a | 99.98% | - | NIST Certified | Intended for use as a primary reference fuel for knock testing. |
| JRC Certified Reference Material | High Purity | - | JRC Certified | Provided by the Joint Research Centre of the European Commission. |
Multi-Component n-Alkane CRMs (for Retention Index Determination)
These mixtures are essential for calculating Kovats retention indices, which aid in the identification of unknown branched alkanes by relating their retention times to those of n-alkanes.
| Supplier/Product Name | Component Range | Concentration | Solvent | Certification |
| Sigma-Aldrich (Supelco®) | C7 - C40 Saturated Alkanes | 1000 µg/mL in Hexane | Hexane | ISO 17034, ISO/IEC 17025 |
| Restek | C8 - C40 n-Alkanes | Varies (e.g., 500 µg/mL) | Varies (e.g., Hexane) | ISO 17034, ISO/IEC 17025 |
| AccuStandard | Varies (e.g., C7-C30) | Varies | Varies | ISO 17034, ISO/IEC 17025 |
Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) by High-Resolution Gas Chromatography
The following protocol is based on the principles outlined in ASTM D6730, a standard test method for the determination of individual components in spark-ignition engine fuels.[2][3][4][5] This method is highly applicable to the detailed analysis of branched alkanes in various matrices.
Sample Preparation
-
Internal Standard Addition: Accurately weigh a portion of the sample and add a known amount of an internal standard. For branched alkane analysis, a deuterated alkane or a branched alkane not expected to be in the sample can be used.
-
Dilution: Dilute the sample with an appropriate solvent (e.g., pentane (B18724) or hexane) to a concentration suitable for GC analysis.
Gas Chromatography (GC) Conditions
-
Column: A 100-meter, 0.25 mm internal diameter, 0.5 µm film thickness capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended for high-resolution separation of hydrocarbon isomers.[2][5]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp 1: Increase to 60 °C at 1 °C/minute.
-
Ramp 2: Increase to 200 °C at 2 °C/minute, hold for 5 minutes.
-
-
Injector: Split/splitless injector in split mode with a high split ratio (e.g., 100:1).
-
Detector: Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis.
Data Analysis and Quantification
-
Peak Identification: Identify the branched alkanes in the sample chromatogram by comparing their retention times with those of the certified reference materials. Utilize the n-alkane CRM to calculate Kovats retention indices for further confirmation of branched isomer identification.
-
Quantification: Use the internal standard method for quantification.[6] Calculate the concentration of each branched alkane using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in certified reference material-based branched alkane analysis.
Caption: Generalized workflow for the production of Certified Reference Materials.
Caption: Experimental workflow for the quantitative analysis of branched alkanes using CRMs.
Conclusion
The selection of appropriate Certified Reference Materials is a critical step in achieving accurate and reliable results in branched alkane analysis. While multi-component branched alkane CRMs are not widely available, a combination of single-component branched alkane standards, such as iso-octane, and multi-component n-alkane mixtures provides a robust framework for both quantification and identification. By following established analytical methodologies like ASTM D6730 and employing a systematic workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data. This, in turn, supports confident decision-making in product development, quality control, and regulatory compliance.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. ASTM D6730 − 19: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High- Resolution Gas Chromatography : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 3. ASTM D6730 - 19 | 1 Jul 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
"comparative study of different capillary columns for alkane separation"
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of alkanes are critical in various fields, from petrochemical analysis to environmental monitoring and pharmaceutical quality control. The choice of a gas chromatography (GC) capillary column is paramount to achieving high-resolution separation of these often-isomeric compounds. This guide provides a comparative study of different capillary columns for alkane separation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal column for their specific application.
Understanding the Separation Mechanism
In gas-liquid chromatography (GLC), the separation of alkanes is primarily governed by their partitioning between the gaseous mobile phase and the liquid stationary phase coated on the inner wall of the capillary column.[1] For non-polar alkanes, the primary interaction with the stationary phase is through dispersive forces (van der Waals forces). Consequently, the elution order of alkanes on a non-polar stationary phase generally follows their boiling points.
The selection of an appropriate capillary column involves considering four key factors: the stationary phase, the column's internal diameter (I.D.), the thickness of the stationary phase film, and the column's length.
Comparative Analysis of Capillary Columns
Non-polar stationary phases are the most suitable for the separation of non-polar compounds like alkanes.[2][3] The most common and widely used stationary phase for this purpose is 100% dimethylpolysiloxane. Columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase are also frequently used due to their slight increase in polarity, which can be beneficial for separating a wider range of compounds.[4]
For this comparative guide, we will focus on columns with these two common stationary phases from different manufacturers.
Data Presentation: Performance Comparison
The following table summarizes the performance of different capillary columns for the separation of a standard mixture of n-alkanes (C7-C40). The data is compiled from various application notes and studies.
| Column Name | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Application Example | Key Performance Metrics |
| DB-1 type | 100% Dimethylpolysiloxane | 30 m x 0.32 mm, 0.25 µm | Routine analysis of C8-C40 alkanes, including pristane (B154290) and phytane.[5] | Baseline separation of all components.[5] |
| HP-5MS type | 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | Separation of a mixture of n-alkanes and esters.[6] | Good resolution for most components, but may show different elution orders for compounds with similar boiling points compared to more polar phases.[6] |
| Novel TPP Phase | Tetraphenyl Porphyrin | Not specified | Separation of a mixture including n-alkanes, esters, aldehydes, and alcohols.[6] | Strong retention for n-alkanes due to extended π–π conjugated structure; reversed elution order for some alkanes and esters compared to HP-5MS.[6] |
| (OH)Q[7]/PDMS | Monohydroxycucurbit[7]uril/ Polydimethylsiloxane | Not specified | Separation of n-dodecane and naphthalene.[8] | High column efficiency of 2,702 theoretical plates/m for n-dodecane.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for alkane separation using capillary GC.
Protocol 1: General n-Alkane Separation (C8-C40)
This protocol is adapted from a routine method for analyzing a wide range of n-alkanes.[5]
-
Column: DB-5 type (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a constant flow of 6.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 25°C/min to 320°C.
-
Hold: at 320°C until 12 minutes total run time.
-
-
Injector:
-
Temperature: 300°C.
-
Injection Mode: Split (5:1 split ratio).
-
Liner: 4 mm I.D. gooseneck liner with glass wool.
-
-
Detector (FID):
-
Temperature: Not specified, but typically set higher than the final oven temperature.
-
Protocol 2: GC/MS Quantitation of n-Alkanes (C21-C36)
This protocol is based on a method developed for the quantification of n-alkanes in biological samples.[9]
-
Column: Details not specified in the abstract, but a non-polar column is implied.
-
Sample Preparation: Automated solid-liquid extraction at elevated temperature and pressure.
-
Injection: 5 to 100 nmol of alkanes injected onto the column.
-
Detector: Mass Spectrometer (MS).
-
Quantitation: Limit of quantitation is 5 nmol.
Visualization of Key Processes
To better understand the experimental workflow and the factors influencing alkane separation, the following diagrams are provided.
Conclusion
The selection of the most appropriate capillary column for alkane separation is a critical step in achieving accurate and reliable results. For general-purpose alkane analysis, non-polar columns with a 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane stationary phase are excellent starting points. The choice of column dimensions will depend on the complexity of the sample and the desired analysis time, with narrower and longer columns providing higher resolution.[2][3][10] For more challenging separations, novel stationary phases may offer unique selectivity. By carefully considering the column and experimental parameters outlined in this guide, researchers can optimize their chromatographic methods for robust and high-quality alkane analysis.
References
- 1. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Choosing a Capillary GC Column [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 6. Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Frontiers | Separation Performance of Capillary Gas Chromatography Based on Monohydroxycucurbit[7]Uril Incorporated Into Sol–Gels as the Stationary Phase [frontiersin.org]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to the Performance Verification of Analytical Methods for Petroleum Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the performance verification of petroleum biomarkers. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their specific needs. Petroleum biomarkers, or "molecular fossils," are complex organic compounds in crude oil that provide a unique chemical fingerprint of the oil's origin, thermal maturity, and biodegradation level.[1] Accurate and reliable analysis of these biomarkers is crucial for petroleum exploration, environmental forensics, and understanding drug metabolism pathways involving hydrocarbon-based compounds.
Methodology Comparison
The analysis of petroleum biomarkers predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) due to its ability to separate and identify complex hydrocarbon mixtures.[2][3] However, various GC-MS configurations and other emerging techniques offer distinct advantages in terms of sensitivity, selectivity, and speed.
| Analytical Method | Principle | Key Performance Characteristics | Typical Applications |
| GC-Single Quadrupole MS (GC-MS) | Separates compounds by gas chromatography and detects them using a single quadrupole mass spectrometer, often in full scan and selected ion monitoring (SIM) modes.[4] | Sensitivity: ng/g levels; Precision: Generally good, but can be limited by matrix interference.[4][5] | Routine qualitative and quantitative analysis, initial screening.[6] |
| GC-Triple Quadrupole MS (GC-QqQ) | Utilizes two quadrupole mass analyzers in series to perform tandem mass spectrometry (MS/MS), enhancing selectivity and sensitivity.[7] | Sensitivity: Can detect biomarkers at levels as low as 2 ppm with RSDs well below 5%; Selectivity: Excellent for target compound analysis in complex matrices.[7] | Targeted quantification of specific biomarkers, "fingerprinting" of petroleum samples.[7] |
| GC-Time of Flight MS (GC-TOF-MS) | Employs a time-of-flight mass analyzer that offers high mass resolution and accurate mass determination.[8] | Selectivity: High selectivity due to accurate mass extraction, allowing analysis of diluted samples without extensive fractionation.[8] | Analysis of complex mixtures without extensive sample cleanup, identification of a wide range of biomarkers in a single run.[8] |
| Comprehensive Two-Dimensional GC (GCxGC-MS) | Uses two different GC columns to provide enhanced separation of complex mixtures before mass spectrometric detection.[2][9] | Separation Power: Superior resolution for highly complex samples that are difficult to analyze with single-dimension GC.[2] | Detailed characterization of crude oil, distinguishing between different sources of petroleum products.[2] |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separates ions based on their size and shape in the gas phase before mass analysis, offering a rapid alternative to chromatography.[10] | Speed: Significantly increases sample analysis throughput (minutes vs. hours per sample for GC-MS).[10] | Rapid chemical fingerprinting and source-grouping of crude oils, particularly in emergency response situations.[10] |
| Gas Chromatography/Atmospheric Pressure Chemical Ionization-MS (GC/APCI-MS) | A novel technique that uses a "soft" ionization method to enhance the detection of molecular ions, aiding in compound identification.[11][12] | Confidence in Identification: Enhancement of molecular ions facilitates the linkage with characteristic fragment ions for tandem MS experiments.[11][12] | Detailed structural elucidation of nonpolar hydrocarbons, including petroleum biomarkers.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical methods.
1. Sample Preparation: Extraction and Fractionation
This initial step is critical for isolating the biomarkers of interest from the complex crude oil matrix.[8]
-
Extraction:
-
Weigh approximately 100 mg of crude oil.[8]
-
Dissolve the oil in 10 mL of a suitable solvent such as hexane (B92381) or dichloromethane (B109758) using sonication to ensure complete dissolution.[8][13]
-
Centrifuge the solution to separate any solid residues.[8]
-
-
Fractionation (optional but recommended for cleaner data):
-
Use column chromatography with silica (B1680970) gel and alumina (B75360) to separate the crude oil extract into aliphatic and aromatic fractions.[4][14]
-
Elute the aliphatic fraction (containing biomarkers like hopanes and steranes) with n-hexane.[13][14]
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.[13]
-
Concentrate the collected fractions under a gentle stream of nitrogen before GC-MS analysis.[1]
-
2. GC-MS Analysis
The following parameters represent a typical setup for biomarker analysis.[4][13]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 60m x 0.25mm x 0.25µm), is commonly used.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[4]
-
Inlet: Split/splitless injector, typically operated in splitless mode at 300°C.[8]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example:
-
Initial temperature of 60°C (hold for 4 min).
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 15 min.[13]
-
-
-
Mass Spectrometer (MS) Conditions:
Performance Data
The following table summarizes key performance metrics for different analytical techniques, providing a basis for comparison.
| Parameter | GC-Single Quadrupole MS | GC-Triple Quadrupole MS | GC-TOF-MS | GCxGC-MS | IMS-MS |
| Limit of Detection | ~30 ng/g[5] | As low as 2 ppm[7] | 0.38 ng/µL (for dibenzothiophene)[8] | Not explicitly stated, but high sensitivity is implied by the ability to detect low-concentration biomarkers.[2] | Not typically used for trace quantification. |
| Precision (RSD) | < 15%[5] | < 5%[7] | Not explicitly stated, but high precision is a feature. | Not explicitly stated. | Not typically used for precise quantification. |
| Recovery | 65.1% to 105.6% for n-alkanes; 59.7% to 97.8% for PAHs.[5] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not applicable. |
| Analysis Time | ~1 hour per sample.[10] | Can be reduced with backflushing techniques.[7] | ~1 hour per sample. | Longer due to the two-dimensional separation. | Minutes per sample.[10] |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationships in performance verification.
Caption: Experimental workflow for petroleum biomarker analysis.
Caption: Logical relationship of performance verification parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. leco.co.jp [leco.co.jp]
- 3. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. scielo.br [scielo.br]
- 6. usgs.gov [usgs.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI) and Photo Ionization (PI | Applications Notes | JEOL Ltd. [jeol.com]
- 10. A Comparative Analysis of Analytical Techniques for Rapid Oil Spill Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Analytical Technique for Petroleum Biomarker Analysis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
A Comparative Guide to Cross-Validation of Hydrocarbon Analysis: GC-FID vs. GC-MS
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of hydrocarbons is critical. Gas Chromatography (GC) is the cornerstone of hydrocarbon analysis, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most prominent detector choices. This guide provides an objective comparison of GC-FID and GC-MS for hydrocarbon analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Principles of Detection: A Tale of Two Techniques
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique renowned for its robustness and reliability in quantifying organic compounds, particularly hydrocarbons. After components of a sample are separated on the GC column, they are passed through a hydrogen-air flame. The combustion of hydrocarbons produces ions, which generate an electrical current proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive and universal detector for hydrocarbons, providing excellent quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers a higher level of specificity by coupling the separation power of GC with the detection capabilities of a mass spectrometer. As compounds elute from the GC column, they are ionized, typically by electron impact, which fragments the molecules into a unique pattern of ions based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a "chemical fingerprint," allowing for confident identification of individual hydrocarbons by comparing the obtained mass spectra to extensive libraries.
Quantitative Performance: A Side-by-Side Comparison
The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, including the need for identification, the required sensitivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for the quantitative analysis of hydrocarbons.
| Performance Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (Selected Ion Monitoring - SIM) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ppm to ppb range | Generally lower than FID | ppb to ppt (B1677978) range |
| Limit of Quantification (LOQ) | Typically in the low ppm range | Lower than FID | Can be significantly lower than FID |
| Precision (RSD%) | < 1.0% for light hydrocarbons | Generally comparable to FID | Can be slightly higher than FID |
| Selectivity | Limited; based on retention time | High; based on mass spectrum | Very high; specific ions monitored |
| Compound Identification | Not possible | Yes | Yes (confirmation of knowns) |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex | Higher cost, more complex |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for accurate and reproducible hydrocarbon analysis. Below are representative methodologies for both GC-FID and GC-MS.
Sample Preparation for Hydrocarbon Analysis
A common sample preparation technique for solid and water samples containing hydrocarbons is solvent extraction.
-
Extraction: A known quantity of the sample is extracted with a suitable solvent (e.g., dichloromethane, hexane).
-
Drying: The extract is dried using anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: The extract is concentrated to a specific volume under a gentle stream of nitrogen.
-
Internal Standard: An internal standard (e.g., deuterated alkanes for GC-MS) is added prior to analysis for accurate quantification.
GC-FID Methodology for Total Petroleum Hydrocarbons (TPH)
This protocol is based on standard methods for TPH analysis.
-
Gas Chromatograph: Agilent 8850 GC (or equivalent)
-
Injector: Split/splitless inlet at 300°C
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Column: Agilent J&W DB-5ht (5 m x 0.25 mm, 0.1 µm) or equivalent
-
Oven Program:
-
Initial temperature: 40°C, hold for 1 minute
-
Ramp: 100°C/min to 380°C
-
Hold: 2 minutes at 380°C
-
-
Detector: FID at 380°C
-
Quantification: Based on the total area of the chromatogram against a calibration curve of a relevant hydrocarbon standard (e.g., diesel fuel).
GC-MS Methodology for Hydrocarbon Analysis
This protocol is a general guideline for the analysis of a broad range of hydrocarbons.
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet at 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-550 m/z
-
-
Quantification: Based on the peak area of a specific ion (SIM mode) or the total ion current (full scan mode) relative to a calibration curve.
Workflow and Cross-Validation
A robust cross-validation workflow ensures the accuracy and reliability of quantitative data. This involves analyzing the same set of samples using both GC-FID and GC-MS and comparing the results.
Experimental workflow for cross-validation.
The logical relationship in the cross-validation process is to leverage the strengths of both techniques to achieve a high degree of confidence in the analytical results.
Logical relationship in cross-validation.
Conclusion: Choosing the Right Tool for the Job
Both GC-FID and GC-MS are powerful and reliable methods for the analysis of hydrocarbons.
GC-FID is a cost-effective and highly precise technique, making it the workhorse for routine quality control and high-throughput quantitative analysis where the identity of the target analytes is well-established. Its robustness and wide linear range are significant advantages.
GC-MS offers the unparalleled advantage of providing structural confirmation, which is indispensable in complex matrices or when absolute certainty of analyte identity is required. Its superior sensitivity, especially in SIM mode, makes it the method of choice for trace-level quantification and the identification of unknown compounds.
Ultimately, the choice between GC-FID and GC-MS will depend on the specific analytical needs, including the requirement for structural confirmation, desired sensitivity, sample complexity, and budgetary constraints. For many applications, a cross-validation approach, where GC-MS is used to confirm the identity of peaks quantified by GC-FID, provides a powerful, efficient, and highly defensible analytical workflow.
A Comparative Guide to Assessing the Linearity of Calibration Curves for Branched Alkanes
The accurate quantification of branched alkanes is critical in various fields, including petrochemical analysis, environmental monitoring, and drug development, where they may be present as impurities or degradation products. Establishing the linearity of an analytical method's calibration curve is a fundamental requirement for ensuring reliable and accurate results.[1] This guide provides a comparative overview of common methodologies for assessing calibration curve linearity, with a focus on their application to the analysis of branched alkanes.
Introduction to Linearity Assessment
A calibration curve illustrates the relationship between the known concentration of an analyte and the instrument's response.[2] For most quantitative methods, particularly in chromatography, a linear relationship is desired as it simplifies the calculation of unknown concentrations.[3][4] Linearity assessment verifies that the instrument response is directly proportional to the analyte concentration across a specified range.[5]
Branched alkanes can present unique challenges due to the potential for co-elution with isomers and the need for robust chromatographic separation. Therefore, a thorough evaluation of linearity is essential to validate the analytical method. This guide compares four key methods for this assessment: Visual Inspection, Coefficient of Determination (R²), Residual Analysis, and the Lack-of-Fit (LOF) Test.
Comparison of Linearity Assessment Methods
Each method for assessing linearity offers different levels of insight and statistical rigor. The choice of method should be based on the specific requirements of the analysis and regulatory guidelines.
| Method | Description | Advantages | Limitations | Recommendation for Branched Alkanes |
| Visual Inspection | Plotting the instrument response against the analyte concentration and visually inspecting the data points for a straight line.[6] | Simple, quick, and useful for identifying gross non-linearity or outliers. | Highly subjective; cannot be used as a sole criterion for linearity.[7] | A mandatory first step, but should always be supplemented with statistical methods. |
| Coefficient of Determination (R²) | A statistical measure of how well the regression line approximates the real data points.[8] An R² value closer to 1.0 indicates a better fit.[9][10] | Widely used and easy to calculate with most software.[11] A common acceptance criterion is R² ≥ 0.99.[12] | Can be misleading; a high R² value does not definitively prove linearity, as it can be high even for data with a distinct curve.[6][13] | Use with caution. An acceptable R² value is necessary but not sufficient to confirm linearity. |
| Residual Analysis | Plotting the residuals (the difference between the observed and predicted values) against the concentration.[14] | Powerful graphical tool for identifying non-linearity, non-constant variance (heteroscedasticity), and outliers. A random scatter of residuals around zero indicates a good linear fit.[7] | Requires more effort to generate and interpret than a simple R² value. | Highly Recommended. Provides a much clearer picture of the calibration model's appropriateness than R² alone. |
| Lack-of-Fit (LOF) Test | A formal statistical (F-test) that compares the variability of the residuals to the "pure error" from replicate measurements at each concentration level.[15][16] | Provides an objective, statistical conclusion on the adequacy of the linear model.[17] A p-value > 0.05 typically indicates no significant lack of fit.[15] | Requires replicate measurements at each calibration level, increasing experimental workload.[16] | Recommended for high-stakes applications. Offers the most statistically robust assessment of linearity. |
Experimental Protocols
Detailed methodologies are crucial for generating high-quality calibration data. Below is a typical protocol for analyzing a branched alkane, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), using Gas Chromatography with Flame Ionization Detection (GC-FID).
Preparation of Calibration Standards
This protocol outlines the preparation of a set of calibration standards for iso-octane.
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of high-purity (>99.5%) iso-octane into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., hexane (B92381) or dichloromethane). This is the stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare at least five to six calibration standards covering the expected working range of the assay.[3][18] For example, to create standards of 1, 5, 10, 25, 50, and 100 µg/mL.
-
For each standard, an internal standard (e.g., n-nonane) can be added at a constant concentration to correct for injection volume variability.[19]
-
-
Replicates:
-
To perform a Lack-of-Fit test, prepare and analyze multiple (e.g., 3-4) independent injections for each concentration level.[17]
-
GC-FID Instrumental Analysis
This protocol describes the setup and execution of the GC-FID analysis.
-
Instrument and Column:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.
-
-
GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on concentration)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Detector Temperature: 300°C
-
Detector Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) flows as per manufacturer recommendations.
-
-
Analysis Sequence:
Data Analysis and Linearity Assessment
-
Construct Calibration Curve: Plot the peak area (or the ratio of analyte peak area to internal standard peak area) on the y-axis versus the concentration on the x-axis.[19]
-
Visual Inspection: Examine the plot for a clear linear trend.
-
Linear Regression: Use statistical software (e.g., Excel, R, instrument software) to perform a linear regression analysis on the data.[20] Obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Residual Analysis:
-
For each calibration point, calculate the residual: Residual = Observed Response - Predicted Response.
-
Plot these residuals against their corresponding concentrations.
-
Examine the plot for any patterns. A random distribution around zero indicates a good fit.[14] Patterns like a curve or a funnel shape suggest non-linearity or heteroscedasticity, respectively.[14]
-
-
Lack-of-Fit (LOF) Test:
-
Using software with statistical capabilities, perform an ANOVA (Analysis of Variance) that includes a Lack-of-Fit test.
-
The test partitions the residual sum of squares into "Lack-of-Fit" and "Pure Error".[15]
-
An F-statistic is calculated as the ratio of the Lack-of-Fit mean square to the Pure Error mean square.[16][21]
-
If the resulting p-value is less than a chosen significance level (e.g., 0.05), it indicates a statistically significant lack of fit, and the linear model is not appropriate for the data.[15]
-
Data Visualization and Workflows
Visualizing the process and the relationships between assessment methods can aid in understanding the best approach to linearity validation.
Caption: Workflow for assessing calibration curve linearity.
Caption: Logical relationships between linearity assessment methods.
Conclusion and Recommendations
Validating the linearity of a calibration curve is a non-negotiable step in method development for the analysis of branched alkanes. While the coefficient of determination (R²) is a common starting point, it should not be used as the sole indicator of a linear relationship.
For a robust and reliable assessment, the following tiered approach is recommended:
-
Always perform a visual inspection of the calibration curve as an initial check.
-
Supplement the R² value with a thorough residual analysis. The random distribution of residuals is a much stronger indicator of linearity than R² alone.
-
For methods requiring high confidence, such as in pharmaceutical quality control or regulatory compliance, the Lack-of-Fit test should be employed. It provides the most definitive statistical evidence for or against the chosen linear model.
By combining these methods, researchers can confidently establish the linearity of their analytical procedures, ensuring the accuracy and reliability of quantitative results for branched alkanes.
References
- 1. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.org.co [scielo.org.co]
- 6. Linearity Requirements | Separation Science [sepscience.com]
- 7. rsc.org [rsc.org]
- 8. Coefficient of Determination (R²) | Calculation & Interpretation [scribbr.com]
- 9. Coefficient of Determination: How to Calculate It and Interpret the Result [investopedia.com]
- 10. statisticshowto.com [statisticshowto.com]
- 11. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 12. environics.com [environics.com]
- 13. Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uknml.com [uknml.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Stat-Ease [statease.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. analyse-it.com [analyse-it.com]
Safety Operating Guide
Proper Disposal of 2,2,7-Trimethyloctane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,7-trimethyloctane, a flammable aliphatic hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to minimize risks and ensure compliance with federal, state, and local regulations. This guide provides detailed procedures for the proper handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and associated hazards. Although a specific Safety Data Sheet (SDS) for this compound was not identified, its properties are similar to other flammable aliphatic hydrocarbons.
Key Safety Considerations:
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof electrical and ventilating equipment.[2]
-
Inhalation: Avoid breathing vapors or mists.[1][2] Use only in a well-ventilated area or under a chemical fume hood.[2][3]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]
Waste Minimization and Collection
Minimizing the generation of hazardous waste is a primary goal in laboratory settings.[5] This can be achieved through careful planning of experiments, ordering only the necessary quantities of chemicals, and avoiding the mixing of hazardous and non-hazardous waste streams.[5]
When this compound is designated as waste, it must be collected in an appropriate container.[5][6]
Containerization Protocol:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with aliphatic hydrocarbons (e.g., glass or high-density polyethylene).[5][6] The container must have a secure, tight-fitting lid.[4][6]
-
Labeling: Affix a "Hazardous Waste" label to the container.[6][7] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[6]
-
The date when the first waste was added to the container.
-
An indication of the hazards (e.g., "Flammable").
-
-
Filling the Container: Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.[4]
-
Segregation: Store the waste container in a designated satellite accumulation area at or near the point of generation.[5][7] Crucially, segregate this compound waste from incompatible materials, particularly oxidizing acids and other reactive substances.[4][8] As a non-halogenated solvent, it should be collected separately from halogenated solvent waste.[3][8]
Disposal Procedures
The disposal of this compound must be handled through your institution's designated hazardous waste management program.[9] Under no circumstances should it be disposed of down the sink or evaporated in a fume hood.[9]
Step-by-Step Disposal Plan:
-
Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[9][10]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Await Collection: Ensure the waste container remains properly sealed and stored in the designated satellite accumulation area until it is collected by authorized personnel.
Quantitative Data Summary
| Property | Representative Value/Information |
| Chemical Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [11] |
| Physical State | Liquid |
| Boiling Point | Data not available |
| Flash Point | Assumed to be < 140°F (< 60°C), characteristic of an ignitable liquid hazardous waste.[5] |
| Toxicity | Specific toxicity data is not available. As a general precaution for aliphatic hydrocarbons, avoid ingestion, inhalation, and skin contact.[2] |
| Regulatory Considerations | Classified as a hazardous waste due to its ignitability.[5] Disposal is regulated under federal, state, and local environmental protection laws.[5][12] |
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols but rather adherence to established safety and waste management procedures. However, in the case of spills or the need to decontaminate empty containers, the following protocols apply.
Spill Clean-up Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all sources of ignition.
-
Absorb Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled liquid.
-
Collect Waste: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container as "Debris contaminated with this compound" and dispose of it as hazardous waste.
Empty Container Decontamination Protocol:
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed.[6][9]
-
Rinsate Collection: The first rinse should be with a solvent capable of removing the chemical residue. This rinsate must be collected and disposed of as hazardous waste.[6][9]
-
Subsequent Rinses: The subsequent two rinses can be with water. This rinsate can typically be disposed of down the drain, but confirm with your institutional guidelines.
-
Container Disposal: Once triple-rinsed and air-dried, deface the original label and dispose of the container in the regular trash or as directed by your facility.[6][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. ethz.ch [ethz.ch]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. pfw.edu [pfw.edu]
- 11. This compound | C11H24 | CID 19985555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hazardous Waste Regulations [portal.ct.gov]
Essential Safety and Logistical Information for Handling 2,2,7-Trimethyloctane
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2,2,7-Trimethyloctane.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a flammable liquid, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2] The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes. A face shield may be required for larger quantities or when there is a significant splash hazard.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable for handling aliphatic hydrocarbons. Always check the glove manufacturer's compatibility chart.[3] |
| Body Protection | Flame-Retardant Laboratory Coat | A lab coat made of flame-retardant material or 100% cotton should be worn.[4] Synthetic materials should be avoided as they can melt and adhere to the skin in case of a fire.[5] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[4][6] If a fume hood is not available, a risk assessment must be performed, and appropriate respiratory protection may be required. |
Operational Plan: Handling and Storage
Handling:
-
Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of flammable vapors.[4][6]
-
Ignition Sources: Keep the chemical away from all potential ignition sources, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[4][6]
-
Transferring Liquids: When transferring from one container to another, ensure proper bonding and grounding, especially for larger quantities, to prevent the buildup of static electricity.[7]
-
Heating: Do not heat this compound with an open flame.[6] Use heating mantles, water baths, or other controlled heating sources.
-
Spills: In the event of a spill, immediately alert others in the area. Use a spill kit with absorbent materials suitable for flammable liquids.[2] Ensure the area is well-ventilated and eliminate all ignition sources.
Storage:
-
Containers: Store this compound in a tightly sealed, properly labeled container.
-
Location: Store in a designated, well-ventilated, cool, and dry area away from direct sunlight and heat sources.[2]
-
Flammable Storage Cabinets: It is highly recommended to store flammable liquids like this compound in a certified flammable storage cabinet.[1][4] These cabinets are designed to protect the contents from fire.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix hydrocarbon waste with other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS program. Do not pour this compound down the drain.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for safely handling a flammable liquid like this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of flammable liquids in a laboratory environment.
References
- 1. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 2. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
